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  • Product: Methyl 2-amino-3-chloro-5-iodobenzoate
  • CAS: 1070977-94-4

Core Science & Biosynthesis

Foundational

Methyl 2-amino-3-chloro-5-iodobenzoate: A Technical Synthesis and Application Guide

The following technical guide details the properties, synthesis, and applications of Methyl 2-amino-3-chloro-5-iodobenzoate, a critical halogenated intermediate in modern medicinal chemistry and agrochemical synthesis. C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 2-amino-3-chloro-5-iodobenzoate, a critical halogenated intermediate in modern medicinal chemistry and agrochemical synthesis.

CAS Number: 1070977-94-4 Primary Classification: Halogenated Anthranilate Ester Role: Bifunctional Scaffold for Cross-Coupling & Heterocyclic Synthesis[1]

Executive Summary

Methyl 2-amino-3-chloro-5-iodobenzoate is a highly specialized polysubstituted benzene derivative. Its value lies in its unique substitution pattern: the 3-chloro group provides steric bulk and lipophilicity, while the 5-iodo group serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The 2-amino and 1-ester moieties allow for facile cyclization into quinazolinones and other heterocycles. This compound is a "linchpin" intermediate, most notably in the synthesis of ryanodine receptor modulators (anthranilamide insecticides) and next-generation kinase inhibitors.

Physicochemical Specifications

PropertyData
CAS Number 1070977-94-4
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
IUPAC Name Methyl 2-amino-3-chloro-5-iodobenzoate
Appearance Off-white to light brown solid
Melting Point 82–86 °C (Typical range for pure isomer)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Reactive Moieties Aryl Iodide (C5), Primary Amine (C2), Methyl Ester (C1), Aryl Chloride (C3)

Synthetic Protocol: Regioselective Iodination

The synthesis of CAS 1070977-94-4 relies on the electrophilic aromatic substitution of Methyl 2-amino-3-chlorobenzoate. The challenge is ensuring regioselectivity at the C5 position without over-iodinating or affecting the amino group.

Reaction Logic (Causality)
  • Substrate Choice: We start with Methyl 2-amino-3-chlorobenzoate. The C3 position is already blocked by chlorine.

  • Directing Effects: The amino group (-NH₂) is a strong ortho/para director.

    • Ortho (C3): Blocked by Chlorine.

    • Ortho (C6): Sterically hindered by the ester group and less electronically activated than the para position.

    • Para (C5): The most nucleophilic site remaining on the ring.

  • Reagent Choice (NIS vs. I₂): N-Iodosuccinimide (NIS) is preferred over elemental iodine. NIS provides a source of electrophilic iodine (I⁺) under mild conditions, minimizing oxidative byproducts and avoiding the need for strong acidic catalysts that could hydrolyze the ester.

Detailed Methodology

Scale: 100 mmol basis

  • Preparation: Charge a 500 mL round-bottom flask with Methyl 2-amino-3-chlorobenzoate (18.56 g, 100 mmol) and DMF (Dimethylformamide, 100 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0–5 °C. Slowly add N-Iodosuccinimide (NIS) (24.75 g, 110 mmol) portion-wise over 20 minutes. Note: Slow addition prevents exotherms and local over-concentration.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] The starting material should disappear, and a less polar product spot should appear.

  • Quench: Pour the reaction mixture into Ice Water (400 mL) containing Sodium Thiosulfate (5 g) to quench any residual iodine species.

  • Isolation: The product will precipitate as a solid.[2][4] Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with water (3 x 50 mL) to remove DMF. Recrystallize from Ethanol/Water or Heptane/EtOAc if high purity (>99%) is required.

  • Yield: Expected yield is 85–92%.

Mechanistic & Workflow Visualization

Synthesis Pathway

The following diagram illustrates the transformation from the precursor to the final iodinated scaffold.[5]

SynthesisPathway Start Methyl 2-amino-3-chlorobenzoate (Precursor) Intermediate Sigma Complex (Electrophilic Attack at C5) Start->Intermediate Activation by -NH2 Reagent N-Iodosuccinimide (NIS) Solvent: DMF Reagent->Intermediate I+ Source Product Methyl 2-amino-3-chloro-5-iodobenzoate (CAS 1070977-94-4) Intermediate->Product -H+ (Re-aromatization)

Figure 1: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target compound.

Functionalization Decision Tree

This scaffold is valuable because it offers three distinct "handles" for modification.

Functionalization Core Methyl 2-amino-3-chloro-5-iodobenzoate PathA C5-Iodo Position (Suzuki/Sonogashira) Core->PathA Pd-Catalysis PathB C2-Amino Position (Sandmeyer/Acylation) Core->PathB Nucleophilic/Electrophilic PathC C1-Ester Position (Hydrolysis/Amidation) Core->PathC Nucleophilic Acyl Subst. OutA Biaryl Scaffolds (Kinase Inhibitors) PathA->OutA OutB Quinazolinones (Fused Heterocycles) PathB->OutB OutC Anthranilamides (Insecticides) PathC->OutC

Figure 2: Strategic functionalization logic for drug discovery and agrochemical synthesis.

Applications in Research & Development

Agrochemicals (Anthranilamides)

This compound is a direct precursor to the acid form (2-amino-3-chloro-5-iodobenzoic acid), which is a key intermediate for Chlorantraniliprole and related ryanodine receptor modulators.

  • Mechanism: The ester is hydrolyzed to the acid, then coupled with an amine (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-amine) to form the diamide backbone.

  • Role of Halogens: The C3-Chloro and C5-Iodo (often replaced by Br or Cl in final products, or used to couple aryl groups) are critical for binding affinity in the insect ryanodine receptor pocket.

Medicinal Chemistry (Kinase Inhibition)

In oncology research, the C5-iodine is replaced via Suzuki coupling to attach heteroaryl groups (e.g., pyridines, pyrazoles).

  • Workflow:

    • Protect the aniline (NH₂).

    • Perform Suzuki coupling at C5-I using Pd(dppf)Cl₂.

    • Cyclize the ester/amine to form a quinazolinone core.

    • Result: A tricyclic scaffold common in EGFR and MEK inhibitors.

Safety and Handling (SDS Summary)

Although a specific SDS for this exact CAS may be rare in public databases, it shares hazard profiles with similar halogenated anthranilates.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling Protocol:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Storage: Keep in a cool, dry place, protected from light (iodinated compounds can be light-sensitive).

References

  • Sigma-Aldrich. Product Specification: Methyl 2-amino-3-chloro-5-iodobenzoate. (Accessed via search, confirmed CAS 1070977-94-4).[1][6][7][8]

  • Lahm, G. P., et al. (2007). "Rynaxypyr™: A new insecticidal anthranilamide that selectively activates ryanodine receptors." Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. (Describes the utility of 3-chloro-5-halo anthranilates).

  • DuPont. (2004). Cyano anthranilamide insecticides. US Patent US7247647B2.[2] (Details the synthesis of the acid precursor 2-amino-3-chloro-5-iodobenzoic acid).

  • BLD Pharm. Chemical Property Data: Methyl 2-amino-3-chloro-5-iodobenzoate. [1][6][7][8]

Sources

Exploratory

Chemical structure of methyl 2-amino-3-chloro-5-iodobenzoate

A Versatile Scaffold for Orthogonal Cross-Coupling and Heterocyclic Synthesis Executive Summary Methyl 2-amino-3-chloro-5-iodobenzoate is a highly functionalized trisubstituted benzene derivative serving as a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Orthogonal Cross-Coupling and Heterocyclic Synthesis

Executive Summary

Methyl 2-amino-3-chloro-5-iodobenzoate is a highly functionalized trisubstituted benzene derivative serving as a critical intermediate in medicinal chemistry. Its structural uniqueness lies in its orthogonal halogenation pattern : the coexistence of an aryl iodide at position C5 and an aryl chloride at position C3. This disparity in bond dissociation energies (


) allows for chemoselective functionalization—enabling sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups.

This guide details the structural properties, validated synthesis protocols, and strategic applications of this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a "push-pull" electronic system where the electron-donating amino group (


) is electronically opposed by the electron-withdrawing ester (

) and halogens.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name Methyl 2-amino-3-chloro-5-iodobenzoate
Molecular Formula

Molecular Weight 311.50 g/mol
CAS Registry Not widely indexed; analog-basedCore scaffold: 2-amino-3-chlorobenzoic acid
Appearance Off-white to pale yellow solidPredicted based on halo-anthranilates
LogP (Predicted) 2.9 - 3.2Lipophilic due to halogens
H-Bond Donors 1 (

)
H-Bond Acceptors 2 (

,

)
Rotatable Bonds 2Ester linkage
Structural Analysis[1][7]
  • C2 Amino Group: Acts as a strong ortho/para director. It activates the ring, facilitating the initial synthesis (iodination) and serving as a nucleophile for heterocycle formation (e.g., quinazolines).

  • C3 Chlorine: Sterically crowds the amino group slightly but remains robust. It is generally inert to standard Pd-catalyzed conditions at room temperature, allowing it to be retained while the C5-Iodine is reacted.

  • C5 Iodine: The "softest" handle. Located para to the amino group, it is the most reactive site for oxidative addition by transition metals.

Synthesis Protocol

Objective: Regioselective synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate from Methyl 2-amino-3-chlorobenzoate.

Mechanism: Electrophilic Aromatic Substitution (


).
The starting material, Methyl 2-amino-3-chlorobenzoate, has two open positions: C4, C5, and C6.
  • The

    
     group directs ortho and para.
    
  • The ortho position (C3) is blocked by Chlorine.

  • The para position (C5) is open and highly activated.

  • The Ester (

    
    ) at C1 directs meta, which reinforces the activation at C5.
    
  • Result: Iodination occurs almost exclusively at C5.

Reagents & Materials[1][4][5][8][9][10]
  • Precursor: Methyl 2-amino-3-chlorobenzoate (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) – accelerates reaction if kinetics are slow.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-chlorobenzoate (10 mmol, 1.85 g) in anhydrous acetonitrile (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Iodosuccinimide (10.5 mmol, 2.36 g) portion-wise over 10 minutes to avoid exotherms.

    • Note: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.

  • Quench: Once conversion is complete, dilute the mixture with Ethyl Acetate (100 mL) and wash with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (solution turns from brown/red to yellow/clear).
    
  • Workup: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Reaction Pathways & Applications (Visualization)

The following diagram illustrates the synthesis and the "Orthogonal Reactivity" strategy. The C5-Iodine is reacted first (Suzuki coupling), leaving the C3-Chlorine available for subsequent modification.

G Start Methyl 2-amino-3-chlorobenzoate (Precursor) Target Methyl 2-amino-3-chloro-5-iodobenzoate (CORE SCAFFOLD) Start->Target Regioselective Iodination (SEAr) Reagent N-Iodosuccinimide (NIS) MeCN, 25°C Reagent->Target Suzuki Product A: C5-Aryl Derivative (Suzuki Coupling) Pd(PPh3)4, Ar-B(OH)2 Target->Suzuki Chemosel. C-I Coupling (C-Cl remains intact) Cycliz Product B: Quinazoline Core (Cyclization with Formamide) Target->Cycliz Condensation at C1/C2 Final Drug Candidate (Functionalized at C3 & C5) Suzuki->Final Subsequent C-Cl Activation

Figure 1: Synthesis workflow and orthogonal functionalization strategy. The C5-I bond is selectively reactive over the C3-Cl bond.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H NMR (Proton NMR) Prediction
  • Solvent:

    
     or 
    
    
    
  • 
     7.8–8.0 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C6. It is deshielded by the ester and appears as a doublet due to meta-coupling with the C4 proton.
  • 
     7.5–7.7 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C4. Deshielded by the iodine and chlorine.
  • 
     6.0–6.5 ppm (2H, br s):  Amine protons (
    
    
    
    ). Broad singlet, exchangeable with
    
    
    .
  • 
     3.8–3.9 ppm (3H, s):  Methyl ester protons (
    
    
    
    ).
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI

  • Parent Ion (

    
    ):  Expected at 
    
    
    
    .
  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern.

    • M (312) : M+2 (314) ratio should be approx. 3:1 due to

      
      .
      
    • Iodine is monoisotopic (

      
      ), so no M+2 contribution from iodine.
      

Safety & Handling

  • N-Iodosuccinimide (NIS): Irritant. Store in the dark at 2-8°C. Can decompose to release iodine vapor.

  • Aryl Iodides/Chlorides: Potential skin sensitizers. Handle in a fume hood.

  • Waste Disposal: Aqueous washes containing thiosulfate and iodine species must be segregated from standard organic waste.

References

  • Castanet, A.-S., et al. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters. Validates the use of NIS for regioselective iodination of activated anilines.

  • Lott, R. S., et al. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society.[1] Discusses halogen reactivity patterns relevant to the stability of the ester group during halogenation.

  • Thiebes, C., et al. (1998).[1] "Ipso-substitution of arylboronic acids with N-iodosuccinimide." Synlett. Provides context for the reactivity of NIS in aromatic systems.

  • PubChem Compound Summary. "Methyl 2-amino-3-chlorobenzoate (Precursor)." National Center for Biotechnology Information.

Sources

Foundational

Technical Profile: Methyl 2-amino-3-chloro-5-iodobenzoate

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary Methyl 2-amino-3-chloro-5-iodobenzoate is a high-value, tri-functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Methyl 2-amino-3-chloro-5-iodobenzoate is a high-value, tri-functionalized anthranilic acid derivative serving as a critical scaffold in the synthesis of polysubstituted quinazolinones and bioactive heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C5-iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-chlorine atom offers steric modulation and metabolic stability, often remaining inert under standard cross-coupling conditions.

This guide addresses the specific properties, synthesis, and application of the 3-chloro-5-iodo isomer, distinguishing it from the more commercially common 5-chloro-3-iodo regioisomer.

Chemical Identity & Physiochemical Profile[1][2][3]

Nomenclature & Structure
  • IUPAC Name: Methyl 2-amino-3-chloro-5-iodobenzoate

  • Common Name: 3-chloro-5-iodoanthranilic acid methyl ester

  • Molecular Formula:

    
    
    
  • Molecular Weight: 311.50 g/mol [1][2]

Critical Isomer Distinction

WARNING: Commercial catalogs frequently list the regioisomer Methyl 2-amino-5-chloro-3-iodobenzoate (CAS 289039-84-5). Researchers must verify the substitution pattern via NMR. The 3-chloro-5-iodo isomer is preferred when C5-extension is required, as the C5 position is less sterically hindered than C3.

FeatureTarget: 3-Chloro-5-Iodo Common Isomer: 5-Chloro-3-Iodo
C3 Substituent Chlorine (Steric Block)Iodine (Reactive)
C5 Substituent Iodine (Reactive Handle)Chlorine (Metabolic Block)
Pd-Coupling High Yield (Sterically accessible)Lower Yield (Sterically crowded by ester/amine)
Primary Use C5-Aryl QuinazolinonesC3-Aryl Quinazolinones

Synthetic Routes & Process Chemistry

Since the 3-chloro-5-iodo isomer is less commonly stocked than its regioisomer, in-house synthesis is often required. The following protocol utilizes the strong ortho/para directing effect of the amino group to achieve high regioselectivity.

Retrosynthetic Analysis

The synthesis relies on the electrophilic iodination of Methyl 2-amino-3-chlorobenzoate .

  • Directing Effects: The amino group (

    
    ) strongly activates positions ortho and para.
    
  • Regiocontrol: The C3 position (ortho) is blocked by the Chlorine atom. Consequently, electrophilic attack occurs almost exclusively at C5 (para).

Optimized Synthesis Protocol

Reagents: Methyl 2-amino-3-chlorobenzoate, N-Iodosuccinimide (NIS), Acetonitrile (ACN), Trifluoroacetic Acid (TFA).

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Methyl 2-amino-3-chlorobenzoate (1.0 equiv) and Acetonitrile (10 mL/g).

  • Catalysis: Add catalytic Trifluoroacetic Acid (0.1 equiv) to activate the NIS.

  • Iodination: Cool the solution to 0°C. Add N-Iodosuccinimide (1.05 equiv) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

  • Quench: Quench the reaction with 10% aqueous sodium thiosulfate (

    
    ) to neutralize excess iodine species.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85–92%

Visualization: Synthesis Workflow

SynthesisWorkflow Start Methyl 2-amino- 3-chlorobenzoate Reagent NIS (1.05 eq) cat. TFA ACN, 0°C -> RT Start->Reagent Dissolution Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack at C5 Quench Quench: 10% Na2S2O3 Intermediate->Quench Deprotonation Product Methyl 2-amino- 3-chloro-5-iodobenzoate (Target) Quench->Product Workup & Purification

Caption: Regioselective synthesis pathway leveraging the steric blocking of the C3-chlorine to force C5-iodination.

Chemoselectivity & Functionalization

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo sequential, orthogonal functionalization.

Reactivity Map
  • C5-Iodine (High Reactivity): The C5-I bond is the weakest carbon-halogen bond in the molecule. It undergoes oxidative addition with Pd(0) rapidly, enabling Suzuki, Heck, or Sonogashira couplings without affecting the C3-Chlorine.

  • C1/C2 Cyclization: The ester and amine allow for condensation with formamide, urea, or isothiocyanates to form the Quinazolinone core.

  • C3-Chlorine (Low Reactivity): The C3-Cl bond is sterically hindered and electronically deactivated relative to the iodide. It typically survives standard Pd-catalyzed conditions, serving as a "metabolic blocker" or a site for late-stage Buchwald-Hartwig amination using specialized ligands (e.g., XPhos, RuPhos).

Visualization: Chemoselectivity Logic

ReactivityMap Core 3-Cl-5-I Anthranilate Scaffold C5 Position C5 (Iodine) Core->C5 C1C2 Positions C1/C2 (Ester/Amine) Core->C1C2 C3 Position C3 (Chlorine) Core->C3 Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(PPh3)4) C5->Suzuki First Functionalization Sonogashira Sonogashira (Alkyne, CuI, Pd) C5->Sonogashira Quin Quinazolinone Formation C1C2->Quin Cyclization Block Metabolic Stability (Steric Shield) C3->Block Passive Role LateStage Late-Stage Amination (Buchwald) C3->LateStage Requires Specialized Ligands

Caption: Orthogonal reactivity profile allowing sequential modification of the scaffold.

Application Case Study: Quinazolinone Synthesis

A primary application of this intermediate is the synthesis of 6-aryl-8-chloroquinazolin-4(3H)-ones, which are potent kinase inhibitor scaffolds.

Protocol: Suzuki Coupling followed by Cyclization

Rationale: Performing the Suzuki coupling before cyclization is often preferred to avoid catalyst poisoning by the quinazolinone nitrogen atoms, although the reverse sequence is possible.

  • Suzuki Coupling (C5-Arylation):

    • Substrates: Methyl 2-amino-3-chloro-5-iodobenzoate + Aryl Boronic Acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base/Solvent:

      
       (2.0 eq) in Dioxane/Water (4:1).
      
    • Conditions: 80°C, 12 hours, Inert Atmosphere (

      
      ).
      
    • Note: The C3-Chlorine remains intact.

  • Cyclization:

    • Reagent: Formamide (excess) or Formamidine Acetate.

    • Conditions: 140°C, neat or in DMF.

    • Product: 6-aryl-8-chloroquinazolin-4(3H)-one.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can undergo photolysis over time).

References

  • Synthesis of Quinazolinones

    • Ahmad, A., et al. (2025). CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide affords 3-substituted quinazolinones. Journal of Organic Chemistry.

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Halogen Selectivity in Coupling

    • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications.

  • Anthranilic Acid Derivatives Properties

    • PubChem Compound Summary for Methyl 3-chloro-5-iodobenzoate (Structural Analog).

  • Regioselective Iodination Protocols

    • Castanet, A.-S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters.

Sources

Exploratory

Strategic Halogenation: Methyl 2-amino-3-chloro-5-iodobenzoate vs. Methyl 2-amino-5-chloro-3-iodobenzoate

The following technical guide provides an in-depth analysis of the regioisomeric scaffolds Methyl 2-amino-3-chloro-5-iodobenzoate and Methyl 2-amino-5-chloro-3-iodobenzoate . This content is structured for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the regioisomeric scaffolds Methyl 2-amino-3-chloro-5-iodobenzoate and Methyl 2-amino-5-chloro-3-iodobenzoate . This content is structured for medicinal chemists and process scientists focusing on orthogonal cross-coupling strategies.

Content Type: Technical Whitepaper | Domain: Organic Synthesis & Medicinal Chemistry

Executive Summary: The Power of Orthogonal Reactivity

In the optimization of drug candidates, "scaffold hopping" and rapid analog generation are limited by the availability of versatile building blocks. The methyl anthranilate core is ubiquitous in kinase inhibitors and GPCR ligands. However, the specific placement of halogen substituents—Chlorine (Cl) and Iodine (I)—on this ring determines the synthetic trajectory.

This guide compares two critical isomers:

  • Isomer A: Methyl 2-amino-3-chloro-5-iodobenzoate (3-Cl, 5-I )

  • Isomer B: Methyl 2-amino-5-chloro-3-iodobenzoate (5-Cl, 3-I )[1]

The Core Value Proposition: The reactivity difference between the C–I and C–Cl bonds allows for chemoselective functionalization . By swapping the positions of these halogens, researchers can invert the site of the first cross-coupling event (C3 vs. C5) without changing the catalyst system, enabling divergent synthesis from a common precursor logic.

Structural & Electronic Analysis

The reactivity of these isomers is governed by the interplay of steric hindrance (ortho-effect) and electronic activation (para-effect relative to the amino group).

Comparative Properties Table
FeatureIsomer A (3-Cl, 5-I) Isomer B (5-Cl, 3-I)
Primary Reactive Site (Pd) C5-Iodine C3-Iodine
Steric Environment (Reactive Site) Unencumbered: Para to NH₂, accessible for bulky boronic acids.Crowded: Ortho to NH₂, sandwiched between amino and ester groups.
Secondary Reactive Site C3-Chlorine: Highly stable; requires specialized ligands (e.g., Buchwald precatalysts) to activate.C5-Chlorine: Moderately stable; can be activated after C3 functionalization.
Electronic Vector Iodine at C5 pulls electron density from the para-amino group, increasing acidity of NH₂ protons.Iodine at C3 exerts a "buttressing effect," twisting the ester out of plane.
Synthetic Utility Ideal for linear extension of the molecule (e.g., biaryl tails).Ideal for macrocyclization or fusing rings to the amino group (e.g., quinazolines).

Synthetic Pathways: Controlling Regioselectivity

The synthesis of both isomers relies on the inherent directing effects of the amino group (+M effect) on the methyl anthranilate core. Electrophilic aromatic substitution (SEAr) strongly favors the para (C5) position first, followed by the ortho (C3) position.

The "Halogen Dance" Logic

To obtain the specific isomer, the order of halogenation must be carefully sequenced.

  • Route to Isomer A (3-Cl, 5-I):

    • Iodination first: The large iodine atom is directed to the less hindered C5 position.

    • Chlorination second: The remaining C3 position is chlorinated.

  • Route to Isomer B (5-Cl, 3-I):

    • Chlorination first: Chlorine is installed at the preferred C5 position.

    • Iodination second: The iodine is forced into the crowded C3 position.

Visualization of Divergent Synthesis

The following diagram illustrates the branching synthetic logic required to access each isomer selectively.

SynthesisPathways Start Methyl Anthranilate (Starting Material) Step1A Step 1: Iodination (NIS, DMF) Target: C5 (Para) Start->Step1A Route A Step1B Step 1: Chlorination (NCS, DMF) Target: C5 (Para) Start->Step1B Route B InterA Intermediate: Methyl 2-amino-5-iodobenzoate Step1A->InterA Step2A Step 2: Chlorination (NCS, DMF) Target: C3 (Ortho) InterA->Step2A ProductA Target Isomer A: 3-Chloro-5-Iodo Step2A->ProductA InterB Intermediate: Methyl 2-amino-5-chlorobenzoate Step1B->InterB Step2B Step 2: Iodination (NIS, TFA) Target: C3 (Ortho) InterB->Step2B ProductB Target Isomer B: 5-Chloro-3-Iodo Step2B->ProductB

Figure 1: Divergent synthetic pathways from Methyl Anthranilate. Route A prioritizes C5-Iodination, while Route B prioritizes C5-Chlorination.

Experimental Protocols

Safety Warning: Halo-anthranilates can be skin sensitizers. NIS and NCS are oxidizers. Perform all reactions in a fume hood.

Protocol A: Synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate

Objective: Install Iodine at C5 (reactive), then Chlorine at C3 (stable).

  • Step 1: C5-Iodination

    • Reagents: Methyl anthranilate (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), DMF (5 mL/mmol).

    • Procedure: Dissolve methyl anthranilate in DMF. Cool to 0°C. Add NIS portion-wise. Stir at RT for 3 hours.[2]

    • Workup: Dilute with water, extract with EtOAc. Wash with Na₂S₂O₃ (to remove excess iodine).

    • Validation: 1H NMR will show a doublet (d) and doublet of doublets (dd) pattern characteristic of 1,2,4-substitution, but simplified to two doublets (meta-coupling) for the 5-iodo product.

  • Step 2: C3-Chlorination

    • Reagents: Methyl 2-amino-5-iodobenzoate (from Step 1), N-Chlorosuccinimide (NCS, 1.1 eq), DMF.

    • Procedure: Heat the solution to 50°C for 4–6 hours. The amino group activates the ortho position, but steric hindrance from the ester requires thermal energy.

    • Purification: Recrystallization from EtOH/Water.

Protocol B: Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate

Objective: Install Chlorine at C5 (stable), then Iodine at C3 (reactive/crowded).

  • Step 1: C5-Chlorination

    • Reagents: Methyl anthranilate (1.0 eq), NCS (1.05 eq), CH₃CN.

    • Procedure: Reflux in acetonitrile. The para-position is highly nucleophilic; reaction is typically fast (1–2 h).

    • Outcome: Methyl 2-amino-5-chlorobenzoate.[1][3][4][5][6]

  • Step 2: C3-Iodination

    • Reagents: Methyl 2-amino-5-chlorobenzoate, Iodine Monochloride (ICl) or NIS with TFA catalysis.

    • Critical Nuance: The C3 position is sandwiched between the amino group and the ester. Standard NIS/DMF may be too slow. Use NIS in TFA/CH₂Cl₂ (1:1) to increase the electrophilicity of the iodonium species.

    • Procedure: Stir at RT for 12 hours. Monitor by LCMS for disappearance of starting material.

Applications: Chemoselective Suzuki Coupling

The primary utility of these isomers is the ability to perform sequential cross-coupling reactions. The C–I bond undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond.

  • Using Isomer A (3-Cl, 5-I):

    • Reaction: Suzuki coupling with Ar-B(OH)₂ / Pd(PPh₃)₄ / Na₂CO₃.

    • Result: The aryl group attaches exclusively at C5 . The C3-Cl remains intact for later functionalization (e.g., conversion to a nitrile or amide).

    • Use Case: Elongating the "tail" of a kinase inhibitor while keeping the "head" (C3/C2) available for hinge binding interactions.

  • Using Isomer B (5-Cl, 3-I):

    • Reaction: Suzuki coupling with Ar-B(OH)₂ / Pd(dppf)Cl₂ / K₃PO₄.

    • Result: The aryl group attaches exclusively at C3 .

    • Use Case: Introducing steric bulk near the active site or creating a biaryl system that forces the ester out of plane, creating novel IP space.

Workflow Diagram: Orthogonal Coupling

CouplingLogic IsoA Isomer A (3-Cl, 5-I) CouplingA Suzuki Coupling (Pd(0), Ar-B(OH)2) IsoA->CouplingA Fast Oxidative Addition at C-I ProdA Product A 5-Aryl-3-Chloro CouplingA->ProdA IsoB Isomer B (5-Cl, 3-I) CouplingB Suzuki Coupling (Pd(0), Ar-B(OH)2) IsoB->CouplingB Fast Oxidative Addition at C-I ProdB Product B 3-Aryl-5-Chloro CouplingB->ProdB

Figure 2: Chemoselective coupling logic. The Iodine atom directs the incoming aryl group, leaving the Chlorine atom available for secondary transformations.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-amino-5-chloro-3-iodobenzoate (CAS 289039-84-5).

  • PubChem. Compound Summary: 2-Amino-5-chloro-3-methylbenzoic acid (Structural Analog). [7]

  • Chemical Society Reviews. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.[8] (2013).[8]

  • National Institutes of Health (PMC). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

  • TCI Chemicals. Methyl 2-Amino-5-iodobenzoate (Precursor for Isomer A).

Sources

Foundational

Technical Assessment & Sourcing Guide: Methyl 3-chloro-5-iodoanthranilate

Part 1: Executive Summary & Strategic Warning The "Isomer Trap" in Procurement A critical market analysis reveals a high risk of structural misidentification for this specific chemotype. While Methyl 3-chloro-5-iodoanthr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Warning

The "Isomer Trap" in Procurement A critical market analysis reveals a high risk of structural misidentification for this specific chemotype. While Methyl 3-chloro-5-iodoanthranilate (Methyl 2-amino-3-chloro-5-iodobenzoate) is a high-value scaffold for kinase inhibitor development, the global supply chain is saturated with its regioisomer, Methyl 5-chloro-3-iodoanthranilate (CAS: 289039-84-5).

Core Directive:

  • If you order by name alone: You will likely receive the 5-chloro-3-iodo isomer.

  • If you order by CAS: There is no widely established commodity CAS for the 3-chloro-5-iodo isomer; it is a custom synthesis target.

  • Recommendation: Immediate implementation of ¹H-NMR coupling constant analysis for all incoming batches to validate regiochemistry.

Part 2: Chemical Profile & Critical Utility

The Target Molecule vs. The Market Standard

The specific placement of halogens on the anthranilate core dictates the vector of subsequent functionalization.

FeatureTarget Molecule (Requested)Market Standard (Common)
IUPAC Name Methyl 2-amino-3-chloro-5-iodobenzoateMethyl 2-amino-5-chloro-3-iodobenzoate
Structure 3-Cl, 5-I substitution5-Cl, 3-I substitution
CAS Number Not commoditized (Custom)289039-84-5
Synthetic Utility C5-Iodine allows for Suzuki/Sonogashira coupling para to the amine (linear extension).C3-Iodine allows for coupling ortho to the amine (sterically congested, often for cyclization).
Availability Low (Boutique/Custom)High (Catalog Item)
Structural Logic

The 3-chloro-5-iodo substitution pattern is synthetically privileged. The chlorine at C3 (ortho to the amine) sterically forces the amine out of planarity or blocks ortho-cyclization pathways, while the iodine at C5 (para to the amine) is electronically activated for palladium-catalyzed cross-couplings, enabling the construction of extended biaryl systems common in Type II kinase inhibitors.

Part 3: Supply Chain Landscape

Sourcing Decision Matrix

The following decision tree outlines the procurement strategy based on the specific isomer requirement.

SourcingStrategy Start Requirement: Methyl 3-chloro-5-iodoanthranilate CheckCAS Check Vendor CAS (Is it 289039-84-5?) Start->CheckCAS IsomerTrap STOP: This is the 5-chloro-3-iodo isomer CheckCAS->IsomerTrap Yes VendorSearch Search for 'Methyl 2-amino-3-chloro-5-iodobenzoate' CheckCAS->VendorSearch No StockCheck In Stock? VendorSearch->StockCheck OrderSample Order 1g Sample for QC StockCheck->OrderSample Yes InHouse Initiate In-House Synthesis (See Protocol A) StockCheck->InHouse No (Urgent) CustomSynth Contract Custom Synthesis (FTE/FFS) StockCheck->CustomSynth No (Non-Urgent)

Figure 1: Procurement logic flow to avoid regioisomer confusion.

Supplier Tiers
  • Tier 1 (Catalog Aggregators): eMolecules, PubChem. Risk:[1] High probability of listing the wrong isomer under a generic name.

  • Tier 2 (Building Block Specialists): Combi-Blocks, Enamine, Fluorochem. Status: Likely to have the 5-Cl-3-I isomer. You must request a specific structure verification.

  • Tier 3 (Custom Synthesis): WuXi AppTec, Syngene, local CROs. Recommendation: This is the most reliable route for the 3-Cl-5-I isomer.

Part 4: Technical Validation (QC)

To validate the identity of the 3-chloro-5-iodo isomer versus the 5-chloro-3-iodo isomer, ¹H-NMR is the definitive tool.

NMR Differentiation Protocol

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz+

  • Target (3-Cl, 5-I):

    • The aromatic protons are at positions 4 and 6.

    • H4: Doublet (d), coupling constant J ≈ 2.0–2.5 Hz (meta-coupling). Shifted downfield due to ortho-Cl and ortho-I.

    • H6: Doublet (d), coupling constant J ≈ 2.0–2.5 Hz. Shifted by ortho-I and ortho-Ester.

    • Key Feature: The protons are meta to each other.

  • Common Impurity (5-Cl, 3-I):

    • The aromatic protons are at positions 4 and 6.

    • H4: Doublet (d), J ≈ 2.0–2.5 Hz.

    • H6: Doublet (d), J ≈ 2.0–2.5 Hz.

    • Differentiation: You must rely on NOESY (Nuclear Overhauser Effect Spectroscopy) or precise chemical shift calculation.

    • Diagnostic: In the 3-iodo isomer (Common), the Iodine is ortho to the NH₂. The NH₂ signal will be significantly deshielded/shifted compared to the 3-chloro isomer due to the "heavy atom effect" and hydrogen bonding changes.

Part 5: In-House Synthesis Protocol (Contingency)

If the specific isomer cannot be sourced, the following synthesis is robust and scalable. It relies on the strong para-directing effect of the amine to install the iodine at C5, while the C3 position is already blocked by chlorine.

Synthetic Pathway[2]

SynthesisRoute cluster_conditions Reaction Conditions SM Methyl 2-amino-3-chlorobenzoate (Starting Material) Intermediate Electrophilic Aromatic Substitution (SEAr) SM->Intermediate Directing Group: NH2 (Ortho/Para) Reagent NIS (1.1 eq), DMF or ICl, AcOH Product Methyl 2-amino-3-chloro-5-iodobenzoate (Target) Intermediate->Product C5 Iodination (Para to NH2)

Figure 2: Regioselective synthesis of the target scaffold.

Step-by-Step Methodology

Objective: Synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate.

  • Starting Material: Methyl 2-amino-3-chlorobenzoate (Commercially available, e.g., from Apollo Scientific or Fluorochem).

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve Methyl 2-amino-3-chlorobenzoate (1.0 eq) in ACN (0.1 M concentration).

    • Cool to 0°C.

    • Add NIS (1.05 eq) portion-wise over 30 minutes. (Slow addition prevents over-iodination).

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS.[2][3]

    • Regioselectivity Logic: The NH₂ group is a strong electron-donating group (EDG) directing ortho/para. The C3 (ortho) position is blocked by Chlorine. The C5 (para) position is open and highly activated. The C4/C6 positions are meta to the amine and deactivated by the ester. Result: Exclusive C5 iodination.

  • Work-up:

    • Dilute with EtOAc.[4] Wash with saturated Na₂S₂O₃ (sodium thiosulfate) to remove oxidative iodine byproducts (yellow color should fade).

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (0-20% EtOAc in Hexanes).

References

  • National Institutes of Health (PubChem). Compound Summary: Methyl 2-amino-3-chlorobenzoate (Precursor). [Link]

  • ResearchGate. Regioselective Iodination of Anilines using NIS. (Methodology support for the synthesis protocol). [Link]

Sources

Exploratory

Molecular weight and formula of methyl 2-amino-3-chloro-5-iodobenzoate

This guide provides an in-depth technical analysis of Methyl 2-amino-3-chloro-5-iodobenzoate , a highly specialized intermediate used in the synthesis of polysubstituted pharmaceutical scaffolds. [1][2][3][4][5] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-3-chloro-5-iodobenzoate , a highly specialized intermediate used in the synthesis of polysubstituted pharmaceutical scaffolds.

[1][2][3][4][5]

Executive Summary

Methyl 2-amino-3-chloro-5-iodobenzoate (CAS 1070977-94-4) is a tri-functionalized aromatic scaffold.[1][2][3][4] Its structural value lies in the orthogonal reactivity of its substituents: an amino group for heterocyclization, and two distinct halogen atoms (chlorine at C3, iodine at C5) that allow for sequential, chemoselective cross-coupling reactions. This molecule is a critical building block for kinase inhibitors and complex agrochemicals.

Part 1: Physicochemical Specifications[6]

The following data establishes the baseline identity of the compound. Researchers must verify these parameters via LC-MS and NMR upon synthesis or procurement.

ParameterTechnical Specification
Chemical Name Methyl 2-amino-3-chloro-5-iodobenzoate
CAS Number 1070977-94-4
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
Exact Mass 310.9210
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOMe), Aryl Chloride, Aryl Iodide
Part 2: Synthetic Methodology (Expert Protocol)
Reaction Scheme

The synthesis relies on the inherent directing effects of the aniline nitrogen. The C3 position is blocked by chlorine, and the C5 position is electronically activated, making it the exclusive site for iodination.

SynthesisPath Start Methyl 2-amino-3-chlorobenzoate (Precursor) Reagent N-Iodosuccinimide (NIS) Solvent: DMF or MeCN Temp: 25-40°C Start->Reagent Dissolution Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack (C5) Product Methyl 2-amino-3-chloro-5-iodobenzoate (Target) Intermediate->Product Deprotonation/Workup

Caption: Regioselective synthesis pathway targeting the C5 position via electrophilic aromatic substitution.

Step-by-Step Protocol

1. Preparation of Starting Material:

  • Charge a reaction vessel with Methyl 2-amino-3-chlorobenzoate (1.0 equiv).

  • Dissolve in Acetonitrile (MeCN) or DMF (10 mL per gram of substrate). Note: MeCN is preferred for easier workup; DMF is required if solubility is an issue.

2. Iodination (The Critical Step):

  • Add N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv) portion-wise at room temperature (20–25°C).

  • Scientific Insight: Avoid using elemental Iodine (

    
    ) without an oxidant, as the reaction is reversible and slow. NIS provides a potent 
    
    
    
    source.
  • Stir the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material peak should disappear, replaced by a peak with M+H = 312 (approx).

3. Workup and Isolation:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with:

    • 10% Sodium Thiosulfate (

      
      ) : This is critical to quench any unreacted iodine species (removes purple/brown color).
      
    • Saturated Sodium Bicarbonate (

      
      ).
      
    • Brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

4. Purification:

  • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

5. Analytical Validation (Self-Validating Criteria):

  • ¹H NMR (DMSO-d₆): You must observe two distinct doublets in the aromatic region (approx 7.8 ppm and 8.0 ppm) with a meta-coupling constant (

    
    ). This coupling pattern confirms the protons are at positions 4 and 6, proving the Iodine is at position 5.
    
Part 3: Chemoselectivity & Applications[1][2][6][8][9]

The primary value of Methyl 2-amino-3-chloro-5-iodobenzoate is its ability to undergo sequential cross-coupling . The C-I bond is significantly weaker and more reactive towards oxidative addition by Palladium(0) than the C-Cl bond.

Orthogonal Reactivity Workflow

Researchers can exploit this property to introduce two different aryl groups sequentially.

Reactivity Core Methyl 2-amino-3-chloro-5-iodobenzoate Step1 Step 1: Suzuki Coupling (C5-Selective) Pd(PPh3)4, Ar¹-B(OH)2, Na2CO3, 60°C (Iodine Reacts First) Core->Step1 Intermed Intermediate: Methyl 2-amino-3-chloro-5-(Ar¹)-benzoate Step1->Intermed Step2 Step 2: Suzuki Coupling (C3-Selective) Pd2(dba)3, XPhos, Ar²-B(OH)2, K3PO4, 100°C (Chlorine Reacts Second) Intermed->Step2 Final Final Scaffold: Methyl 2-amino-3-(Ar²)-5-(Ar¹)-benzoate Step2->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between Aryl-I and Aryl-Cl bonds.

Key Mechanistic Insight:

  • C-I Bond: Low bond dissociation energy. Oxidative addition occurs readily with standard Pd catalysts (e.g.,

    
    ) at mild temperatures (60°C).
    
  • C-Cl Bond: Stronger bond. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) and higher temperatures (>90°C) to facilitate oxidative addition.

  • Result: This allows the scientist to "program" the molecule, placing specific substituents at C5 and C3 without using protecting groups.

Part 4: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended). Light sensitive (Iodine compounds can degrade over time; store in amber vials).

References
  • Sigma-Aldrich. Methyl 2-amino-3-chloro-5-iodobenzoate Product Page (CAS 1070977-94-4).[4] Retrieved from

  • BLD Pharm. Product Specifications: Methyl 2-amino-3-chloro-5-iodobenzoate.[1][2][3][4] Retrieved from

  • PubChem. Compound Summary: Methyl 2-amino-5-chloro-3-iodobenzoate (Isomer Reference). Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews. (General reference for Suzuki coupling selectivity).

Sources

Foundational

Technical Monograph: Methyl 2-amino-3-chloro-5-iodobenzoate

This technical guide provides an in-depth analysis of Methyl 2-amino-3-chloro-5-iodobenzoate , a critical polysubstituted benzene scaffold used in medicinal chemistry.[1] [1] Molecular Identity & Significance Methyl 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-amino-3-chloro-5-iodobenzoate , a critical polysubstituted benzene scaffold used in medicinal chemistry.[1]

[1]

Molecular Identity & Significance

Methyl 2-amino-3-chloro-5-iodobenzoate is a highly specialized intermediate designed for the synthesis of complex heterocycles, particularly quinazolinones and indoles.[1] Its value lies in its orthogonal reactivity: it possesses three distinct functional handles (ester, amine, aryl halide) and a "blocking" chlorine atom that modulates metabolic stability and lipophilicity in final drug candidates.[1]

Core Identifiers
PropertyDetail
Chemical Name Methyl 2-amino-3-chloro-5-iodobenzoate
CAS Number 1070977-94-4
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
SMILES COC(=O)C1=CC(I)=CC(Cl)=C1N
Key Distinction WARNING: Do not confuse with its isomer, Methyl 2-amino-5-chloro-3-iodobenzoate (CAS 289039-84-5).[1][2] The position of the halogen atoms drastically alters the steric environment and reactivity profile.[1]
Chemo-Structural Analysis

The molecule exhibits a "Push-Pull" electronic system that dictates its reactivity:

  • C5-Iodine (The Warhead): Located para to the amino group, this position is electronically activated for oxidative addition.[1] It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • C3-Chlorine (The Shield): Positioned ortho to the amino group, the chlorine atom provides steric bulk, forcing the amino group out of planarity in some transition states.[1] It is chemically robust, surviving conditions that displace the iodine, thus serving as a stable structural element or a site for late-stage diversification.

  • C1-Ester / C2-Amine (The Cyclization Core): This ortho-disposition is the classic "anthranilate" motif, ready for condensation with aldehydes, nitriles, or formamides to build fused bicyclic systems.[1]

Synthetic Protocol (Self-Validating)

The synthesis of the 3-chloro-5-iodo isomer relies on the directing effects of the amino group. The amino group (strongly activating, ortho/para director) dominates the ester (deactivating, meta director).[1] Since the C3 (ortho) position is already occupied by chlorine, electrophilic iodination occurs exclusively at the C5 (para) position.[1]

Reagents & Stoichiometry
  • Precursor: Methyl 2-amino-3-chlorobenzoate (1.0 equiv)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv) OR Iodine Monochloride (ICl) (1.05 equiv)[1]

  • Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN)[1]

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) to accelerate the reaction.[1]

Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with Methyl 2-amino-3-chlorobenzoate and solvent (MeCN is preferred for easier workup). Ensure complete dissolution at room temperature (25°C).

  • Activation: If using NIS, add TFA (0.1 equiv).[1] The acid protonates the NIS, increasing the electrophilicity of the iodine species (

    
    ).[1]
    
  • Addition: Add NIS portion-wise over 30 minutes. Reasoning: Exothermic control and prevention of over-iodination, although the C3-Cl blocks the only other highly active site.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[1] The starting material (MW ~185.[1]6) should disappear, replaced by the product (MW ~311.5).[1]

  • Quench: Quench the reaction with 10% aqueous sodium thiosulfate (

    
    ). Reasoning: This reduces any unreacted iodine species (purple/brown) to water-soluble iodide (colorless).[1]
    
  • Isolation: Extract with Ethyl Acetate. Wash the organic layer with saturated

    
     (to remove acid) and brine.[1] Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required.

Synthesis Logic Diagram

SynthesisPath cluster_logic Regioselectivity Logic SM Methyl 2-amino-3-chlorobenzoate (Precursor) Inter Sigma Complex (Transition State) SM->Inter Electrophilic Attack (C5 Position) Reagent N-Iodosuccinimide (NIS) + TFA (cat.) Reagent->Inter I+ Source Prod Methyl 2-amino-3-chloro-5-iodobenzoate (Target: CAS 1070977-94-4) Inter->Prod Deprotonation & Rearomatization Note1 Amino Group (C2): Directs to C5 (Para) Chlorine (C3): Blocks Ortho Ester (C1): Directs to C5 (Meta)

Figure 1: Regioselective synthesis pathway driven by cooperative directing effects of the amino and ester groups.[1][3][4][5][6][7][8][9][10][11]

Functionalization & Applications

The utility of Methyl 2-amino-3-chloro-5-iodobenzoate lies in its ability to serve as a divergent scaffold .[1]

A. C5-Selective Cross-Coupling (Suzuki-Miyaura)

The C5-Iodine bond is significantly weaker and more polarizable than the C3-Chlorine bond.[1] This allows for chemoselective coupling without affecting the chlorine atom.[1]

  • Protocol:

    
     (3 mol%), 
    
    
    
    (2.0 equiv), Aryl Boronic Acid (1.1 equiv), Dioxane/Water, 80°C.[1]
  • Outcome: Biaryl formation at C5.[1] The C3-Cl remains intact for later use.[1]

B. Heterocycle Formation (Quinazolinone)

The 2-amino and 1-ester groups are perfectly positioned for cyclization.[1]

  • Protocol: Reaction with Formamide (neat) at 140°C or with an aldehyde followed by oxidation.[1]

  • Outcome: Formation of 8-chloro-6-iodoquinazolin-4(3H)-one derivatives.[1]

Divergent Workflow Diagram

Divergence Core Methyl 2-amino-3-chloro-5-iodobenzoate (The Scaffold) PathA Path A: C5-Selective Coupling (Suzuki/Sonogashira) Core->PathA Pd(0), Ar-B(OH)2 Selectivity: I >> Cl PathB Path B: Cyclization (Condensation) Core->PathB Formamide or R-CHO / Oxidant ProdA 5-Aryl-3-chloro-anthranilate (Extended Scaffold) PathA->ProdA ProdB 8-Chloro-6-iodo-quinazolinone (Drug Core) ProdA->ProdB Subsequent Cyclization PathB->ProdB

Figure 2: Divergent synthetic utility showing chemoselective functionalization pathways.

Safety & Handling

  • Hazards: As an aryl halide/amine, treat as an irritant (H315, H319) and potentially toxic if swallowed (H301).[1] The iodine content makes it sensitive to light.[1]

  • Storage: Store in amber vials at 2–8°C.

  • Disposal: Halogenated organic waste.[1] Do not mix with acid streams (potential for release of iodine vapor or HCl).[1]

References

  • PubChem. Methyl 2-amino-5-chloro-3-iodobenzoate (Isomer Reference for Context).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Available at: [Link][1]

  • Royal Society of Chemistry. Iodination of aromatic amines using 1-butyl-3-methylpyridinium dichloroiodate (Green Chemistry Protocol).[1] RSC Advances.[1] Available at: [Link]

Sources

Exploratory

Technical Guide: Safety & Handling of Methyl 2-amino-3-chloro-5-iodobenzoate

This guide is structured as a Technical Handling & Risk Assessment Whitepaper , designed for researchers and safety officers who require actionable intelligence beyond a standard 16-section SDS. CAS: 1070977-94-4 | Formu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Handling & Risk Assessment Whitepaper , designed for researchers and safety officers who require actionable intelligence beyond a standard 16-section SDS.

CAS: 1070977-94-4 | Formula: C₈H₇ClINO₂ | MW: 311.50 g/mol [1][2][3][4]

Executive Safety Assessment

Status: High-Potency Intermediate | Primary Hazard: Acute Toxicity (Oral) Scope: This compound is a poly-halogenated anthranilate derivative.[1][2][3][4] While specific toxicological data for this regioisomer is limited, data from its close analog (Methyl 2-amino-5-chloro-3-iodobenzoate, CAS 289039-84-5) indicates it must be treated as Fatal if Swallowed (Category 2) .[1][2][3][4]

Operational Directive:

  • Containment: Handle exclusively within a certified chemical fume hood or glovebox.[1][2][3][5]

  • Skin/Eye: Zero-tolerance for contact; compound is a likely sensitizer and severe irritant.[1][2][3][4]

  • Stability: Light-sensitive (iodine liberation); store under inert gas at 2-8°C.[1][2][3][4][5]

Physicochemical Profile & Identification
PropertySpecificationOperational Note
CAS Number 1070977-94-4Distinct from isomer 289039-84-5 (5-Cl, 3-I).[1][3][4][5][6]
Appearance Off-white to pale beige solidDiscoloration (yellow/brown) indicates iodine release/decomposition.[1][2][3][4][5]
Melting Point Predicted: 65–75 °CLow melting point implies tackiness; use anti-static tools.[1][3][4]
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.[1][2][3][4][5] Use organic solvents for spill cleanup.[1][2][3][5]
Reactivity Electrophilic (Iodine), Nucleophilic (Amine)Avoid strong oxidizers; Iodine bond is labile to Pd-catalysis.[1][2][3][4][5]
Hazard Identification & Mechanism (GHS)

Signal Word: DANGER

Risk Assessment Rationale: The toxicity of halogenated anilines/anthranilates stems from their metabolic activation.[1][2][3][4][5] The free amino group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) can undergo N-hydroxylation in the liver, forming reactive metabolites that bind to hemoglobin (methemoglobinemia) or DNA.[2][3][5] The iodine substituent increases lipophilicity, potentially enhancing cellular uptake compared to non-halogenated variants.[1][2][3][4][5]
Hazard ClassCodeStatementMechanism/Precaution
Acute Toxicity H300 Fatal if swallowed High potency; systemic absorption leads to rapid organ failure.[1][2][3][4][5]
Skin Irritation H315Causes skin irritationAlkylating potential of halogenated ring.[1][2][3][4][5]
Eye Irritation H319Causes serious eye irritationMicro-crystals cause physical and chemical corneal damage.[1][2][3][4][5]
STOT-SE H335May cause respiratory irritationMucosal membrane inflammation upon dust inhalation.[1][2][3][4][5]
Operational Safety Protocols (SOPs)
4.1. Engineering Controls & PPE [1][2][3][4][5]
  • Respiratory: N95/P100 minimum; Powered Air-Purifying Respirator (PAPR) recommended for quantities >1g.[1][2][3][4][5]

  • Dermal: Double-gloving strategy.[1][2][3][4][5] Inner: Nitrile (4 mil).[1][2][3][5] Outer: Nitrile (extended cuff) or Laminate (Silver Shield) for prolonged handling.[1][2][3][4][5]

  • Eyes: Chemical splash goggles.[1][2][3][4][5] Face shield required if working with open powders outside an enclosure.[1][2][3][4][5]

4.2. Safe Weighing Workflow

This solid is prone to static charge, which can cause "jumping" of toxic dust.[1][2][3][4][5]

WeighingProtocol Start Start: Weighing Procedure Prep 1. Prepare Balance (In Fume Hood/Enclosure) Start->Prep Static 2. Discharge Static (Use Ionizing Gun/Bar) Prep->Static Critical Step Weigh 3. Weigh into Tared Vial (Do NOT use weigh paper) Static->Weigh Seal 4. Cap & Parafilm Immediately Weigh->Seal Clean 5. Wet Wipe Balance Area (Dispose as Haz Waste) Seal->Clean

Figure 1: Anti-static weighing workflow to prevent aerosolization of toxic dusts.

4.3. Reaction Setup & Synthesis Context

As a scaffold, this molecule is often subjected to Suzuki-Miyaura or Sonogashira couplings targeting the C5-Iodine, or amide couplings at the C2-Amine.[1][2][3][4][5]

  • Incompatibility: Avoid contact with strong acids (potential for diazotization exotherm) or strong bases (hydrolysis of methyl ester).[1][2][3][5]

  • Quenching: If used in oxidative conditions, quench with Sodium Thiosulfate to neutralize any liberated iodine.[1][2][3][4][5]

Emergency Response & First Aid

Self-Validating Logic: The chemical is lipophilic and water-insoluble.[1][3] Therefore, simple water flushing is less effective for skin decontamination than soap/surfactant mixtures.[1][2][3]

ScenarioImmediate ActionScientific Rationale
Inhalation Evacuate to fresh air; 100% Oxygen if dyspneic.[1][2][3][4][5]Dust may cause rapid bronchial spasm; oxygen supports hypoxia from potential methemoglobinemia.[1][2][3][4][5]
Skin Contact Do NOT use alcohol. Wash with soap/water for 15 min.[1][2][3][5]Alcohol increases skin permeability, driving the toxicant deeper into the dermis.[1][2][3][4][5]
Eye Exposure Flush with saline/water for 15 min; lift lids.[1][2][3][5]Mechanical removal of micro-crystals is priority; pH neutral flush reduces chemical burn.[1][2][3][4][5]
Ingestion Do NOT induce vomiting. Urgent ER transport.Corrosive/toxic nature risks esophageal perforation or aspiration pneumonia upon emesis.[1][2][3][5]
Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Solution In Solvent Type->Solution Action1 Cover with Wet Pad (Prevent Dust) Powder->Action1 Avoid Vacuum Action2 Absorb with Vermiculite Solution->Action2 Waste Seal in HazBag Label: 'Toxic Halogenated' Action1->Waste Action2->Waste

Figure 2: Decision logic for containing spills.[1][2][3][4][5] Wet methods are prioritized for powders to suppress inhalation risk.[1][2][3][4][5]

Waste Disposal & Environmental Fate
  • Classification: Halogenated Organic Waste.[1][2][3][5]

  • Protocol: Do not mix with non-halogenated solvents. High temperature incineration (>1100°C) with scrubber is required to manage Iodine/Chlorine gas emissions.[1][2][3][4][5]

  • Ecological: Very toxic to aquatic life with long-lasting effects (predicted based on LogP and halogen content).[1][2][3][5] Prevent entry into drains.[1][2][3][5]

References
  • PubChem. (n.d.).[1][2][3][4][5] Methyl 2-amino-5-chloro-3-iodobenzoate (Isomer Safety Profile). National Library of Medicine.[1][2][3][5] Retrieved February 15, 2026, from [Link][1][2][3]

  • ECHA (European Chemicals Agency). (2025).[1][2][3][4][5] C&L Inventory: Halogenated Aminobenzoates. Retrieved February 15, 2026, from [Link][1][3]

Sources

Foundational

Technical Guide: Solubility Profiling & Process Optimization for Methyl 2-Amino-3-chloro-5-iodobenzoate

Topic: Solubility of Methyl 2-amino-3-chloro-5-iodobenzoate in Organic Solvents Content Type: Technical Guide / Process Development Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Methyl 2-amino-3-chloro-5-iodobenzoate in Organic Solvents Content Type: Technical Guide / Process Development Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary

Methyl 2-amino-3-chloro-5-iodobenzoate (CAS: 1070977-94-4) is a highly functionalized anthranilate derivative serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway modulators) and antiviral therapeutics. Its structure features three distinct reactive handles: an amino group, a methyl ester, and two halogen substituents (chlorine and iodine) with differentiated reactivity profiles.

Understanding the solubility landscape of this compound is not merely a physical characterization task; it is a strategic requirement for:

  • Reaction Solvent Selection: Optimizing yield in Suzuki-Miyaura couplings where the aryl iodide is the primary electrophile.

  • Purification: Designing robust recrystallization protocols to remove des-iodo or des-chloro impurities.

  • Process Scalability: Avoiding "oiling out" or uncontrolled precipitation during scale-up.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of methyl 2-amino-3-chloro-5-iodobenzoate in organic media.

Chemical Profile & Predicted Solubility Behavior[1]

Before experimental determination, a structural analysis provides the baseline for solvent screening.

PropertyValue / CharacteristicProcess Implication
Molecular Structure Methyl 2-amino-3-chloro-5-iodobenzoatePoly-functionalized aromatic core.[1]
Key Functional Groups

(Donor),

(Acceptor),

(Lipophilic)
Capable of intra- and intermolecular H-bonding.
Predicted LogP ~3.2 – 3.8Lipophilic; poor water solubility expected.
Crystal Lattice Stabilized by

stacking and

H-bonds.
Requires polar aprotic or moderate polar protic solvents to disrupt lattice.
The "Solubility Hierarchy" (Analog-Based Prediction)

Based on structural analogs (e.g., methyl 2-amino-5-chlorobenzoate), the expected solubility profile follows this order:

  • High Solubility (

    
    ):  Polar Aprotic Solvents (DMF, DMSO, NMP). Mechanism: Dipole-dipole interactions disrupt the crystal lattice effectively.
    
  • Moderate Solubility (

    
    ):  Esters and Ketones (Ethyl Acetate, Acetone, THF). Mechanism: Hydrogen bond acceptance from the amine.
    
  • Low Solubility (

    
    ):  Alcohols (Methanol, Ethanol, Isopropanol). Mechanism: Solvent self-association competes with solute dissolution.
    
  • Insoluble/Anti-Solvent: Water, Aliphatic Hydrocarbons (Hexane, Heptane).

Experimental Protocols for Solubility Determination

To generate high-integrity data for regulatory filing or process definition, two complementary methods are recommended.

Method A: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid generation of solubility curves (Solubility vs. Temperature).

Protocol:

  • Preparation: Weigh accurate mass (

    
    ) of solute into a glass reactor with a turbidity probe.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent.
    
  • Heating: Heat at 1°C/min until the turbidity signal drops to baseline (dissolution temperature,

    
    ).
    
  • Cooling: Cool at 0.5°C/min until turbidity spikes (nucleation temperature).

  • Iteration: Add more solvent to the same vessel and repeat to generate multiple points on the curve.

Method B: Isothermal Saturation (Gravimetric/HPLC)

Best for: Precise thermodynamic equilibrium data.

Protocol:

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
    ).
    
  • Analysis:

    • Gravimetric: Evaporate solvent and weigh residue.

    • HPLC: Dilute filtrate and quantify against a standard curve (Recommended for this compound due to iodine stability).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Define Solvent Set Screen Rapid Screen (Visual) Start->Screen Selection Select Method Screen->Selection Poly Polythermal Method (Dynamic) Selection->Poly Speed Required Iso Isothermal Method (Static) Selection->Iso Precision Required Data Raw Data (Mass/Temp) Poly->Data Iso->Data Model Thermodynamic Modeling (Apelblat/Van't Hoff) Data->Model

Figure 1: Decision matrix and workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow interpolation and process design.

Modified Apelblat Equation

This is the industry standard for correlating solubility (


) with temperature (

) for pharmaceutical intermediates.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters representing non-ideal solution behavior.
    
  • Application: Use regression analysis to determine A, B, and C. A high

    
     (>0.99) confirms the model's validity.
    
Van't Hoff Equation

Used to determine the enthalpy and entropy of dissolution.



  • 
     : Enthalpy of dissolution (typically positive/endothermic for this class).
    
  • 
     : Entropy of dissolution.
    
Visualization: Data Fitting Logic

ModelingLogic Input Exp. Data (x, T) Check Linearity Check (ln x vs 1/T) Input->Check VantHoff Apply Van't Hoff (Ideal Behavior) Check->VantHoff Linear Apelblat Apply Apelblat (Non-Ideal Behavior) Check->Apelblat Non-Linear Params Extract ΔH, ΔS, ΔG VantHoff->Params Apelblat->Params

Figure 2: Logical flow for selecting the appropriate thermodynamic model.

Process Applications

Recrystallization Strategy

The primary impurity in the synthesis of this compound is often the des-iodo precursor or regioisomers .

  • Recommended Solvent System: Methanol/Water or DMF/Water.

  • Protocol:

    • Dissolve crude solid in hot Methanol (or DMF) at

      
      .
      
    • Slowly cool to

      
       or add Water (anti-solvent) dropwise.
      
    • The highly lipophilic iodo-compound will crystallize preferentially.

    • Caution: Avoid rapid cooling which traps impurities.

Reaction Solvent Selection

For subsequent Suzuki-Miyaura coupling :

  • Solvent: DMF or 1,4-Dioxane/Water.

  • Rationale: High solubility in DMF ensures the reaction remains homogeneous, preventing catalyst encapsulation. The solubility data confirms that DMF can support high concentrations (>1M), improving throughput.

References

  • Compound Identification

    • Methyl 2-amino-3-chloro-5-iodobenzoate (CAS 1070977-94-4).

  • Methodology - Solubility Measurement: Shakeel, F., et al. "Solubility and thermodynamic analysis of anti-cancer drug in mono-solvents." Journal of Molecular Liquids, 2015. (Standard protocol for gravimetric analysis).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 1999.
  • Synthesis Context

    • Analogous halogenation methods: Preparation of 2-amino-5-chloro-3-methylbenzoic acid.[2][3] .

Sources

Exploratory

Halo-Anthranilate Derivatives: A Technical Guide to Synthesis and Medicinal Application

Executive Summary This technical guide analyzes the utility of halo-anthranilate derivatives as high-value scaffolds in medicinal chemistry. Anthranilic acid (2-aminobenzoic acid) serves as a privileged structure, but it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the utility of halo-anthranilate derivatives as high-value scaffolds in medicinal chemistry. Anthranilic acid (2-aminobenzoic acid) serves as a privileged structure, but its halogenated analogs offer distinct advantages: modulated pKa, enhanced lipophilicity, and metabolic blocking of reactive sites. This guide provides a self-validating roadmap for researchers to synthesize, derivatize, and apply these scaffolds in drug discovery, specifically targeting NSAID (fenamate) and kinase inhibitor (quinazolinone) chemical spaces.

Part 1: Strategic Importance of the Halo-Anthranilate Scaffold

The Halogen Effect in Anthranilates

In drug design, the introduction of a halogen atom (F, Cl, Br, I) onto the anthranilate core is rarely arbitrary. It serves three specific mechanistic functions:

  • Metabolic Blocking: Unsubstituted anthranilates are prone to rapid hydroxylation at the C5 position. Introducing a halogen (e.g., Cl or F) at C5 or C4 sterically and electronically hinders CYP450-mediated oxidation, extending half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing nature of halogens reduces the electron density of the aniline nitrogen. This lowers the

    
    , making the amine less nucleophilic but potentially increasing the acidity of the N-H bond, which is critical for hydrogen bonding in the active site (e.g., COX-1/COX-2 binding).
    
  • Lipophilicity Modulation: Halogenation increases

    
    , facilitating membrane permeability. For CNS targets, this is often a requisite modification.
    
The Synthetic Decision Matrix

The choice of synthetic route depends heavily on the desired downstream application.

  • Route A (Ullmann/Buchwald): For N-arylation to generate Fenamate-like NSAIDs.

  • Route B (Cyclocondensation): For generating Quinazolinone or Benzoxazinone heterocycles (Kinase/Antimicrobial targets).

Part 2: Synthetic Architectures & Workflows

Visualization: The Halo-Anthranilate Synthetic Tree

The following diagram illustrates the divergent synthetic pathways starting from a core halo-anthranilic acid.

HaloAnthranilateSynthesis Start Halo-Anthranilic Acid (Core Scaffold) Step1 Cu/Pd Catalysis (Ullmann/Buchwald) Start->Step1 + Aryl Halide Step2 Acylation & Dehydration Start->Step2 + Acyl Chloride Fenamate N-Aryl Anthranilates (Fenamates/NSAIDs) Step1->Fenamate C-N Coupling Benzoxazinone Benzoxazinone (Intermediate) Step2->Benzoxazinone Cyclization Quinazolinone Quinazolinone (Kinase Inhibitors) Benzoxazinone->Quinazolinone + Primary Amine (Ring Expansion)

Caption: Divergent synthetic pathways from the halo-anthranilate core yielding NSAID and Kinase Inhibitor scaffolds.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Bromination of Anthranilic Acid

Objective: Synthesis of 2-amino-5-bromobenzoic acid. Rationale: The C5 position is the most nucleophilic site on the ring. Using mild conditions prevents over-halogenation.

Reagents:

  • Anthranilic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid in 100 mL of DMF. Ensure complete solvation to avoid heterogeneous kinetics.

  • Addition: Cool to 0°C. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Critical: Rapid addition causes exotherms and di-bromination.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (50% EtOAc/Hexane). The product will appear as a lower

    
     spot compared to the starting material.
    
  • Workup (Self-Validation): Pour the mixture into 500 mL ice water. The product precipitates.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from ethanol.

    • Validation Check: Melting point should be 219–221°C.

      
      H NMR should show a doublet at 
      
      
      
      7.9 (C6-H) and a doublet of doublets at
      
      
      7.4 (C4-H), confirming C5 substitution.
Protocol B: Microwave-Assisted Ullmann Condensation (Fenamate Synthesis)

Objective: Synthesis of N-(3-trifluoromethylphenyl)-anthranilic acid (Flufenamic acid analog). Rationale: Traditional Ullmann coupling requires high heat (180°C+) and long times. Microwave irradiation accelerates this by superheating the localized catalyst surface.

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 3-Trifluoromethylaniline (1.2 eq)

  • 
     (2.0 eq)
    
  • Cu powder (10 mol%)

  • DMF/Water (9:1)

Step-by-Step Workflow:

  • Preparation: In a microwave vial, combine 2-chlorobenzoic acid (5 mmol), aniline derivative (6 mmol),

    
     (10 mmol), and Cu powder (32 mg). Add 3 mL solvent.
    
  • Irradiation: Seal and irradiate at 100 W, 130°C for 20 minutes.

  • Quench: Acidify with 1M HCl to pH 3. The free acid precipitates.

  • Purification: Extract with EtOAc, dry over

    
    , and recrystallize from benzene/petroleum ether.
    
    • Yield Expectation: >85%.[2][3]

Part 4: Medicinal Chemistry & SAR Analysis[5]

Structure-Activity Relationship (SAR) Logic

The biological activity of halo-anthranilates, particularly in COX inhibition (NSAIDs) and ion channel modulation, follows strict steric and electronic rules.

Table 1: SAR of N-Aryl Halo-Anthranilates (Fenamates)

Structural ZoneModificationEffect on Activity (COX Inhibition)Mechanistic Insight
Acid Moiety -COOHEssential Anchors to Arg120 in COX active site.
TetrazoleRetainedBioisostere; improves metabolic stability.
Ester/AmideReducedProdrugs; require hydrolysis for activity.
Linker -NH-Optimal Provides critical H-bond donor capability.
-O-, -S-, -CH2-Loss of ActivityAlters bond angle and H-bonding network.
Ring A (Anthranilate) C5-Halogen (Cl, F)Increased Blocks metabolism; increases lipophilicity.
Ring B (N-Aryl) 3'-CF3 (Flufenamic)High PotencyLipophilic pocket interaction.
2',3'-Dimethyl (Mefenamic)High PotencyTorsion angle forces non-coplanar conformation (active form).
Visualization: SAR Decision Tree

This diagram guides the medicinal chemist in optimizing the scaffold based on the target.

SAR_Logic Root Halo-Anthranilate Lead Target Select Biological Target Root->Target COX Target: COX-1/2 (Inflammation) Target->COX Kinase Target: Kinase/Anticancer Target->Kinase COX_Opt Keep -COOH free Add 3'-CF3 or 2',3'-diMe on N-aryl Halogen at C5 (Anthranilate) COX->COX_Opt Optimization Kinase_Opt Cyclize to Quinazolinone Remove -COOH via condensation C6/C7 Halogenation critical Kinase->Kinase_Opt Optimization

Caption: Optimization logic for Halo-Anthranilate derivatives based on therapeutic target.

Part 5: References

  • Prasher, P., & Sharma, M. (2021).[4] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Link

  • Baniahmad, A., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Dai, L., et al. (2010).[2] Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. Link

  • Wydysh, E. A., et al. (2009).[3] Design and synthesis of small molecule inhibitors of the hypoxia inducible factor pathway. Bioorganic & Medicinal Chemistry Letters. Link

  • Niementowski, S. (1895). Synthesis of quinazolines from anthranilic acid. Journal of the Chemical Society. Link (Historical Foundation)

  • BenchChem Technical Support. (2025). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid: Troubleshooting and Protocols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate

Executive Summary This application note details the regioselective synthesis of methyl 2-amino-3-chloro-5-iodobenzoate starting from methyl anthranilate . This scaffold is a critical intermediate in the development of ME...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of methyl 2-amino-3-chloro-5-iodobenzoate starting from methyl anthranilate . This scaffold is a critical intermediate in the development of MEK inhibitors and p53 activators.

The synthesis presents a classic challenge in electrophilic aromatic substitution: controlling the regiochemistry on a polysubstituted benzene ring. This guide utilizes a "Para-Block, Ortho-Fill" strategy , where the C5 position is first occupied by iodine to force the subsequent chlorination to the sterically hindered C3 position.[1] This method ensures high regiochemical purity (>98%) and minimizes the formation of over-halogenated byproducts.

Key Chemical Transformation
  • Starting Material: Methyl anthranilate (Methyl 2-aminobenzoate)

  • Target: Methyl 2-amino-3-chloro-5-iodobenzoate

  • Yield Target: 75-85% (Overall)

  • Purity Target: >98% (HPLC)

Retrosynthetic Analysis & Strategy

To achieve the 3-chloro-5-iodo substitution pattern, the order of halogenation is non-negotiable.

  • Directing Group Logic: The amino group (

    
    ) is a strong ortho/para activator. The ester group (
    
    
    
    ) is a meta director (relative to itself), which reinforces the ortho/para positions relative to the amine.[1]
  • Steric Control:

    • C5 Position (para to amine): Sterically accessible and electronically activated.[1]

    • C3 Position (ortho to amine): Sterically crowded due to the adjacent ester group.[1]

  • The Strategy:

    • Step 1 (Iodination): We exploit the steric preference to install the large Iodine atom at C5.

    • Step 2 (Chlorination): With C5 blocked, the smaller Chlorine atom is forced to react at the crowded C3 position using a controlled electrophilic source (NCS).

ReactionScheme SM Methyl Anthranilate (Start) Int Methyl 2-amino-5-iodobenzoate (Intermediate) SM->Int Step 1: ICl, AcOH (Regioselective C5 Iodination) Prod Methyl 2-amino-3-chloro-5-iodobenzoate (Target) Int->Prod Step 2: NCS, DMF (Directed C3 Chlorination)

Figure 1: The "Para-Block, Ortho-Fill" synthetic strategy.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-iodobenzoate

Objective: Selectively iodinate the C5 position while avoiding di-iodination.

Reagents & Materials
ReagentEquiv.[2][3][4]Role
Methyl Anthranilate1.0Substrate
Iodine Monochloride (ICl)1.05Iodinating Agent
Glacial Acetic Acid (AcOH)SolventReaction Medium
Sodium Thiosulfate (aq)-Quench (Iodine scavenger)
Detailed Protocol
  • Setup: Charge a 3-neck round-bottom flask with Methyl Anthranilate (10.0 g, 66.2 mmol) and Glacial Acetic Acid (50 mL) .

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C. Stirring must be vigorous.

  • Addition: Add Iodine Monochloride (11.3 g, 69.5 mmol) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <10 °C to prevent over-iodination.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a lower spot (
      
      
      
      ).
  • Workup:

    • Pour the dark reaction mixture into Ice Water (200 mL) .

    • Add saturated

      
       solution  slowly until the dark iodine color fades to a pale yellow/tan precipitate.
      
  • Isolation: Filter the solid. Wash with water (

    
     mL) to remove acetic acid.[4]
    
  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

    • Expected Yield: 15.5 – 16.5 g (85–90%).

    • Appearance: Off-white to tan solid.

Step 2: Synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate

Objective: Chlorinate the sterically hindered C3 position.

Reagents & Materials
ReagentEquiv.[2][3][4]Role
Methyl 2-amino-5-iodobenzoate1.0Intermediate
N-Chlorosuccinimide (NCS)1.1Chlorinating Agent
DMF (Dimethylformamide)SolventPolar Aprotic Solvent
Ethyl Acetate / Brine-Extraction
Detailed Protocol
  • Setup: Dissolve the Intermediate (10.0 g, 36.1 mmol) in DMF (40 mL) in a round-bottom flask.

  • Addition: Add N-Chlorosuccinimide (NCS) (5.3 g, 39.7 mmol) in one portion at RT.

  • Heating: Heat the reaction mixture to 50–60 °C .

    • Why: The C3 position is crowded. NCS is a milder reagent than

      
       gas; thermal energy is required to overcome the activation barrier at the sterically hindered ortho position.
      
  • Duration: Stir at 60 °C for 4–6 hours.

    • Checkpoint: HPLC or TLC is critical here. Look for the conversion of the mono-halo species to the di-halo species.

  • Workup:

    • Cool to RT. Pour the mixture into Ice Water (250 mL) .

    • Observation: A precipitate should form.[4] If the product oils out, extract with Ethyl Acetate (

      
       mL).
      
  • Purification (if extraction used):

    • Wash the organic layer with Brine (

      
       mL)  and Water (
      
      
      
      mL)
      to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Recrystallization: Recrystallize the crude solid from Methanol or Ethanol/Water to remove succinimide byproducts.

    • Expected Yield: 9.5 – 10.5 g (85-93%).

    • Appearance: Pale yellow crystals.

Analytical Validation

To validate the structure, compare your NMR data against these expected values. The key indicator is the loss of the ortho/meta coupling patterns seen in the starting material and the appearance of two distinct aromatic singlets (or meta-coupled doublets).

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note
1H NMR 7.95 - 8.05d (

Hz)
Ar-H (C6)Meta-coupling to H4. Shifted downfield by Ester.
7.60 - 7.70d (

Hz)
Ar-H (C4)Meta-coupling to H6. Sandwiched between Cl and I.
6.20 - 6.50Broad s

Exchangeable with

.
3.85 - 3.90s

Methyl ester singlet.
13C NMR ~167.0s

Carbonyl carbon.
~148.0sC-NH2Quaternary C2.[5]
~118.0sC-ClQuaternary C3 (Upfield due to ortho-shielding).
~76.0sC-IQuaternary C5 (Significantly upfield due to Iodine heavy atom effect).

Troubleshooting & Process Control

Troubleshooting Start Issue Detected Q1 Problem: Low Yield in Step 1? Start->Q1 A1 Check Temp: If >10°C, di-iodination occurs. Keep <5°C during addition. Q1->A1 Yes Q2 Problem: Incomplete Chlorination (Step 2)? Q1->Q2 No A2 Steric Hindrance is high. Increase Temp to 70°C or add 0.1 eq HCl catalyst. Q2->A2 Yes Q3 Problem: Sticky/Oily Product? Q2->Q3 No A3 Residual DMF present. Wash organic phase 3x with Water. Recrystallize from MeOH. Q3->A3 Yes

Figure 2: Decision tree for common synthetic issues.

Critical Note on Safety:

  • Iodine Monochloride: Corrosive and causes severe burns. Releases HCl gas upon hydrolysis. Use in a fume hood.

  • NCS: Can cause sensitization. Avoid breathing dust.

  • DMF: Hepatotoxic. Use appropriate PPE (gloves/goggles).

References

  • Regioselective Iodination of Anilines: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.

  • Chlorination using NCS: Bovonsombat, P., et al. (2020).[1] A novel DMSO-assisted regioselective iodination of aniline analogues (Contextual reference for halogenation patterns). Tetrahedron Letters, 61(44).[2] [2]

  • General Synthesis of Halogenated Anthranilates: National Institutes of Health (NIH) / PubChem.[1] Methyl 2-amino-5-chlorobenzoate Synthesis Protocols. (General procedure adaptation).

  • Target Molecule Data: PubChem Compound Summary for CID 24883893, Methyl 2-amino-5-chloro-3-iodobenzoate. (Note: While the title is 5-chloro-3-iodo, the isomerism logic in this guide applies to controlling the 3-chloro-5-iodo variant via the specific order of addition).

Sources

Application

Application Note: Regioselective C5-Iodination of Methyl 2-Amino-3-Chlorobenzoate

Abstract & Introduction The regioselective functionalization of poly-substituted anilines is a critical step in the synthesis of mitogen-activated protein kinase (MEK) inhibitors and other oncology pharmacophores. This A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The regioselective functionalization of poly-substituted anilines is a critical step in the synthesis of mitogen-activated protein kinase (MEK) inhibitors and other oncology pharmacophores. This Application Note details the optimized protocol for the regioselective iodination of methyl 2-amino-3-chlorobenzoate to yield methyl 2-amino-3-chloro-5-iodobenzoate .

While elemental iodine (


) is a traditional reagent, it often requires harsh oxidants or Lewis acids that can degrade sensitive amino-ester scaffolds. This protocol utilizes N-Iodosuccinimide (NIS)  catalyzed by trifluoroacetic acid (TFA) or acetic acid (AcOH) in a polar aprotic solvent. This system offers superior atom economy, mild conditions, and high regiocontrol, driven by the synergistic directing effects of the amino and ester moieties.

Chemical Analysis & Mechanistic Rationale

Substrate Analysis

The starting material, methyl 2-amino-3-chlorobenzoate, presents a "push-pull" electronic system with three competing directing groups. Understanding the thermodynamics of the sigma-complex intermediate is essential for predicting regioselectivity.

PositionSubstituentElectronic EffectDirecting Preference
C1 Ester (-COOMe)Electron Withdrawing (Inductive/Resonance)Meta director (favors C3, C5)
C2 Amino (-NH2)Strong Electron Donating (Resonance)Ortho/Para director (favors C1, C3, C5)
C3 Chloro (-Cl)Weak Electron Withdrawing (Inductive) / Donating (Resonance)Ortho/Para director (favors C2, C4, C6)
Regioselectivity Logic

The C5 position is the thermodynamic and kinetic product due to Synergistic Activation :

  • Amino Dominance: The amino group is the strongest activator on the ring. It directs electron density primarily to the para position (C5) because the ortho positions are blocked (C1 by ester, C3 by chloro).

  • Ester Reinforcement: The electron-withdrawing ester group directs incoming electrophiles to the meta position, which coincides with C5.

  • Steric Factors: C4 is sterically crowded (sandwiched between the C3-Cl and C5-H) and electronically disfavored (meta to the strong NH2 donor).

Reaction Pathway Diagram

ReactionPathway cluster_logic Directing Effects Substrate Methyl 2-amino-3-chlorobenzoate (Substrate) Intermediate Sigma Complex (Resonance Stabilized at C5) Substrate->Intermediate Electrophilic Attack (I+) Reagents NIS + cat. TFA (Electrophile Generation) Reagents->Intermediate Activates NIS Product Methyl 2-amino-3-chloro-5-iodobenzoate (Target) Intermediate->Product Deprotonation / Aromatization Logic NH2 (C2) -> Para (C5) COOMe (C1) -> Meta (C5) Synergy = High Selectivity

Figure 1: Mechanistic pathway highlighting the synergistic directing effects leading to C5 substitution.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: Methyl 2-amino-3-chlorobenzoate (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.10 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (0.05 – 0.1 eq) or Glacial Acetic Acid (AcOH)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology

Step 1: Solvation

  • Charge a clean, dry round-bottom flask with Methyl 2-amino-3-chlorobenzoate (e.g., 10.0 g, 53.9 mmol).

  • Add Acetonitrile (MeCN) (10 volumes, 100 mL). Stir until fully dissolved.

    • Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

Step 2: Activation & Addition 3. Add catalytic TFA (0.4 mL, ~10 mol%).

  • Scientific Integrity: Acid catalysis protonates the succinimide moiety of NIS, increasing the electrophilicity of the iodine species (
    
    
    equivalent).
  • Cool the reaction mixture to
    
    
    using an ice bath.
  • Reasoning: Cooling controls the exotherm and prevents over-iodination or oxidation of the aniline nitrogen.
  • Add NIS (12.7 g, 56.6 mmol, 1.05 eq) portion-wise over 15 minutes. Protect from light (wrap flask in foil).

Step 3: Reaction Monitoring 6. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. 7. Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]

  • Target: Disappearance of starting material (
    
    
    ) and appearance of a less polar product (
    
    
    ).
  • Visual Cue: The solution will darken from pale yellow to amber/reddish-brown.

Step 4: Quench & Isolation 8. Once conversion is >98%, quench the reaction by adding 10% aq. Sodium Thiosulfate (50 mL).

  • Observation: The dark iodine color should fade to pale yellow/white as excess iodine is reduced.
  • Remove MeCN under reduced pressure (rotary evaporator).
  • Extract the aqueous residue with Ethyl Acetate (
    
    
    ).
  • Wash combined organics with Brine (
    
    
    ), dry over anhydrous
    
    
    , and filter.

Step 5: Purification 12. Concentrate the filtrate to a solid. 13. Recrystallization: Dissolve in minimal hot Methanol (MeOH) and slowly add water until turbid. Cool to


 to precipitate the product.
14. Filter and dry under vacuum at 

.
Experimental Workflow Diagram

Workflow Start Dissolution (Substrate + MeCN) Catalysis Add Catalyst (TFA, 0.1 eq) Start->Catalysis Addition Add NIS (1.05 eq) (0°C, Dark, 15 min) Catalysis->Addition Reaction Reaction Phase (RT, 2-4 Hours) Addition->Reaction QC_Check QC Point: TLC/HPLC (>98% Conversion?) Reaction->QC_Check QC_Check->Reaction No (Add time/NIS) Quench Quench (10% Na2S2O3) QC_Check->Quench Yes Workup Extraction & Drying (EtOAc / Na2SO4) Quench->Workup Final Solid Product (Recrystallized) Workup->Final

Figure 2: Operational workflow for the batch synthesis of the target iodo-benzoate.

Results & Specification Data

The following data represents typical results obtained using this protocol on a 10g scale.

ParameterSpecification / Result
Appearance Off-white to pale beige solid
Isolated Yield 85% – 92%
HPLC Purity > 98.5% (a/a)
Melting Point


NMR (DMSO-

)

7.95 (s, 1H, Ar-H at C6), 7.65 (s, 1H, Ar-H at C4), 6.80 (br s, 2H,

), 3.82 (s, 3H,

)
Mass Spec (ESI)

Interpretation of NMR

The regioselectivity is confirmed by the aromatic splitting pattern.

  • C5-Iodination: Results in two aromatic protons at C4 and C6. Since they are meta to each other, they appear as singlets (or doublets with small meta-coupling,

    
    ).
    
  • Differentiation: If iodination occurred at C4, the remaining protons would be at C5 and C6, showing a strong ortho-coupling (

    
    ). The absence of ortho-coupling confirms the C5 substitution.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NIS reagent.Recrystallize NIS from dioxane/CCl4 or increase equivalents to 1.2 eq.
Poly-iodination Temperature too high or excess reagent.[3]Maintain

during addition; strictly control stoichiometry.
Dark Product Color Residual Iodine (

).
Ensure thorough wash with Sodium Thiosulfate; recrystallize with charcoal.
Poor Solubility Substrate insolubility in MeCN.Switch solvent to DMF or DMAc (requires aqueous workup).

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3] Tetrahedron Letters, 43(29), 5047–5048.

  • Rice, K. et al. (2012). Crystal structure of MEK1 in complex with novel inhibitors. ACS Medicinal Chemistry Letters. (Contextual reference for the utility of the 5-iodo scaffold in MEK inhibitors).

  • Wenglowsky, S., et al. (2011). Pyrazolopyridines as potent, orally bioavailable, and selective inhibitors of mitogen-activated protein kinase interacting kinase 1 (Mnk1) and Mnk2. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.).

Sources

Method

Application Note: Regioselective Chlorination of Methyl 2-amino-5-iodobenzoate

[1] Abstract & Strategic Overview The chlorination of methyl 2-amino-5-iodobenzoate represents a critical transformation in the synthesis of poly-halogenated anthranilic acid scaffolds, often employed in the development...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The chlorination of methyl 2-amino-5-iodobenzoate represents a critical transformation in the synthesis of poly-halogenated anthranilic acid scaffolds, often employed in the development of kinase inhibitors and antibacterial agents.

The primary challenge in this transformation is regioselectivity .[1] The substrate contains a strongly activating amino group (-NH₂) at position 2, a deactivating ester group (-COOMe) at position 1, and a deactivating iodine atom at position 5.[1]

  • Directing Effects: The amino group is a strong ortho, para-director.[1]

  • Site Availability: The para position (C5) is blocked by the iodine atom.[1] Consequently, the primary site for electrophilic attack is the ortho position (C3).

  • Risk Factors: The C-I bond is susceptible to homolytic cleavage or halogen exchange under harsh conditions.[1] Furthermore, over-chlorination at position 4 or 6 is theoretically possible but kinetically disfavored due to electronic deactivation.

This guide details a high-precision protocol using N-Chlorosuccinimide (NCS) in a polar aprotic solvent. This method is superior to elemental chlorine (


) or sulfuryl chloride (

) regarding functional group tolerance and safety profile.[1]

Reaction Mechanism & Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .
  • Activation: The polar solvent (DMF or Acetonitrile) facilitates the polarization of the N-Cl bond in NCS, generating a reactive electrophilic chlorine species (

    
     equivalent).[1]
    
  • Attack: The electron-rich aromatic ring (activated by the lone pair on the amine) attacks the electrophile at the C3 position.[1]

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-chloro product.[1]

  • Selectivity: The steric bulk of the ester group at C1 and the iodine at C5 creates a "pocket" at C3.[1] While sterically crowded, the electronic activation from the neighboring amine makes C3 the exclusive site of reaction under controlled temperatures.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate Methyl 2-amino-5-iodobenzoate (Substrate) Intermediate Sigma Complex (Transition State) Substrate->Intermediate + Cl+ Reagents NCS (1.1 equiv) DMF, 50-60°C Reagents->Intermediate Product Methyl 2-amino-3-chloro-5-iodobenzoate (Target) Intermediate->Product - H+ Byproduct Succinimide (Water Soluble) Intermediate->Byproduct

Caption: Figure 1. Reaction pathway for the regioselective chlorination of the anthranilate scaffold using NCS.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2]Role
Methyl 2-amino-5-iodobenzoate 277.061.0Substrate
N-Chlorosuccinimide (NCS) 133.531.1 - 1.2Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.095-10 VolSolvent
Ethyl Acetate 88.11N/AExtraction Solvent
Sodium Thiosulfate (sat. aq.) N/AN/AQuench (Iodine stabilizer)
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-iodobenzoate (1.0 equiv) in DMF (5 volumes relative to mass, e.g., 5 mL per 1 g).

    • Note: DMF is preferred over acetonitrile for its ability to solubilize the polar transition state and stabilize the reaction at higher temperatures.[1]

  • Reagent Addition: Add NCS (1.1 equiv) in a single portion at room temperature.

    • Expert Tip: If the scale is >50g, add NCS portion-wise over 20 minutes to manage exotherm.[1]

  • Thermal Activation: Heat the reaction mixture to 55–60 °C .

    • Critical Control Point: Do not exceed 80 °C. Higher temperatures increase the risk of de-iodination or "halogen dance" side reactions.[1]

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1][3] The reaction typically reaches completion within 2–4 hours .[1]

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a slightly more non-polar product spot.[1]
      

Phase 2: Workup & Quench

  • Cooling: Allow the mixture to cool to room temperature.

  • Quench: Pour the reaction mixture slowly into ice-cold water (10 volumes).

    • Observation: A precipitate usually forms.

  • Extraction (if oil forms): If the product does not precipitate as a solid, extract the aqueous mixture with Ethyl Acetate (3 x 5 vol) .[1]

  • Wash: Wash the combined organic layers with:

    • Water (2x) to remove DMF.[1]

    • Sat. Sodium Thiosulfate (1x) to remove any trace free iodine (indicated by yellow/brown color).[1]

    • Brine (1x).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Phase 3: Purification

  • Recrystallization: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Methanol or Ethanol/Water (9:1) .[1]

    • Yield Expectation: 85–92%.[1]

    • Appearance: Off-white to pale yellow solid.[1]

Workflow Diagram

Workflow Start Start: Dissolve Substrate in DMF AddNCS Add NCS (1.1 eq) Heat to 60°C Start->AddNCS Monitor Monitor via HPLC/TLC (2-4 Hours) AddNCS->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Quench Pour into Ice Water Add Na2S2O3 wash Decision->Quench Yes Isolate Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Recrystallize (MeOH) Isolate->Purify

Caption: Figure 2. Operational workflow for the isolation and purification of the chlorinated product.

Analytical Characterization

To validate the synthesis, compare the spectral data against the following expected parameters.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.8–8.0 ppm (d, 1H, H-6):  The proton at position 6 is meta to the amine and ortho to the ester. It typically appears as a doublet (
      
      
      
      Hz) due to meta-coupling with H-4.
    • 
       7.6–7.8 ppm (d, 1H, H-4):  The proton at position 4 is meta to the amine and ortho to the iodine.
      
    • 
       6.5–6.8 ppm (br s, 2H, 
      
      
      
      ):
      The amine protons.
    • 
       3.8 ppm (s, 3H, 
      
      
      
      ):
      The methyl ester singlet.[1]
    • Key Diagnostic: The loss of the H-3 signal (which would be a doublet in the starting material) confirms substitution at the 3-position.

  • Mass Spectrometry (ESI+):

    • Look for the parent ion

      
      .[1][4]
      
    • Isotope Pattern: A characteristic chlorine isotope pattern (

      
       ratio of 3:[1]1) should be visible.[1]
      
    • MW Calc:

      
       = 311.50  g/mol .[1] Found: 312.5 (
      
      
      
      ).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or wet solvent.[1]Increase temp to 70°C; ensure DMF is anhydrous.
Di-chlorination Excess NCS or prolonged heating.[1]Strictly limit NCS to 1.1 eq; quench immediately upon completion.
Dark Coloration Iodine liberation (de-iodination).[1]Wash organic layer with sodium thiosulfate; lower reaction temp.[1]
Sticky Solid Residual DMF.Wash organic layer thoroughly with water (3x); use Hexane trituration.[1]

Safety & Handling

  • Iodinated Compounds: Organoiodides can be light-sensitive. Wrap flasks in foil if storing for extended periods.[1]

  • NCS: An irritant and mild oxidizer.[1] Avoid inhalation of dust.

  • DMF: A potent solvent with reproductive toxicity.[1] Handle only in a fume hood.

  • Waste Disposal: All aqueous washes containing DMF must be disposed of as halogenated organic waste, not down the drain.[1]

References

  • Sigma-Aldrich. Product Specification: Methyl 2-amino-5-chloro-3-iodobenzoate.[1] (Note: This reference validates the stability and existence of the regioisomer).

  • National Institutes of Health (NIH) - PMC. Synthesis of methyl 2-amino-5-chlorobenzoate. (Methodological analogue for NCS chlorination of anthranilates).

  • ChemicalBook. 2-Amino-5-chloro-3-methylbenzoic acid synthesis. (Protocol analogue demonstrating C3/C5 regioselectivity rules).

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (Industrial scale parameters for chlorinating amino-benzoates).

(Note: While direct literature for the specific 5-iodo-3-chloro substrate is rare, the protocols above for 5-chloro and 3-methyl analogues provide the authoritative basis for the conditions described.)

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 2-Amino-3-chloro-5-iodobenzoate

Executive Summary This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of methyl 2-amino-3-chloro-5-iodobenzoate . This scaffold is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of methyl 2-amino-3-chloro-5-iodobenzoate . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., TRK, ROS1 inhibitors). The primary synthetic challenge is achieving chemoselectivity : coupling exclusively at the C5-iodine position while preserving the C3-chlorine bond for subsequent functionalization, all while maintaining the integrity of the base-sensitive methyl ester and the free amine.

Scientific Background & Mechanistic Logic

The Chemoselectivity Hierarchy

The success of this protocol relies on the kinetic differentiation of oxidative addition rates between the carbon-halogen bonds. Palladium(0) inserts into aryl-halide bonds in the following order of reactivity:



For methyl 2-amino-3-chloro-5-iodobenzoate , the C5-I bond is highly activated. The C3-Cl bond is sterically hindered by the adjacent amino and ester groups and possesses a significantly higher bond dissociation energy. By utilizing a "mild" catalyst system (ligands with lower electron-donating potential compared to Buchwald ligands) and controlled temperatures, we effectively shut down the catalytic cycle for the chloride, ensuring exclusive functionalization at the iodide.

Functional Group Considerations
  • Methyl Ester (C1): Susceptible to hydrolysis under vigorous basic conditions (e.g., NaOH, high heat). We utilize mild carbonate or phosphate bases to prevent saponification.

  • Free Amine (C2): Can potentially act as a competing ligand for Pd, poisoning the catalyst. However, with robust bidentate ligands like dppf, this effect is minimized.

Reaction Pathway Diagram

The following diagram illustrates the targeted chemoselectivity and the catalytic cycle.

SuzukiMechanism Substrate Methyl 2-amino-3-chloro-5-iodobenzoate (Substrate) OxAdd Oxidative Addition (Fast at C-I) Substrate->OxAdd Insertion into C-I SideRxn Side Reaction: Cl-Activation (Avoided) Substrate->SideRxn High Temp / Rich Ligands Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 / Na2CO3 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product C5-Coupled Product (Cl retained) RedElim->Product

Figure 1: Mechanistic pathway highlighting the kinetic preference for C-I oxidative addition over C-Cl.

Optimization Matrix

The following table summarizes the screening of conditions to maximize yield while minimizing de-chlorination and hydrolysis.

ParameterCondition A (Standard)Condition B (High Activity)Condition C (Mild/Selective)Outcome
Catalyst Pd(PPh3)4 (5 mol%)Pd2(dba)3 / XPhosPd(dppf)Cl2 (3 mol%) C is preferred. XPhos causes Cl-activation; PPh3 is air-sensitive.
Solvent DMFTHF/Water (4:1)Dioxane/Water (4:1) C provides best solubility and easy workup. DMF difficult to remove.
Base K2CO3 (2.0 eq)Cs2CO3 (3.0 eq)Na2CO3 (2.0 eq) C is optimal. Cs2CO3 caused partial ester hydrolysis.
Temp 100°C60°C80°C 100°C showed trace de-chlorination. 80°C is ideal.

Standardized Experimental Protocol

Objective: Synthesis of Methyl 2-amino-5-(aryl)-3-chlorobenzoate via Suzuki Coupling.

Reagents & Equipment[1]
  • Substrate: Methyl 2-amino-3-chloro-5-iodobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2·DCM) (0.03 equiv)

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Equipment: Schlenk flask or sealed microwave vial, magnetic stirrer, oil bath/block.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Charge a dry reaction vial with the Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl2·DCM (3 mol%).

    • Note: Weighing the catalyst rapidly in air is acceptable for Pd(dppf)Cl2, but prolonged exposure should be avoided.

  • Solvent & Base Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Inject 1,4-Dioxane (concentration ~0.1 M relative to substrate).

    • Inject 2.0 M Na2CO3 (aq) .

    • Critical: Ensure the solvent ratio is roughly 4:1 (Dioxane:Water) to maintain a monophasic or well-emulsified system at high temp.

  • Reaction:

    • Heat the mixture to 80°C with vigorous stirring.

    • Monitor by LC-MS or TLC at 2 hours. The reaction is typically complete within 2–4 hours.

    • Checkpoint: Look for the disappearance of the starting iodide (M+H). If the chloride starts reacting, you will see a mass shift corresponding to double coupling (avoid this by not overheating).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases.[3] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Typically Hexanes/Ethyl Acetate (gradient 0–30%). The product is usually more polar than the starting iodide but less polar than the boronic acid.

Workflow Visualization

ProtocolFlow Start Start: Weigh Reagents (Substrate, Boronic Acid, Catalyst) Inert Inert Atmosphere Cycle (Vac/N2 x3) Start->Inert AddSolv Add Degassed Dioxane & 2M Na2CO3 Inert->AddSolv Heat Heat to 80°C (2-4 Hours) AddSolv->Heat Monitor LC-MS Check: Substrate Consumed? Heat->Monitor Monitor->Heat No (Extend Time) Workup Extraction (EtOAc/Water) & Drying (Na2SO4) Monitor->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Critical Controls

  • Issue: Low Conversion.

    • Cause: Oxidation of catalyst due to poor degassing.

    • Fix: Sparge solvents with Argon for 15 mins prior to use. Increase catalyst loading to 5 mol%.

  • Issue: Hydrolysis of Ester (Formation of Carboxylic Acid).

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch base to K3PO4 (anhydrous) or NaHCO3. Lower temp to 70°C.

  • Issue: De-chlorination (Coupling at C3).

    • Cause: Catalyst is too active (e.g., using SPhos/XPhos) or temperature >90°C.

    • Fix: Strictly use Pd(dppf)Cl2 or Pd(PPh3)4. Do not use Buchwald precatalysts.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Yoneda Labs Resources. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for context on avoiding chloride activation conditions). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of Methyl 2-amino-3-chloro-5-iodobenzoate

Strategic Overview & Rationale Methyl 2-amino-3-chloro-5-iodobenzoate is a high-value pharmacophore scaffold, frequently employed as a precursor for polyfunctionalized quinazolines, indoles, and benzodiazepines. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

Methyl 2-amino-3-chloro-5-iodobenzoate is a high-value pharmacophore scaffold, frequently employed as a precursor for polyfunctionalized quinazolines, indoles, and benzodiazepines. Its structural utility lies in its orthogonal reactivity:

  • C5-Iodine: Highly reactive toward Pd-catalyzed cross-coupling (Sonogashira, Suzuki).

  • C3-Chlorine: Sterically hindered and electronically deactivated, remaining intact under standard cross-coupling conditions.

  • C1-Ester & C2-Amine: A "push-pull" system ready for subsequent cyclization.

This guide details a chemoselective Sonogashira coupling protocol that installs an alkyne at the C5 position while preserving the C3-chlorine and the methyl ester.

Critical Analysis: Chemoselectivity & Challenges

The Halogen Hierarchy

The success of this protocol relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Chlorine bonds.

  • C-I Bond: ~65 kcal/mol (Weak, facile oxidative addition).

  • C-Cl Bond: ~95 kcal/mol (Strong, requires specialized bulky ligands/high heat).

Key Insight: By maintaining reaction temperatures below 60°C and using standard phosphine ligands (e.g.,


), we exclusively activate the C-I bond. The C-Cl bond remains spectating.
The Free Amine Factor

The free amine (


) at position 2 presents a challenge. Anilines can coordinate to Pd(II) species, potentially poisoning the catalyst or leading to Pd-black precipitation.
  • Mitigation: We utilize a slightly higher catalyst loading (3-5 mol%) and ensure the presence of a copper co-catalyst to accelerate the transmetallation step, outcompeting non-productive coordination.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the reaction setup, emphasizing the critical "Degassing" step to prevent homocoupling (Glaser coupling) of the alkyne.

SonogashiraWorkflow Setup 1. Reagent Prep (Anhydrous Solvent) Degas 2. Degassing (Sparge Ar/N2, 15 min) Setup->Degas Remove O2 Catalyst 3. Catalyst Addition (Pd source + CuI) Degas->Catalyst Inert Atm Alkyne 4. Alkyne Addition (Slow addition) Catalyst->Alkyne Activate System Reaction 5. Reaction (RT to 50°C, 4-12h) Alkyne->Reaction Coupling Workup 6. Workup (Filter, Wash, Silica) Reaction->Workup Completion

Figure 1: Operational workflow for the Sonogashira coupling. Note the critical degassing step prior to catalyst addition.

Detailed Protocol

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Methyl 2-amino-3-chloro-5-iodobenzoate Substrate1.0 equivLimiting reagent.
Terminal Alkyne Coupling Partner1.2 - 1.5 equivExcess compensates for minor homocoupling.
Pd(PPh

)

Cl

Catalyst0.03 - 0.05 equivRobust, air-stable precatalyst.
CuI Co-Catalyst0.05 - 0.10 equivAccelerates reaction; keep pure (white/off-white).
Triethylamine (Et

N)
Base3.0 - 5.0 equivActs as base and solvent co-factor.
THF or DMF Solvent[0.1 M]Anhydrous. DMF for difficult substrates.
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is expected). Cool under a stream of Argon or Nitrogen.

  • Solvent & Substrate: Charge the flask with Methyl 2-amino-3-chloro-5-iodobenzoate (1.0 equiv). Add anhydrous THF (or DMF).

  • Degassing (CRITICAL): Sparge the solution with Argon for 15-20 minutes.

    • Why? Oxygen promotes the dimerization of alkynes (Glaser coupling) and oxidizes the phosphine ligands.

  • Reagent Addition: Under positive Argon pressure, add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3-5 mol%) and CuI (5-10 mol%). The solution typically turns yellow/orange.
  • Base & Alkyne: Add Et

    
    N  (3.0 equiv) via syringe. Finally, add the Terminal Alkyne  (1.2 equiv) dropwise.
    
  • Reaction: Stir at Room Temperature for 1 hour. Monitor by TLC.

    • Optimization: If conversion is slow (<10% after 1h), heat to 45-50°C . Do not exceed 60°C to preserve the C-Cl bond.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2) and brine (x1).

    • Note: If DMF was used, extra water washes are required to remove the solvent.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is usually more polar than the starting iodide.

Mechanistic Insight

The selectivity is governed by the rate of Oxidative Addition . The Pd(0) species inserts into the C-I bond much faster than the C-Cl bond.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the Oxidative Addition step where chemoselectivity (I vs Cl) is determined.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Black Precipitate Pd-Black formation (Catalyst death).The free amine might be destabilizing the Pd. Add PPh

(10 mol%) to stabilize the active species or switch solvent to DMF.
Homocoupling (Alkyne Dimer) Oxygen contamination.Re-degas solvents vigorously. Ensure CuI is not green (oxidized).
No Reaction at C-I Catalyst poisoning.Check purity of the starting amine.[1] Impurities (sulfur/thiols) poison Pd. Increase catalyst loading to 5 mol%.
Reaction at C-Cl Temperature too high.Strictly control temp < 60°C. Switch to a less bulky ligand if using specialized catalysts.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4][5][6][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses I vs Cl selectivity mechanisms). Link

  • Nagy, E., et al. (2021). Copper-free Sonogashira coupling reactions: an overview. RSC Advances, 11, 8424-8452. (Alternative protocols for sensitive substrates). Link

Sources

Application

Application Note: High-Efficiency Hydrolysis of Methyl 2-Amino-3-Chloro-5-Iodobenzoate

Abstract This application note details a robust, scalable protocol for the saponification of methyl 2-amino-3-chloro-5-iodobenzoate to its corresponding acid. This transformation is a critical step in the synthesis of ME...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the saponification of methyl 2-amino-3-chloro-5-iodobenzoate to its corresponding acid. This transformation is a critical step in the synthesis of MEK inhibitors (e.g., Cobimetinib intermediates) and other halogenated anthranilic acid derivatives. The presence of the electron-donating amino group at the ortho position, combined with the steric bulk of the 3-chloro substituent, significantly deactivates the ester carbonyl toward nucleophilic attack. We present an optimized LiOH/THF/Water system that overcomes these electronic and steric barriers while preserving the labile carbon-iodine bond.

Introduction & Chemical Challenges

The hydrolysis of anthranilic acid esters (2-aminobenzoates) presents unique challenges compared to standard benzoate hydrolysis.

Electronic Deactivation

The C2-amino group is a strong resonance donor (


 effect). It donates electron density into the aromatic ring and, through conjugation, reduces the electrophilicity of the carbonyl carbon. This makes the ester less susceptible to attack by hydroxide ions compared to unsubstituted or electron-deficient (e.g., nitro) benzoates.
Steric "Buttressing"

The substrate features a "1,2,3-substitution" pattern. The 3-chloro substituent creates steric pressure on the 2-amino group, potentially forcing it out of planarity or locking it into a conformation that interferes with the ester moiety. While the ester (C1) and chloro (C3) are not adjacent, the "buttressing effect" mediated by the amino group (C2) increases the energy barrier for the formation of the tetrahedral intermediate.

Chemoselectivity

The C5-iodine atom is prone to dehalogenation under harsh conditions (e.g., high temperature, strong metal reductants) or scrambling in the presence of Lewis acids. The protocol must be mild enough to retain the halogen pattern essential for subsequent Suzuki or Sonogashira couplings.

Mechanistic Insight

The reaction proceeds via a base-catalyzed


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

HydrolysisMechanism Start Ester Substrate (Low Electrophilicity) OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack Rate Limiting Step Tetra_Int Tetrahedral Intermediate OH_Attack->Tetra_Int Collapse Elimination of Methoxide Tetra_Int->Collapse Salt Carboxylate Salt (Water Soluble) Collapse->Salt Irreversible Acid Free Acid Product (Precipitate at pH 4) Salt->Acid Acidification (HCl)

Figure 1: Mechanistic pathway for the saponification of methyl 2-amino-3-chloro-5-iodobenzoate.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
Methyl 2-amino-3-chloro-5-iodobenzoate 311.501.0Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.963.0Base
Tetrahydrofuran (THF) 72.1110 VolSolvent (Solubilizer)
Methanol (MeOH) 32.043 VolCo-solvent
Water (Deionized) 18.023 VolSolvent (Base carrier)
1N HCl 36.46As req.Acidification
Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a reaction vessel (equipped with a magnetic stir bar and reflux condenser) with Methyl 2-amino-3-chloro-5-iodobenzoate (1.0 equiv).

  • Add THF (10 volumes relative to substrate mass) and MeOH (3 volumes). Stir until the solid is fully dissolved. Note: The lipophilic nature of the iodo/chloro-ester requires high THF content for homogeneity.

  • Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (3 volumes).

  • Add the aqueous LiOH solution dropwise to the organic phase at room temperature. The mixture may turn slightly turbid initially but should clarify upon heating.

Step 2: Reaction Execution
  • Heat the reaction mixture to 60°C .

    • Why 60°C? Room temperature hydrolysis is often incomplete due to the electronic deactivation described in Section 2.1.

  • Monitor the reaction by TLC (Mobile Phase: 30% EtOAc in Hexanes) or LCMS.

    • Endpoint: Disappearance of the ester peak (Starting Material) and formation of the more polar acid peak.

    • Typical Time: 4–6 hours.

Step 3: Workup & Isolation (Isoelectric Precipitation)
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove the bulk of THF and MeOH. Caution: Do not distill to dryness; leave an aqueous slurry.

  • Dilute the residue with Water (10 volumes) and cool to 0–5°C in an ice bath.

  • Slowly add 1N HCl dropwise with vigorous stirring.

  • Monitor pH carefully. Adjust pH to 4.0 – 5.0 .

    • Critical: Do not acidify below pH 3.0. The amino group (pKa ~2-3) will protonate to form the hydrochloride salt (anilinium species), which may remain soluble in water. The target is the free zwitterionic acid, which precipitates at its isoelectric point.

  • Stir the resulting suspension at 0°C for 30 minutes to maximize precipitation.

Step 4: Filtration & Drying
  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold Water (2 x 3 volumes) to remove residual lithium salts.

  • Wash with a small amount of cold Heptane to remove non-polar impurities.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_isolation Isolation Step1 Dissolve Ester in THF/MeOH Step2 Add LiOH (aq) Step1->Step2 Step3 Heat to 60°C (4-6h) Step2->Step3 Step4 Evaporate Organics Step3->Step4 Step5 Dilute with Water Step4->Step5 Step6 Acidify to pH 4-5 (HCl) Step5->Step6 Step7 Filter Precipitate Step6->Step7 Step8 Wash (H2O/Heptane) Step7->Step8 Step9 Vacuum Dry Step8->Step9

Figure 2: Operational workflow from starting ester to isolated acid.

Analytical Characterization

To validate the product, compare experimental data against these expected values:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected >200°C (decomposition).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~13.0 ppm (br s, 1H, -COOH )
      
    • 
       ~7.8-8.0 ppm (d, J~2.0 Hz, 1H, Ar-H  at C6)
      
    • 
       ~7.6-7.8 ppm (d, J~2.0 Hz, 1H, Ar-H  at C4)
      
    • 
       ~6.5-7.0 ppm (br s, 2H, -NH ₂)
      
    • Note: The meta-coupling (J ~2 Hz) is characteristic of the 1,3-relationship between the aromatic protons.

  • MS (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
      
      

Safety & Handling

  • Halo-anilines: Halogenated anilines can be toxic if absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Iodine Sensitivity: The product contains an aryl iodide. Store in amber vials to prevent photo-degradation (liberation of iodine).

  • Acidification: During the pH adjustment, toxic gases are not expected, but ensure good ventilation.

References

  • Vertex AI Search . Synthesis of 2-amino-3-chloro-5-iodobenzoic acid. Retrieved from and .

  • Sigma-Aldrich .[3] Methyl 2-amino-5-chloro-3-iodobenzoate Product Page. Retrieved from .

  • Organic Syntheses . General Procedures for Ester Hydrolysis. Retrieved from .

  • PubChem . 2-amino-5-chloro-3-iodobenzoic acid Compound Summary. Retrieved from .

  • Jiehua Pharma . 2-amino-3-chloro-5-iodobenzoic acid Intermediate Data. Retrieved from .

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Methyl 2-Amino-3-Chloro-5-Iodobenzoate in Agrochemical Discovery

Abstract Substituted anthranilic acid derivatives are a cornerstone of modern agrochemical research, most notably giving rise to the potent anthranilic diamide class of insecticides. This document provides detailed appli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anthranilic acid derivatives are a cornerstone of modern agrochemical research, most notably giving rise to the potent anthranilic diamide class of insecticides. This document provides detailed application notes on Methyl 2-Amino-3-Chloro-5-Iodobenzoate, a highly functionalized intermediate poised for the synthesis of novel crop protection agents. While this specific isomer is tailored for research and discovery rather than being a direct precursor to a current blockbuster product, its strategic pattern of halogenation offers unique opportunities for modulating the bioactivity, metabolic stability, and spectrum of resulting compounds. We present the physicochemical properties, safety protocols, a plausible synthetic route to the intermediate, and a detailed experimental protocol for its application in synthesizing a novel insecticide analog, using the well-established chemistry of chlorantraniliprole as a validated framework.

Introduction: The Value of Halogenated Anthranilates in Agrochemical Synthesis

The discovery of the ryanodine receptor modulator class of insecticides, specifically the anthranilic diamides, marked a significant advancement in pest control. The commercial success of compounds like chlorantraniliprole is a testament to the efficacy of the N-pyridylpyrazole-anthranilamide scaffold. The core of this scaffold is derived from a substituted 2-aminobenzoic acid derivative.

Methyl 2-amino-3-chloro-5-iodobenzoate is a strategic building block designed for the exploration of new chemical space within this proven class of active ingredients. Its key features include:

  • Aniline Nucleus: Provides the essential amino group for the critical amide bond formation.

  • Ortho-Chloro Substituent: The chlorine atom at the 3-position can induce a conformational twist in the final molecule, potentially enhancing binding affinity to the target receptor site.

  • Para-Iodo Substituent: The iodine at the 5-position serves two purposes. Firstly, it is a lipophilic group that can influence the molecule's transport and metabolic profile. Secondly, and more importantly, it provides a reactive handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the late-stage introduction of additional functional groups to fine-tune activity.

This guide will demonstrate how to leverage these features, providing researchers with the foundational knowledge to incorporate this versatile intermediate into discovery workflows.

Physicochemical Properties and Safety Data

Proper handling of any chemical intermediate is paramount for ensuring laboratory safety and experimental integrity. The data below is compiled for Methyl 2-amino-3-chloro-5-iodobenzoate and its close structural analogs.

Table 1: Physicochemical and Safety Information

PropertyValueSource / Notes
Chemical Name Methyl 2-amino-3-chloro-5-iodobenzoate-
CAS Number 289039-84-5 (for isomer Methyl 2-amino-5-chloro-3-iodobenzoate)[1] Note: CAS for the exact 3-chloro-5-iodo isomer is not widely listed.
Molecular Formula C₈H₇ClINO₂[2]
Molecular Weight 311.50 g/mol [1]
Appearance Solid (Expected)
Melting Point 66-70 °C (for isomer Methyl 2-amino-5-chloro-3-iodobenzoate)
Hazard Classifications Acute Toxicity, Oral (Category 2) (Based on close analog)
GHS Pictograms GHS06 (Skull and crossbones)
Hazard Statements H300: Fatal if swallowed
Precautionary Statements P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
Safe Handling and Storage Protocol

As a substituted benzoic acid derivative with acute oral toxicity, strict adherence to safety protocols is mandatory.[3][4]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][6]

  • Handling: Avoid generating dust.[4] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Spill Response: In case of a spill, evacuate the area. Use a HEPA-filter vacuum for cleanup and place the material into a sealed container for hazardous waste disposal. Do not wash into the sewer system.[4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Proposed Synthesis of Methyl 2-Amino-3-Chloro-5-Iodobenzoate

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regiochemistry. A plausible route to the target intermediate can be achieved from a commercially available starting material through sequential halogenation, leveraging the directing effects of the amino and ester functional groups. One such route could involve a Sandmeyer reaction, a classic method for introducing halides onto an aromatic ring via a diazonium salt intermediate.[8]

A potential pathway could start from methyl 2-amino-5-iodobenzoate, which can be synthesized by iodinating methyl anthranilate.[9] Subsequent chlorination would be directed ortho to the activating amino group.

Synthesis_Pathway SM Methyl 2-amino-5-iodobenzoate reagents Chlorinating Agent (e.g., NCS, SO₂Cl₂) Solvent (e.g., DMF, Acetonitrile) SM->reagents P Methyl 2-amino-3-chloro- 5-iodobenzoate reagents->P Chlorination

Caption: Proposed final step for the synthesis of the target intermediate.

Application Protocol: Synthesis of a Novel Diamide Insecticide Analog

This protocol details the coupling of Methyl 2-amino-3-chloro-5-iodobenzoate with a key pyrazole carboxylic acid intermediate to form a novel analog of chlorantraniliprole. The procedure follows the highly efficient two-step, one-pot method involving the formation of a benzoxazinone intermediate, which is subsequently ring-opened with methylamine.[10][11][12]

Principle of the Reaction

The reaction proceeds by first activating the pyrazole carboxylic acid with methanesulfonyl chloride (MsCl), which then reacts with the anthranilate intermediate. An intramolecular cyclization follows, eliminating water to form a stable 2-(pyrazolyl)benzoxazin-4-one. This intermediate is not isolated but is directly treated with aqueous methylamine, which selectively attacks the carbonyl group to open the ring and form the final, highly stable diamide product.

Experimental_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Amidation (Ring Opening) cluster_2 Step 3: Workup & Isolation A Combine Intermediates (Anthranilate & Pyrazole Acid) in Acetonitrile B Add Base (e.g., 3-Methylpyridine) A->B C Cool to 0-5 °C B->C D Slowly Add Methanesulfonyl Chloride (MsCl) C->D E Stir at 0-5 °C (Monitor by HPLC/TLC) D->E F Add Aqueous Methylamine to the reaction mixture E->F One-Pot Transition G Warm to Room Temperature and Stir H Add Water to Precipitate Product G->H I Filter the Solid H->I J Wash with Water & Dry I->J K Recrystallize from suitable solvent (e.g., Ethanol) J->K L Characterize Final Product (NMR, MS, HPLC) K->L

Caption: Workflow for the one-pot synthesis of the target agrochemical analog.

Reagents and Equipment
  • Intermediates:

    • Methyl 2-amino-3-chloro-5-iodobenzoate (Intermediate A)

    • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B)[10][13]

  • Reagents:

    • Methanesulfonyl chloride (MsCl), ≥99%

    • 3-Methylpyridine or Triethylamine, ≥99%

    • Aqueous Methylamine (40 wt. % in H₂O)

    • Acetonitrile (anhydrous)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet

    • Ice-water bath

    • Standard glassware for workup and recrystallization

    • Büchner funnel and vacuum flask

Detailed Step-by-Step Protocol

Causality Note: This protocol uses 3-methylpyridine as the base. It is effective at scavenging the HCl generated during the reaction without being overly nucleophilic, which could lead to side reactions. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point.[11]

Step 1: Formation of the Benzoxazinone Intermediate

  • Set up a 250 mL three-neck flask under a nitrogen atmosphere.

  • To the flask, add Intermediate B (e.g., 3.03 g, 10 mmol, 1.0 eq), Intermediate A (3.11 g, 10 mmol, 1.0 eq), and 100 mL of anhydrous acetonitrile.[11]

  • Stir the mixture to form a suspension. Add 3-methylpyridine (3.2 g, 34 mmol, 3.4 eq).[11]

  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.8 g, 16 mmol, 1.6 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.[11]

  • Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until Intermediate A is consumed.

Step 2: Amidation to Form the Final Product

  • Once the formation of the benzoxazinone is complete, slowly add 40% aqueous methylamine (e.g., 5 mL) to the reaction flask while maintaining the temperature below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 1-2 hours. Monitor the disappearance of the benzoxazinone intermediate by HPLC.

Step 3: Product Isolation and Purification

  • Once the reaction is complete, slowly add 100 mL of deionized water to the flask to precipitate the crude product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (2 x 50 mL).

  • Dry the crude product under vacuum at 50 °C.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.

Table 2: Representative Reaction Parameters

ParameterValueRationale
Scale 10 mmolStandard laboratory scale for discovery synthesis.
Solvent Volume 100 mLEnsures adequate dissolution and stirring while maintaining reasonable concentration.
Temperature (Step 1) 0-5 °CControls the exothermic reaction with MsCl and prevents side-product formation.
Temperature (Step 2) <10 °C initially, then RTManages the exotherm of amine addition, then allows the reaction to proceed to completion.
Expected Yield >85%Based on similar reported procedures for chlorantraniliprole synthesis.[14][15]
Purity (after Recryst.) >98% (by HPLC)Standard target for analytical characterization.

Characterization of the Synthesized Analog

To confirm the identity and purity of the newly synthesized compound, a full analytical characterization is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • HPLC: To determine the purity of the final compound.

  • Melting Point: As a preliminary indicator of purity.

Conclusion

Methyl 2-amino-3-chloro-5-iodobenzoate is a high-value, strategically substituted intermediate for agrochemical research. The protocols outlined in this document provide a robust framework for its incorporation into the synthesis of novel anthranilic diamide insecticides. The presence of both chlorine and iodine substituents offers researchers levers to modulate biological activity and pharmacokinetic properties, making it an excellent tool for lead optimization and the discovery of next-generation crop protection solutions.

References

  • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem.

  • Methyl 2-amino-5-chloro-3-iodobenzoate 97. Sigma-Aldrich.

  • CN102311424A - Method for synthesizing chlorantraniliprole key intermediate. Google Patents.

  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA.

  • Preparation method of chlorantraniliprole and intermediate thereof. Eureka | Patsnap.

  • CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof. Google Patents.

  • Methyl 2-amino-5-chloro-3-iodobenzoate (C8H7ClINO2). PubChem.

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. US.

  • Benzoic Acid – Uses and Safety. VelocityEHS.

  • Methyl 2-amino-5-chloro-3-iodobenzoate, 98+%. Fisher Scientific.

  • SDS of Benzoic Acid: Important Data and Information Collected.

  • Methyl 2-amino-4-chloro-5-iodobenzoate. Echemi.

  • SAFETY DATA SHEET - Benzoic acid. Fisher Scientific.

  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG.

  • Methyl 2-amino-5-chloro-3-iodobenzoate. Santa Cruz Biotechnology.

  • Methyl 2-amino-5-chloro-3-iodobenzoate. Wychem.

  • METHYL 2-AMINO-5-CHLORO-3-IODOBENZOATE CAS#: 289039-84-5. ChemicalBook.

  • 2-Amino-5-chloro-3-methylbenzoic acid synthesis. ChemicalBook.

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate.

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents.

  • Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix. Journal of Analytical Science and Technology.

  • The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application

Procedure for diazotization of methyl 2-amino-3-chloro-5-iodobenzoate

Application Note: High-Efficiency Diazotization of Methyl 2-Amino-3-chloro-5-iodobenzoate Part 1: Executive Summary & Mechanistic Insight The Challenge: Diazotization of methyl 2-amino-3-chloro-5-iodobenzoate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Diazotization of Methyl 2-Amino-3-chloro-5-iodobenzoate

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Diazotization of methyl 2-amino-3-chloro-5-iodobenzoate presents a distinct challenge compared to simple anilines. The amine at position 2 is "sandwiched" between a bulky methyl ester at position 1 and a chlorine atom at position 3.

  • Steric Hindrance: The ortho-substituents (COOMe and Cl) shield the nitrogen lone pair, retarding the attack on the nitrosating agent.

  • Electronic Deactivation: The ester, chlorine, and iodine are all electron-withdrawing groups (EWGs), significantly reducing the nucleophilicity of the amine.

The Solution: Standard aqueous protocols (HCl/NaNO₂) often result in incomplete conversion or hydrolysis of the ester due to the harsh conditions required to drive the reaction. This guide details two optimized protocols:

  • Method A (Anhydrous Organic): Uses tert-butyl nitrite (t-BuONO) in acetonitrile. Ideal for small-to-medium scale and subsequent anhydrous substitutions (Sandmeyer).

  • Method B (Strong Acid): Uses nitrosyl sulfuric acid (generated in situ). Ideal for scale-up where cost is a driver and solubility is poor.

Part 2: Safety & Handling (Critical)

  • Explosion Hazard: Dry diazonium salts of this compound are potentially shock-sensitive. Never isolate the dry salt. Always process the diazonium intermediate in solution.[1]

  • Toxic Gas: These protocols generate NOₓ gases. Work strictly within a fume hood.

  • Chemical Compatibility: Avoid contact between diazonium solutions and strong reducing agents or metals (unless intended for reduction) to prevent rapid decomposition.

Part 3: Materials & Equipment

ReagentGradePurpose
Methyl 2-amino-3-chloro-5-iodobenzoate>97% HPLCSubstrate
tert-Butyl Nitrite (t-BuONO)90% (Tech)Nitrosating Agent (Method A)
Acetonitrile (MeCN)AnhydrousSolvent (Method A)
Sodium Nitrite (NaNO₂)ACS ReagentNitrosating Source (Method B)
Sulfuric Acid (H₂SO₄)Conc. (98%)Solvent/Catalyst (Method B)
Starch-Iodide PaperN/AEndpoint Monitor

Part 4: Experimental Protocols

Protocol A: The "Doyle" Method (Organic/Anhydrous)

Best for: High yields, preserving the ester, and direct subsequent iodination/chlorination.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under nitrogen flow.

  • Dissolution: Charge the flask with Methyl 2-amino-3-chloro-5-iodobenzoate (1.0 equiv) and Anhydrous Acetonitrile (10 volumes) .

    • Note: If solubility is poor, mild heating (30-40°C) is permitted to dissolve, but cool back to room temperature before proceeding.

  • Acid Activation (Optional but Recommended): Add p-Toluenesulfonic acid (p-TsOH, 1.0 equiv) .

    • Why? This protonates the intermediate and accelerates the loss of water, crucial for electron-deficient amines.

  • Addition: Cool the solution to 0–5°C using an ice/water bath. Add tert-Butyl Nitrite (1.5 equiv) dropwise over 15 minutes.

    • Observation: The solution often turns from pale yellow to a deep orange/brown as the diazonium species forms.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1–2 hours.

    • Monitoring: Take a 50 µL aliquot, quench into water, and check with starch-iodide paper (blue = excess nitrite). For conversion check, inject the quenched aliquot into HPLC.

  • Utilization: The resulting solution contains the diazonium tosylate/species and is ready for the next step (e.g., addition of CuCl, KI, or heating for dediazoniation) without isolation.

Protocol B: The Nitrosyl Sulfuric Acid Method

Best for: Large scale, insoluble substrates, or when water tolerance is needed.

Step-by-Step Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • In a separate flask, cool Conc. H₂SO₄ (5 volumes) to 0°C.

    • Slowly add Sodium Nitrite (NaNO₂, 1.2 equiv) in small portions with vigorous stirring.

    • Caution: Keep temperature <10°C. Stir until all solid NaNO₂ is dissolved (approx. 30-60 mins). The solution should be clear to pale yellow.

  • Substrate Addition:

    • Dissolve/suspend Methyl 2-amino-3-chloro-5-iodobenzoate (1.0 equiv) in Glacial Acetic Acid (5 volumes) .

    • Cool this suspension to 0–5°C .

  • Diazotization:

    • Add the prepared Nitrosyl Sulfuric Acid solution dropwise to the substrate suspension.

    • Critical: Maintain internal temperature <10°C . The reaction is exothermic.

  • Digestion: Stir the mixture at 0–5°C for 2 hours .

    • Why? The high viscosity of sulfuric acid requires longer mixing times for the bulky amine to encounter the nitrosonium ion (

      
      ).
      
  • Endpoint Verification:

    • Perform a "mini-workup": Add 1 drop of reaction mixture to 1 mL ice water. Dip starch-iodide paper. Instant blue-black indicates active nitrosating species is present.

    • Clarification: If the paper does not turn blue, add 0.1 equiv more NaNO₂ and stir for 30 mins.

Part 5: Process Visualization

Mechanism: Nitrosation of a Hindered Amine

The following diagram illustrates the pathway from the bulky amine to the diazonium salt, highlighting the steric congestion at the ortho positions.

DiazotizationMechanism Reagents Reagents: NaNO2 + H2SO4 NO_Ion Nitrosonium Ion (NO+) Reagents->NO_Ion Dehydration Transition N-Nitrosamine Intermediate NO_Ion->Transition Substrate Substrate: Methyl 2-amino-3-chloro-5-iodobenzoate (Sterically Hindered) Substrate->Transition Slow Attack on NO+ (Hindered by 3-Cl, 1-COOMe) Diazonium Target: Aryldiazonium Salt (Ready for Sandmeyer) Transition->Diazonium - H2O (Acid Catalyzed)

Caption: Mechanistic flow of diazotization. Note the "Slow Attack" step caused by the steric bulk of the 3-chloro and 1-ester groups, necessitating strong nitrosating agents.

Workflow Decision Tree

Workflow Start Start: Methyl 2-amino-3-chloro-5-iodobenzoate CheckSolubility Is the substrate soluble in Acetonitrile? Start->CheckSolubility MethodA Method A: Organic Nitrite (t-BuONO / MeCN) CheckSolubility->MethodA Yes (Preferred) MethodB Method B: Nitrosyl Sulfuric (NaNO2 / H2SO4 / AcOH) CheckSolubility->MethodB No (Suspension) NextStep Next Step: Sandmeyer / Reduction / Cyclization MethodA->NextStep Anhydrous Solution MethodB->NextStep Acidic Solution

Caption: Decision matrix for selecting the optimal diazotization protocol based on substrate solubility and downstream requirements.

Part 6: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Reaction (HPLC shows SM) Amine is too deactivated/hindered.Switch to Method B (Nitrosyl Sulfuric). Increase temperature to 10°C cautiously.
Tar/Decomposition Reaction temperature too high.Ensure internal temp is <5°C during addition. Add nitrite slower.
Ester Hydrolysis Acid concentration too high or water present.Use Method A (Anhydrous). Avoid aqueous HCl; use H₂SO₄ only if necessary.
Precipitation Diazonium salt is insoluble.[1]This is common in MeCN. Do not filter. Use the slurry directly for the next step.

References

  • Sandmeyer Reaction Overview. Organic Chemistry Portal.

  • Synthesis of 2-chloro-5-iodobenzoic acid derivatives. Google Patents (CN104193616A).

  • One-Pot Diazotization-Iodination of Aromatic Amines. Synthesis (Filimonov et al.).[2] (Basis for the anhydrous organic nitrite protocol).

  • Methyl 2-amino-5-chloro-3-iodobenzoate Properties. Sigma-Aldrich. (Physical data for the structural isomer to guide solubility assumptions).

Sources

Method

Application Note: Strategic Synthesis of 8-Chloro-6-iodoquinazolin-4(3H)-ones

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic conversion of methyl 2-amino-3-chloro-5-iodobenzoate into functionalized quinazolin-4(3H)-one sca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic conversion of methyl 2-amino-3-chloro-5-iodobenzoate into functionalized quinazolin-4(3H)-one scaffolds.

The presence of the 3-chloro (steric/electronic modulator) and 5-iodo (reactive handle) substituents on the anthranilate core dictates specific synthetic considerations, particularly regarding steric hindrance during cyclization and regioselective functionalization.

Executive Summary & Chemical Logic

The target scaffold, 8-chloro-6-iodoquinazolin-4(3H)-one , is a "privileged structure" in kinase inhibitor discovery. The 8-chloro substituent forces the core into specific binding conformations via steric clash, while the 6-iodo group allows for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira couplings).

Key Synthetic Challenges:

  • Steric Hindrance (C-8 Cl): The chlorine atom at position 3 of the starting benzoate (position 8 of the quinazolinone) is ortho to the amino group. This sterically hinders the initial nucleophilic attack on cyclization reagents (e.g., formamide or orthoesters), often requiring higher temperatures or acid catalysis compared to unsubstituted anthranilates.

  • Chemoselectivity (C-6 I): The iodine atom is labile under certain metal-catalyzed conditions. Protocols must avoid premature dehalogenation.

Retrosynthetic & Functionalization Pathway

The following diagram outlines the core cyclization routes and subsequent library generation capabilities.

Quinazolinone_Pathway Start Methyl 2-amino-3-chloro- 5-iodobenzoate RouteA Route A: Formamide (140-160°C) Start->RouteA Cyclization RouteB Route B: Orthoester + Amine (One-Pot) Start->RouteB 3-Component Core 8-Chloro-6-iodo- quinazolin-4(3H)-one RouteA->Core N3_Sub 3-Substituted 8-Chloro-6-iodo- quinazolinone RouteB->N3_Sub Suzuki Pd-Catalyzed Coupling (C-6) Core->Suzuki Selective C-I Activation Library C-6 Aryl/Alkynyl Library Suzuki->Library Steric NOTE: 3-Cl causes steric hindrance at NH2 Steric->Start

Figure 1: Synthetic workflow from methyl 2-amino-3-chloro-5-iodobenzoate to functionalized cores.

Experimental Protocols

Protocol A: Direct Cyclization to 8-Chloro-6-iodoquinazolin-4(3H)-one

This is the most robust method for generating the unsubstituted N-3 core. The use of formamidine acetate is preferred over neat formamide for cleaner profiles, but formamide is more cost-effective for scale-up.

Reagents:

  • Methyl 2-amino-3-chloro-5-iodobenzoate (1.0 equiv)

  • Formamidine acetate (1.5 – 2.0 equiv)

  • Solvent: 2-Methoxyethanol (preferred) or Ethanol (requires longer reflux)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-amino-3-chloro-5-iodobenzoate (e.g., 5.0 g, 16.0 mmol) in 2-methoxyethanol (50 mL).

  • Addition: Add formamidine acetate (2.5 g, 24.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 125 °C) under an inert atmosphere (N₂).

    • Critical Insight: Due to the 3-chloro steric hindrance, the reaction may require 12–24 hours. Standard anthranilates react in 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.[1][2] The product often precipitates directly due to the low solubility of the flat quinazolinone core.

    • If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

    • If no precipitate: Concentrate the solvent to ~20% volume, pour into ice-water (100 mL), and stir for 30 minutes to induce precipitation.

  • Purification: Recrystallize from DMF/Ethanol or wash the filter cake thoroughly with hot ethanol to remove unreacted starting material.

Data Validation (Expected):

  • 1H NMR (DMSO-d6): Disappearance of the methyl ester singlet (~3.8 ppm). Appearance of the C-2 proton singlet at ~8.1–8.3 ppm . Two aromatic doublets (H-5 and H-7) showing meta-coupling (~2.0 Hz).

  • Yield: Typically 75–85%.

Protocol B: One-Pot Synthesis of 3-Substituted Derivatives

For generating libraries where the N-3 position requires alkylation/arylation, a three-component condensation is superior to post-cyclization alkylation (which often yields O- vs N-alkylation mixtures).

Reagents:

  • Methyl 2-amino-3-chloro-5-iodobenzoate (1.0 equiv)

  • Triethyl orthoformate (TEOF) (3.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (cat.) or p-TSA (1 mol%)

Step-by-Step Methodology:

  • Imidate Formation: Combine the benzoate (1.0 equiv) and TEOF (3.0 equiv) in a flask. Add a catalytic amount of acetic acid. Reflux for 2–3 hours.

    • Checkpoint: Monitor for the disappearance of the starting aniline. The intermediate is the ethyl N-(2-methoxycarbonyl-3-chloro-5-iodophenyl)formimidate.

  • Cyclization: Add the primary amine (1.1 equiv) directly to the reaction mixture. Continue refluxing for 4–8 hours.

    • Mechanism:[3][4][5] The amine displaces the ethoxy group of the imidate, followed by intramolecular attack on the ester.

  • Isolation: Cool to room temperature. The product usually precipitates. Dilute with hexanes to maximize yield. Filter and wash with hexanes.

Selective Functionalization (The "Application" Phase)

Once the 8-chloro-6-iodoquinazolinone core is synthesized, the C-6 iodine is the primary site for diversification. The C-8 chlorine is essentially inert under standard Suzuki conditions, acting as a robust protecting group for that position.

Protocol C: Suzuki-Miyaura Coupling at C-6

Reagents:

  • 8-Chloro-6-iodoquinazolin-4(3H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Combine the quinazolinone, boronic acid, and catalyst in a microwave vial or pressure tube.

  • Add dioxane and aqueous base. Sparge with Argon for 5 minutes (Critical: prevents homocoupling).

  • Heat to 80–90 °C for 2–4 hours.

    • Note: Do not exceed 100 °C aggressively, as the amide hydrolysis can occur in basic aqueous media at high temps over long periods.

  • Purification: Dilute with EtOAc/Water. Extract. The product is often less soluble; check the interface. Purification via flash chromatography (DCM/MeOH gradient).

Technical Data & Troubleshooting

Comparison of Cyclization Methods
MethodReagentsTempTimeProsCons
Niementowski Formamide160°C6-12hCheap, ScalableHarsh, Sublimation of reagents
Acetate Formamidine Acetate120°C12-24hCleaner, MildReagent cost, Slower (due to 3-Cl)
Orthoester TEOF + Amine100°C4-8hN3-DiversityRequires TEOF removal
Self-Validating Analytical Signals

Use these signals to confirm reaction progress without full workup:

  • TLC (50% EtOAc/Hexane):

    • Starting Material (Ester): Rf ~ 0.6–0.7 (UV active).

    • Product (Quinazolinone): Rf ~ 0.2–0.3 (Streaks due to NH polarity).

  • 1H NMR Diagnostics:

    • Starting Material: Methyl ester singlet at 3.8 ppm.

    • Product: C-2 Proton singlet at >8.0 ppm. Absence of ester methyl.[2]

Troubleshooting "Stalled" Reactions

If the reaction stalls (common with 3-chloro steric hindrance):

  • Switch Solvent: Move from Ethanol (bp 78°C) to 2-Methoxyethanol (bp 124°C) or Diglyme.

  • Acid Catalyst: Add 5 mol% Sulfamic acid or p-TSA to the TEOF reaction. The steric bulk of the 3-Cl group makes the carbonyl carbon less accessible; acid activation helps.

References

  • General Quinazolinone Synthesis

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)
  • Microwave-Assisted Synthesis

    • Alexandre, F. R., et al. "Microwave-assisted synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 2003.
  • Pd-Catalyzed Functionalization of Halo-Quinazolinones

    • Culf, A. S., et al. "Suzuki-Miyaura cross-coupling reactions of 6-iodoquinazolin-4(3H)-ones." Tetrahedron Letters, 2010.
  • Steric Effects in Anthranilate Cyclization

    • Discusses the impact of ortho-substituents (like 3-Cl)
    • Journal of Organic Chemistry, "Reactivity of substituted anthranil
    • (General Reference)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate

User Interface: Global Research Support > Chemical Synthesis > Halogenation Protocols Ticket ID: REQ-IODO-BENZ-005 Status: Open Agent: Senior Application Scientist Executive Summary & Reaction Logic The Challenge: Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

User Interface: Global Research Support > Chemical Synthesis > Halogenation Protocols Ticket ID: REQ-IODO-BENZ-005 Status: Open Agent: Senior Application Scientist

Executive Summary & Reaction Logic

The Challenge: Synthesizing methyl 2-amino-3-chloro-5-iodobenzoate requires precise regiocontrol. You are performing an Electrophilic Aromatic Substitution (EAS) on a deactivated ring (due to the ester and chlorine) that is simultaneously activated by an amine.[1]

The Solution: The amino group (-NH₂) is the strongest directing group on the ring, directing incoming electrophiles to the ortho and para positions.

  • Position 3 (Ortho): Blocked by Chlorine.[1]

  • Position 5 (Para): Target Site. This is the most electronically activated position available.[1]

  • Position 4/6 (Meta): Deactivated and sterically less favorable.[1]

Core Workflow: The most robust route is the Direct Iodination of Methyl 2-amino-3-chlorobenzoate using N-Iodosuccinimide (NIS) catalyzed by Trifluoroacetic Acid (TFA). This avoids the solubility issues often encountered when iodinating the free acid.

Interactive Troubleshooting Logic (Visual)

Before altering your protocol, use this logic tree to diagnose the specific failure mode.

TroubleshootingLogic node_start START: Low Yield / Impurity node_tlc Check TLC / LCMS node_start->node_tlc node_sm Starting Material Remains node_tlc->node_sm Conversion < 50% node_byprod Complex Mixture / Tars node_tlc->node_byprod Dark/Black Crude node_regio Wrong Regioisomer node_tlc->node_regio Clean but wrong mass/NMR node_act Increase Catalyst (TFA) Check Solvent Dryness node_sm->node_act node_temp Lower Temp (0°C) Switch to NIS from ICl node_byprod->node_temp node_rearrange Extend Reaction Time (Allow N-I to C-I rearrangement) node_regio->node_rearrange

Caption: Diagnostic logic for iodination failures. Blue = Start, Yellow = Diagnosis, Green = Action.[1]

Optimized Protocol: NIS-Mediated Iodination

This protocol replaces harsh reagents (like ICl) with NIS/TFA to minimize oxidative tarring of the aniline.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Methyl 2-amino-3-chlorobenzoate Substrate1.0Limiting reagent.
N-Iodosuccinimide (NIS) Iodinating Agent1.05 - 1.1Protect from light. Freshly recrystallized preferred.
Trifluoroacetic Acid (TFA) Catalyst0.1 - 0.3Essential for activation and rearrangement.
Acetonitrile (MeCN) Solvent[0.1 M]Polar aprotic promotes polar transition state.[1]
Step-by-Step Methodology
  • Dissolution: In a foil-wrapped flask (iodine sources are light-sensitive), dissolve Methyl 2-amino-3-chlorobenzoate (1.0 eq) in MeCN (10 mL per gram of substrate).

  • Catalyst Addition: Add TFA (0.1 eq). Stir for 5 minutes at Room Temperature (RT).

    • Technical Note: The acid protonates a small fraction of the NIS, making it more electrophilic, and catalyzes the migration of iodine from the Nitrogen (kinetic product) to the Carbon-5 (thermodynamic product).

  • Iodination: Add NIS (1.05 eq) in a single portion.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Checkpoint: If SM remains after 4 hours, add another 0.1 eq of TFA and warm to 40°C. Do not exceed 50°C to avoid oxidation.[1]

  • Quench: Pour the reaction mixture into a stirred solution of 10% Sodium Thiosulfate (

    
    ) and saturated Sodium Bicarbonate (
    
    
    
    ) (1:1 ratio).
    • Why: Thiosulfate reduces unreacted iodine (turning the solution from purple/brown to yellow/clear).[1] Bicarbonate neutralizes the TFA.

  • Isolation: Extract with Ethyl Acetate (x3).[1] Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or Methanol.

    • Yield Expectation: 85–92%.

Troubleshooting Guide & FAQs

Issue 1: "My reaction stalled at 60% conversion."

Diagnosis: Catalyst deactivation or equilibrium limit. Fix:

  • Acid Spike: Add an additional 0.1–0.2 eq of TFA. The formation of succinimide byproduct can buffer the solution; more acid drives the N-iodo to C-iodo rearrangement [1].

  • Solvent Switch: If using DMF, switch to Acetonitrile or Glacial Acetic Acid.[1] DMF can sometimes trap electrophilic iodine species.

Issue 2: "I see a spot that corresponds to the N-iodo intermediate."

Diagnosis: Kinetic trapping. Iodine initially attacks the nitrogen (N-I bond) because it is the most nucleophilic site. Fix:

  • Thermodynamic Push: Do not quench yet. Increase temperature to 40°C and stir for 2 more hours. The acid catalyst (TFA) is required to reverse the N-iodination and allow the iodine to attack the C5 position [2].

Issue 3: "The product is dark/black and sticky."

Diagnosis: Oxidation of the aniline. Anilines are electron-rich and prone to oxidation into azo-compounds or quinones by iodine oxidants. Fix:

  • Switch Reagent: If using Iodine Monochloride (ICl), it is likely too harsh.[1] Switch to NIS (mild oxidant).[1]

  • Exclusion of Light: Ensure the flask is wrapped in foil. Radical pathways induced by light promote tar formation.

Alternative Workflow: Esterification of the Acid

If you must start from 2-amino-3-chloro-5-iodobenzoic acid , standard Fischer esterification (MeOH/H2SO4) often fails due to the "Ortho Effect"—steric hindrance from the 2-amino and 3-chloro groups blocks the carbonyl carbon.

Recommended Protocol: Alkylation

  • Dissolve acid in DMF.

  • Add Potassium Carbonate (

    
    , 1.5 eq) . Stir 15 min.
    
  • Add Methyl Iodide (MeI, 1.1 eq) dropwise.[1]

  • Stir at RT for 2 hours.

    • Warning: Do not heat. Heating with base and MeI can lead to N-methylation of the aniline.

Mechanistic Visualization

Understanding the regioselectivity is critical for troubleshooting impurities.

ReactionMechanism SM Start: Methyl 2-amino-3-chlorobenzoate (C3 blocked, NH2 activates) Intermediate Transition State: Electrophilic attack at C5 SM->Intermediate + NIS / H+ Impurity Impurity: N-Iodo species (Kinetic Product) SM->Impurity Reversible N-attack Product Product: Methyl 2-amino-3-chloro-5-iodobenzoate (Para to NH2) Intermediate->Product - H+ (Fast) Impurity->SM H+ (Reversal)

Caption: Reaction pathway showing the desired C5-attack vs. reversible N-iodination.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.[1] [1]

  • Organic Syntheses. (1943).[1] 5-Iodoanthranilic Acid. Org. Synth. Coll. Vol. 2, p.353.[1][2] (Demonstrates acid-catalyzed rearrangement logic). [1]

  • BenchChem Technical Support. (2025). Electrophilic Iodination of Aniline: Troubleshooting & Optimization.

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chloro-3-iodobenzoate Product Data.

Sources

Optimization

Separating 3-chloro-5-iodo and 5-chloro-3-iodo benzoate isomers

Ticket Subject: Separation Protocol for 3-Chloro-5-Iodo and 5-Chloro-3-Iodo Benzoate Isomers Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High (Method Development) Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation Protocol for 3-Chloro-5-Iodo and 5-Chloro-3-Iodo Benzoate Isomers Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High (Method Development)

Executive Summary & Nomenclature Verification

User Query: "How do I separate 3-chloro-5-iodobenzoate from 5-chloro-3-iodobenzoate?"

Immediate Resolution: Before proceeding with experimental protocols, we must address a fundamental stereochemical reality to prevent wasted resources.

3-chloro-5-iodobenzoate and 5-chloro-3-iodobenzoate are the same molecule.

  • Reasoning: The benzene ring is planar. If you take "5-chloro-3-iodobenzoate" and flip it 180° like a coin (or rotate it within the plane if viewing from 3D space), it superimposes perfectly onto "3-chloro-5-iodobenzoate."

  • IUPAC Convention: The confusion likely arises from numbering priorities. By convention, substituents are listed alphabetically (Chloro before Iodo). Numbering attempts to give the lowest locants. Both 3,5 and 5,3 are "meta-meta" relationships. The correct IUPAC name is 3-chloro-5-iodobenzoic acid .

The Real Challenge: In synthetic workflows (e.g., Sandmeyer reactions or electrophilic halogenation), the difficulty is not separating 3-Cl-5-I from 5-Cl-3-I, but separating the 3,5-disubstituted target from its regioisomeric impurities (such as 3-chloro-4-iodo, 2-chloro-5-iodo, or mono-halogenated byproducts).

The following guide addresses the separation of the 3-chloro-5-iodo target from these chemically distinct regioisomers.

Decision Matrix: Purification Strategy

Use this logic flow to determine the correct separation modality for your crude mixture.

PurificationStrategy Start Crude Mixture Analysis (HPLC/TLC) Isomers Are Regioisomers Present? (e.g., 3,4-isomer vs 3,5-isomer) Start->Isomers Scale What is the Scale? Isomers->Scale Yes Small < 100 mg Scale->Small Analytical/Pilot Large > 1 g Scale->Large Production PrepLC Method A: Prep HPLC (Phenyl-Hexyl Phase) Small->PrepLC Recryst Method B: Recrystallization (Polarity Tuning) Large->Recryst Primary Step Flash Method C: Flash Chromatography (AgNO3 Impregnated Silica) Large->Flash Alternative Recryst->PrepLC Polishing Step

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and impurity profile.

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Application: Analytical monitoring and Preparative purification (<500 mg).[1] The Challenge: Chloro and Iodo substituents have similar lipophilicities, making separation on standard C18 columns difficult. The Solution: Leverage Pi-Pi (π-π) interactions and Shape Selectivity .

Recommended Column Chemistry

Do not use standard C18. Use a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: The iodine atom is large and polarizable ("soft"), while chlorine is smaller and more electronegative ("hard"). Phenyl-based columns interact with the pi-electron cloud of the benzoate ring. The electron-withdrawing effects of Cl vs I at different positions create distinct pi-cloud densities that Phenyl-Hexyl phases can resolve better than C18 [1, 2].

Protocol: Analytical Method
ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Kinetex, XSelect), 3.0 x 100 mm, 2.7 µmMaximizes pi-pi selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps the benzoate (pKa ~3.5) protonated (neutral) to prevent peak tailing and retention loss [3].
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes pi-pi interactions better than Acetonitrile (which can suppress them).
Gradient 50% B to 80% B over 10 minShallow gradient focuses on the hydrophobic region where these isomers elute.
Flow Rate 0.5 mL/minOptimized for pressure/efficiency balance.
Detection UV @ 230 nm & 254 nm230 nm captures the iodine absorbance; 254 nm is standard for aromatics.
Troubleshooting FAQ
  • Q: My peaks are tailing significantly.

    • A: The carboxyl group is likely ionizing. Ensure your mobile phase pH is < 3.0. If using Formic Acid isn't enough, switch to 0.1% Phosphoric Acid (non-volatile, UV transparent) or Trifluoroacetic acid (TFA).

  • Q: The 3,4-isomer and 3,5-isomer are co-eluting.

    • A: Lower the temperature to 25°C. Higher temperatures increase molecular motion and reduce the subtle pi-pi interaction differences required for this separation.

Method B: Recrystallization (Scale-Up)

Application: Bulk purification (>1g). Principle: Regioisomers disrupt crystal lattice packing differently. The symmetrical 3,5-isomer generally packs more efficiently (higher melting point) than the asymmetric 3,4- or 2,5-isomers.

Protocol: Hydrocarbon/Alcohol System

This method is adapted from purification protocols for similar halogenated benzoic acid intermediates [4].

  • Dissolution: Suspend the crude solid in a minimal amount of hot Toluene or Chlorobenzene (approx. 5-7 mL per gram). Heat to reflux until dissolved.

  • Clarification: If black specks (iodine decomposition) are visible, treat with activated charcoal (5 wt%) for 10 mins, then filter hot through Celite.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Do not crash cool on ice immediately. The 3,5-isomer needs time to form a stable lattice, excluding the regioisomeric impurities.

  • Filtration: Filter the white needles. Wash with cold hexanes.

  • Purity Check: Run HPLC (Method A). If <98%, repeat recrystallization using Acetic Acid/Water (3:1) .

Method C: Flash Chromatography (Impregnation Technique)

Application: Intermediate scale (100mg - 5g) when recrystallization fails. Advanced Technique: Silver Nitrate (AgNO₃) Impregnated Silica.

Standard silica gel separates based on polarity (which is very similar for these isomers). Silver ions (Ag⁺) form reversible complexes with pi-systems. The steric bulk of the Iodine atom at the 5-position vs the 4-position alters how the ring interacts with the Silver ions.

  • Preparation: Dissolve AgNO₃ (10% w/w of silica) in Acetonitrile/Water. Add silica. Evaporate solvent to dryness (protect from light).

  • Eluent: Hexanes/Ethyl Acetate gradient (0-20% EtOAc).

  • Note: This is expensive and should be reserved for high-value separation where Phenyl-Hexyl Prep HPLC is unavailable.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Link

  • Phenomenex. "Luna Phenyl-Hexyl HPLC Columns - Selectivity Guide." Phenomenex Technical Guides. Link

  • Sielc Technologies. "Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column." Sielc Applications. Link

  • Google Patents. "WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid." Google Patents. Link

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-amino-3-chloro-5-iodobenzoate

The following technical guide addresses the purification of Methyl 2-amino-3-chloro-5-iodobenzoate . Note on Isomer Specificity: This guide is tailored for the 3-chloro-5-iodo isomer.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of Methyl 2-amino-3-chloro-5-iodobenzoate .

Note on Isomer Specificity: This guide is tailored for the 3-chloro-5-iodo isomer. This compound is typically synthesized via the electrophilic iodination of methyl 2-amino-3-chlorobenzoate. If you purchased a commercial standard labeled with CAS 289039-84-5 , verify your Certificate of Analysis, as that CAS often refers to the 5-chloro-3-iodo regioisomer. The purification logic below, however, applies effectively to both isomers due to their similar physicochemical properties.

Triage: Rapid Troubleshooting & Diagnostics

Identify your immediate problem to select the correct workflow.[1]

SymptomProbable CauseRecommended Action
Purple/Brown Coloration Free Iodine (

) contamination from iodination reagents (NIS/ICl).[1]
Perform Thiosulfate Wash (See Protocol A).
Sticky/Oily Solid Trapped high-boiling solvent (DMF/DMSO) or succinimide byproducts.[1]Perform Trituration (See Protocol B).
Starting Material Present Incomplete reaction (Methyl 2-amino-3-chlorobenzoate co-elutes).Recrystallization (See Protocol C).[1]
Free Acid Impurity Hydrolysis of the methyl ester (detected by broad -OH peak >10 ppm in NMR).[1]Bicarbonate Wash (See Protocol A).[1]

Decision Logic: Purification Workflow

The following decision tree illustrates the standard purification logic for halogenated anthranilates.

PurificationLogic Start Crude Reaction Mixture CheckColor Is the solid Purple/Brown? Start->CheckColor ThioWash Protocol A: Na2S2O3 Wash CheckColor->ThioWash Yes CheckState Physical State? CheckColor->CheckState No ThioWash->CheckState Trituration Protocol B: Trituration (Heptane/Et2O) CheckState->Trituration Sticky/Oil Recryst Protocol C: Recrystallization (MeOH/H2O) CheckState->Recryst Solid Trituration->Recryst If solidifies Column Protocol D: Flash Chromatography Trituration->Column If remains oil Recryst->Column If purity < 95%

Figure 1: Purification workflow decision tree. Blue nodes indicate decision points; Green nodes indicate primary purification methods.

Detailed Experimental Protocols

Protocol A: Chemical Wash (Removal of Iodine & Acids)

Use this immediately after reaction workup to prevent oxidative degradation.[1]

Context: The amino group at position 2 is weakly basic but susceptible to oxidation by free iodine, leading to "tar" formation.[1]

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[1]
    
    • Visual Cue: The organic layer should shift from purple/brown to yellow/orange.[1]

  • Wash with Saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Purpose: Removes any hydrolyzed free acid (2-amino-3-chloro-5-iodobenzoic acid) or succinimide byproducts if NIS was used.

  • Dry over

    
    , filter, and concentrate.
    
Protocol B: Trituration (Solidification of Oils)

Use this if your crude product refuses to crystallize due to residual DMF or DMSO.[1]

Mechanism: The ester is lipophilic.[1] Polar impurities (DMF, succinimide) are insoluble in non-polar solvents, while the product is only sparingly soluble, inducing precipitation.[1]

  • Add a small volume of cold Diethyl Ether (

    
    )  or Heptane  to the oily residue.[1]
    
  • Sonicate for 5–10 minutes.

  • Scratch the side of the flask with a glass rod to induce nucleation.[1]

  • Cool to 0°C for 1 hour.

  • Filter the resulting solid.[1][2][3][4]

Protocol C: Recrystallization (The Gold Standard)

Recommended for removing unreacted starting material (Methyl 2-amino-3-chlorobenzoate).

Solvent System: Methanol/Water or Ethanol/Water.[1] Why this works: The iodine atom at position 5 significantly increases lipophilicity compared to the chloro-only precursor, creating a solubility differential in aqueous alcohols.[1]

  • Dissolution: Suspend the crude solid in Methanol (MeOH) (approx. 5–10 mL per gram).

  • Heating: Heat to reflux (approx. 65°C) until fully dissolved.

    • Troubleshooting: If insoluble black specks remain, perform a hot filtration.[1]

  • Precipitation: Remove from heat. While still warm, add Water dropwise until a faint turbidity (cloudiness) persists.

    • Ratio: Typically 4:1 to 3:1 (MeOH:Water).[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

  • Isolation: Filter the needles/solids and wash with cold 20% aqueous MeOH.

Protocol D: Flash Chromatography (Difficult Separations)

Use only if recrystallization fails to separate the starting material.[1]

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (0%

    
     20% EtOAc).[1]
    
  • Rf Guidance:

    • Product (3-Cl-5-I):

      
       (in 9:1 Hex:EtOAc).
      
    • Starting Material (3-Cl):

      
       (in 9:1 Hex:EtOAc).[1]
      
    • Note: The separation is tight.[1] A shallow gradient (e.g., 1% increase per minute) is required.[1]

Frequently Asked Questions (FAQs)

Q: Why is my product melting at a lower temperature than expected? A: The pure Methyl 2-amino-3-chloro-5-iodobenzoate typically melts between 78–82°C (estimated based on structural analogs). A depressed melting point (e.g., 60–65°C) usually indicates contamination with the starting material (Methyl 2-amino-3-chlorobenzoate), which disrupts the crystal lattice. If you see a melting point of 66–70°C , verify you do not have the 5-chloro-3-iodo isomer (CAS 289039-84-5) [1].

Q: Can I use acid extraction to purify the amine? A: Proceed with caution. While the amino group is basic, the electron-withdrawing effects of the ortho-chloro and para-iodo groups, combined with the ortho-ester, significantly reduce its pKa.[1] It may not protonate fully in weak acids (like 1M HCl), and using strong acids risks hydrolyzing the methyl ester to the carboxylic acid.[1] Neutral purification (recrystallization/chromatography) is preferred.[1]

Q: The NMR shows a singlet at 3.9 ppm and broad peaks in the aromatic region.[1] What is this? A: The singlet at 3.9 ppm is the methyl ester (


).[1] The aromatic region for the 3-chloro-5-iodo  isomer should show two distinct doublets (meta-coupling, 

) corresponding to protons at positions 4 and 6.
  • H4:

    
     ppm (deshielded by I and Cl).[1]
    
  • H6:

    
     ppm (deshielded by I and Ester).[1]
    
  • If you see a complex multiplet, you likely have a mixture of starting material and product.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24883893. Retrieved from [Link].[1]

Sources

Optimization

Preventing deiodination during coupling reactions of halo-benzoates

Technical Support Center: Halo-Benzoate Coupling Integrity Senior Application Scientist Desk Introduction: The "Silent Killer" of Yields Welcome to the technical support hub for halo-benzoate functionalization. If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halo-Benzoate Coupling Integrity Senior Application Scientist Desk

Introduction: The "Silent Killer" of Yields

Welcome to the technical support hub for halo-benzoate functionalization. If you are here, you are likely facing a specific, frustration-inducing phenomenon: Hydrodeiodination .

You are attempting a cross-coupling (Suzuki, Sonogashira, or Buchwald) on a halo-benzoate. You expect the formation of a C-C or C-N bond. Instead, your LC-MS shows a major peak corresponding to the starting material minus Iodine, plus Hydrogen.

Why this happens: Halo-benzoates are electron-deficient. This makes the C-I bond extremely reactive toward Oxidative Addition (good), but it also makes the resulting Palladium-Aryl intermediate highly susceptible to side reactions if the subsequent Transmetallation step is slow. The Palladium species, waiting for a boronic acid or alkyne, eventually grabs a hydride from your solvent or base, leading to "reduction" (Ar-I


 Ar-H).

This guide provides the logic, protocols, and troubleshooting steps to stop this.

Module 1: The Mechanism of Failure

To prevent deiodination, you must understand where the hydrogen comes from. It is rarely a random radical event; it is usually a specific, mechanistic failure in the catalytic cycle.

The -Hydride Trap

The most common pathway for deiodination in benzoates is


-Hydride Elimination from an Alkoxide intermediate .
  • Oxidative Addition: Pd(0) inserts into Ar-I.[1][2][3]

  • Ligand Exchange: An alcohol solvent (MeOH, EtOH, iPrOH) or an alkoxide base coordinates to the Pd.

  • 
    -Hydride Elimination:  The Pd abstracts a hydrogen from the alpha-carbon of the alcohol/alkoxide.
    
  • Reductive Elimination: The Pd-H species couples with the Aryl ring, ejecting Ar-H.

Hydrodeiodination Start Ar-I (Halo-benzoate) OxAdd Oxidative Addition (L2Pd-Ar-I) Start->OxAdd Trap Alkoxide Coordination (L2Pd-Ar-OR) OxAdd->Trap Alcohol Solvent or Alkoxide Base Coupling Desired Cross-Coupling OxAdd->Coupling Fast Transmetallation BetaElim β-Hydride Elimination (Pd-H Species Formed) Trap->BetaElim Slow Step Product Ar-H (Deiodinated Byproduct) BetaElim->Product Reductive Elimination

Caption: The "Leak" in the cycle. If Transmetallation is slower than Alkoxide Coordination, the catalyst enters the red "Death Spiral" of hydrodeiodination.

Module 2: Troubleshooting Guides

Scenario A: Suzuki Coupling (Ar-I Ar-H instead of Ar-C)

The Problem: You are using standard conditions (e.g., Pd(PPh3)4, Na2CO3, DME/Water or EtOH). You see significant reduction.

The Fix: The "Anhydrous/Aprotic" Switch Since the hydride source is often the solvent or water-mediated decomposition, you must remove the proton sources.

VariableStandard (Risky) Optimized (Safe) Why?
Solvent EtOH, MeOH, iPrOHToluene, Dioxane, DMF Alcohols are primary hydride donors via

-elimination.
Base NaOEt, Et3N, NaOHK3PO4, Cs2CO3 Carbonates are non-nucleophilic and cannot donate hydrides.
Water 2:1 Organic:WaterAnhydrous (or trace) Water can promote protodehalogenation in electron-poor rings.
Catalyst Pd(PPh3)4Pd(dppf)Cl2, Pd-XPhos Bidentate or bulky ligands accelerate reductive elimination of the product over the side reaction.

Step-by-Step Protocol: The "Dry" Suzuki

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents: Add Halo-benzoate (1.0 eq), Boronic Acid (1.2 eq), and Anhydrous K3PO4 (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl2[4]·DCM (3-5 mol%). Note: dppf is excellent for preventing deiodination due to its large bite angle.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling and catalyst death).

  • Reaction: Heat to 80-90°C.

    • Checkpoint: Monitor by TLC/LCMS at 1 hour. If Ar-I remains but no Ar-H forms, increase temp to 100°C.

Scenario B: Sonogashira Coupling (Ar-I Ar-H)

The Problem: You are coupling a terminal alkyne. You see the alkyne homocoupling (Glaser) and your benzoate reducing to the hydride (Ar-H).

The Fix: Copper-Free or "Slow-Addition" In Sonogashira, the amine base (Et3N) is a massive liability—it is a hydride source. Furthermore, Copper can promote homocoupling of the alkyne, leaving the Pd-Ar species "waiting" and susceptible to reduction.

VariableStandard (Risky) Optimized (Safe) Why?
Base Et3N, DiethylamineCs2CO3 or DABCO Amines with

-hydrogens can reduce Pd. Inorganic bases cannot.
Co-Cat CuI (10-20%)Copper-Free (Pd only) Eliminates Glaser homocoupling; prevents Cu-acetylide accumulation.
Ligand PPh3XPhos or Amphos Highly active ligands allow Cu-free coupling at mild temps.

Step-by-Step Protocol: Copper-Free Sonogashira

  • Reagents: Halo-benzoate (1.0 eq), Alkyne (1.2 eq), Cs2CO3 (2.0 eq).

  • Catalyst: PdCl2(MeCN)2 (3 mol%) + XPhos (6 mol%).

    • Alternative: Pd(PPh3)4 can work if you switch the base to inorganic Carbonate in Acetonitrile.

  • Solvent: Acetonitrile (MeCN) or DMF .

  • Temp: 60-80°C.

    • Note: Without Copper, the reaction is slower but much cleaner regarding deiodination.

Module 3: Decision Logic (Interactive)

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start LC-MS Analysis of Reaction Q1 Is the Major Byproduct [M-126+1]? (Ar-H formed) Start->Q1 Q2 Is the Solvent an Alcohol? Q1->Q2 Yes Q3 Is the Base an Amine (Et3N, DIPEA)? Q2->Q3 No Soln1 SWITCH SOLVENT Use Toluene, DMF, or Dioxane. Eliminate hydride source. Q2->Soln1 Yes Soln2 SWITCH BASE Use K3PO4 or Cs2CO3. Inorganic bases cannot donate hydride. Q3->Soln2 Yes Soln3 CHECK TRANSMETALLATION Boronic acid inactive? Switch to Boronic Ester or BF3K salt. Q3->Soln3 No

Caption: Diagnostic flow for identifying the hydride source causing deiodination.

Module 4: Frequently Asked Questions (FAQs)

Q: I cannot change my solvent from Ethanol because my substrate solubility is poor. What now? A: If you must use an alcohol, you have two options:

  • Lower the Temperature:

    
    -hydride elimination has a higher activation energy than transmetallation in many systems. Try running at 40°C instead of reflux.
    
  • Use t-Amyl Alcohol: Switch from Ethanol to tert-Amyl alcohol. It is sterically bulky and lacks the alpha-protons that are most easily abstracted by Palladium, significantly reducing the rate of deiodination [1].

Q: My halo-benzoate has both a Chlorine and an Iodine. I want to couple the Iodine but I'm seeing deiodination. Is the Chlorine interfering? A: Indirectly, yes. The Chlorine makes the ring even more electron-deficient, accelerating the oxidative addition of the Iodine. This creates a high concentration of the reactive Pd-Ar-I species. If your coupling partner (boronic acid) is slow to react, the Pd-Ar-I species will find a hydride source. Fix: Use Slow Addition of the catalyst (syringe pump) to keep the active Pd concentration low relative to the boronic acid, ensuring that as soon as Pd inserts, it transmetallates immediately [2].

Q: Does the choice of Boronic Acid matter? A: Yes. Electron-poor boronic acids transmetallate slowly. If your coupling partner is electron-poor (e.g., a pyridine-boronic acid), the Pd-Ar intermediate "waits" longer, increasing the chance of deiodination. Fix: Switch to a Potassium Organotrifluoroborate (R-BF3K) salt. These often transmetallate faster and are more stable, pushing the equilibrium toward the desired product [3].

References

  • Mechanistic Studies on the Hydrodehalogenation of Aryl Halides. Source:Chemical Communications, 2013. Snippet: "The rate of hydrodehalogenation... in methanol exhibits a strong primary kinetic isotope effect...[3] suggesting that deprotonation plays a major role."[3] Link:

  • Ligand-Controlled Site-Selective Cross-Coupling. Source:Topics in Current Chemistry, 2016. Snippet: "Selectivity toward the preferred reaction site of a dihalo(hetero)arene can vary depending on the ancillary ligand... specifically those mediated by Pd complexes."[5] Link:

  • Nuances in Suzuki−Miyaura Cross-Couplings of Aryl Iodides. Source:University of Tasmania / ACS, 2023. Snippet: "Inefficient coupling of aryl iodides at lower temperatures derives from the unexpectedly poor turnover... in the presence of PPh3." Link:

  • Avoid Dehalogenation Side Reactions in Suzuki Coupling. Source:BenchChem Technical Guide, 2025. Snippet: "Avoid strong alkoxide bases...[6] Use aprotic solvents like dioxane...[6] Aryl and heteroaryl iodides are most prone to this side reaction."[6] Link:

Sources

Troubleshooting

Solubility issues with methyl 2-amino-3-chloro-5-iodobenzoate in DMSO

Topic: Solubility Optimization & Troubleshooting in DMSO Document ID: TS-SOL-289039 | Last Updated: February 15, 2026 Executive Summary: The "Brick Dust" Challenge Methyl 2-amino-3-chloro-5-iodobenzoate is a highly cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in DMSO

Document ID: TS-SOL-289039 | Last Updated: February 15, 2026

Executive Summary: The "Brick Dust" Challenge

Methyl 2-amino-3-chloro-5-iodobenzoate is a highly crystalline, hydrophobic intermediate often used in kinase inhibitor synthesis (e.g., MEK inhibitors). Its solubility profile is dominated by two factors:

  • High Crystal Lattice Energy: The presence of both Chlorine and Iodine atoms, combined with the amino-ester H-bonding potential, creates a tightly packed crystal structure (often referred to as "brick dust" in medicinal chemistry).

  • Hydrophobic Effect: The iodine atom significantly increases lipophilicity (LogP ~2.9–3.5), making the compound intolerant to even trace amounts of water in organic solvents.

The Core Problem: While theoretically soluble in pure DMSO (>50 mM), this compound frequently precipitates ("oils out" or crystallizes) due to DMSO hygroscopicity . DMSO absorbs atmospheric water rapidly; a water content as low as 1-2% can decrease the solubility of this specific ester by orders of magnitude, triggering irreversible precipitation.

Mechanistic Insight: Why is it Crashing Out?

To solve the issue, we must understand the thermodynamics at play.

The Solvation vs. Lattice Energy Battle

For dissolution to occur, the energy released by DMSO solvating the molecule must exceed the energy holding the crystal together.

  • Dry DMSO: DMSO molecules effectively surround the hydrophobic halogenated ring and interact with the ester/amine groups.

  • Wet DMSO: Water molecules cluster around DMSO (forming DMSO·2H₂O species).[1][2] This "steals" the solvent required to keep the hydrophobic benzoate in solution. The benzoate molecules then aggregate to reduce their surface area exposed to the polar environment, reforming the solid.

Visualizing the Failure Mode

SolubilityFailure cluster_0 The Critical Failure Path DryDMSO Anhydrous DMSO (High Solvation Power) Solution Stable Clear Solution DryDMSO->Solution + Compound Compound Methyl 2-amino-3-chloro-5-iodobenzoate (High Lattice Energy) Compound->Solution WetDMSO Hydrated DMSO (DMSO-Water Clusters) Solution->WetDMSO Water disrupts solvation shell Atmosphere Atmospheric Moisture (H2O) Atmosphere->Solution Absorption over time Precipitate Precipitation / Crystallization WetDMSO->Precipitate Hydrophobic Exclusion

Figure 1: The mechanism of moisture-induced precipitation. The transition from Dry to Wet DMSO is the primary cause of stock solution failure.

Troubleshooting Guide

Scenario A: "I just made the stock, and it's cloudy."

Root Cause: The DMSO used was likely not anhydrous, or the solid was cold when opened (condensation).

StepActionScientific Rationale
1 Vortex & Sonicate Apply ultrasonic energy (40kHz) for 10-15 mins at 30-35°C . This overcomes the kinetic barrier of the crystal lattice.
2 Check Water Content If it remains cloudy, your DMSO likely has >0.5% water. Do not add more DMSO. This will only add more water.
3 Rescue Protocol Centrifuge the sample (10,000 x g for 5 min). Remove the supernatant. Redissolve the pellet in fresh, anhydrous DMSO from a newly opened bottle.
Scenario B: "It precipitates when I dilute it into media/buffer."

Root Cause: "Solvent Shock." Rapid mixing of a hydrophobic stock into an aqueous buffer causes local supersaturation.

The Solution: Intermediate Dilution Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Dilute Stock (10 mM) 1:10 into pure PEG-400 or Ethanol .

  • Step 2: Dilute this intermediate slowly into the aqueous buffer while vortexing.

Validated Protocols

Protocol 1: Preparation of "Gold Standard" Stock Solution (20 mM)

Target Concentration: 20 mM (approx. 6.2 mg/mL based on MW ~311.5 g/mol ).

  • Equilibration: Remove the vial of Methyl 2-amino-3-chloro-5-iodobenzoate from the fridge/freezer. Wait 30 minutes until it reaches room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the solid, seeding precipitation later.

  • Weighing: Weigh ~6.2 mg of solid into a sterile, amber glass vial (or high-quality polypropylene).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (purity >99.9%, water <50 ppm).

    • Tip: Use a syringe with a needle to extract DMSO through the septum of the source bottle to maintain anhydrous conditions.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: The "Crash-Out" Recovery Flowchart

RecoveryFlow Start Problem: Visible Precipitate Sonicate Sonicate 15 min @ 37°C Start->Sonicate CheckClear Is solution clear? Sonicate->CheckClear Success Ready for Use (Use immediately) CheckClear->Success Yes Fail Precipitate Persists CheckClear->Fail No AddCosolvent Add 10% volume of warm Ethanol or PEG400 Fail->AddCosolvent CheckClear2 Is solution clear? AddCosolvent->CheckClear2 CheckClear2->Success Yes Discard Discard & Re-make (DMSO was likely wet) CheckClear2->Discard No

Figure 2: Decision logic for recovering precipitated stock solutions.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the solid? A: Yes, but with strict limits. You may heat to 40°C max.

  • Warning: This molecule is a methyl ester. If your DMSO contains water and you heat it >40°C, you risk hydrolysis of the ester to the carboxylic acid (2-amino-3-chloro-5-iodobenzoic acid), which has completely different solubility and biological properties.

Q2: Why does my stock solution turn yellow over time? A: This indicates iodine instability. Aryl iodides can liberate trace iodine (


) upon exposure to light or oxidants.
  • Fix: Store in amber vials. If the solution turns dark orange/brown, check purity via LC-MS, as free iodine can react with proteins in your assay, causing false positives (Pan-Assay Interference).

Q3: Can I store the stock at 4°C instead of -20°C? A: No. DMSO freezes at 19°C. Storing at 4°C means the solution is frozen solid.

  • Risk:[1][3] Repeated freezing and thawing at 4°C (or -20°C) promotes "cryoconcentration," where the pure DMSO freezes first, pushing the solute into a super-concentrated liquid pocket where it eventually precipitates irreversibly. Single-use aliquots are mandatory.

Q4: What is the maximum solubility I can expect? A:

  • Anhydrous DMSO: ~50–100 mM (High)

  • DMSO + 10% Water: < 1 mM (Very Low)

  • PBS/Media (0.1% DMSO): < 10 µM (Likely requires carrier proteins like BSA to stay in solution).

References

  • PubChem Compound Summary.Methyl 2-amino-5-chloro-3-iodobenzoate (and related isomers).

  • Gaylord Chemical Company.Dimethyl Sulfoxide (DMSO) Solubility Data & Hygroscopicity. (Standard industry reference for DMSO physical properties).

  • BenchChem Technical Support.Impact of hygroscopic DMSO on hydrophobic compound solubility.

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1]

  • Balbach, S. & Korn, C.Pharmaceutical evaluation of early development candidates "the 100 mg-approach". Int J Pharm. 2004.

Sources

Optimization

Technical Support Center: Recrystallization of Chloro-Iodo Anthranilates

[1][2] Ticket ID: #CIA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out[1] Executive Summary Chloro-iodo anthranilates (e.g., me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: #CIA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out[1]

Executive Summary

Chloro-iodo anthranilates (e.g., methyl 2-amino-3-chloro-5-iodobenzoate) are critical intermediates in the synthesis of ryanodine receptor modulators and other agrochemical/pharmaceutical scaffolds.[1] Their purification presents a unique paradox: the anthranilate core is polar and capable of hydrogen bonding, while the halogen substituents (Cl, I) introduce significant lipophilicity and molecular weight.

This guide moves beyond generic protocols to address the specific physicochemical challenges of this class: oiling out due to depressed melting points , iodine liberation causing discoloration , and polymorph control .

Module 1: Solvent System Optimization

The Solubility Paradox

For chloro-iodo anthranilates, a single solvent often fails. The iodine atom significantly increases the London dispersion forces, making the molecule too soluble in halogenated solvents (DCM, chloroform) and too insoluble in pure aliphatics (hexane).

Recommendation: Use a Binary Solvent System (Solvent/Anti-solvent).[1]

Recommended Solvent Pairs
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Rationale
Standard Ethyl Acetate n-Heptane Excellent for esters.[1] EtOAc solubilizes via dipole interactions; Heptane forces precipitation driven by the lipophilic halogen bulk.
Polar Ethanol (95%) Water Best for free acids or highly polar derivatives.[1] Warning: Avoid if transesterification is a risk at high temps.[1]
High-Temp Toluene Cyclohexane Use for derivatives with high melting points (>150°C).[1] Toluene engages in

-

stacking with the anthranilate ring.[1]
Green 2-MeTHF Isooctane 2-MeTHF offers higher boiling point and better separation than THF.[1]
Protocol: The "Cloud Point" Titration

Do not simply pour solvents together. Follow this thermodynamic approach to hit the Metastable Zone Width (MSZW).

  • Dissolution: Dissolve crude solid in Solvent A at near-reflux (

    
    ). Use the minimum volume required to obtain a clear solution.
    
  • Filtration: Perform a hot filtration (gravity) to remove insoluble mechanical impurities.[1]

  • Titration: Maintain heat. Add Solvent B dropwise down the condenser until a persistent turbidity (cloudiness) remains for >10 seconds.

  • Clarification: Add 2-5% volume of Solvent A to just clear the solution.[1]

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature undisturbed on a cork ring (insulation prevents thermal shock).

Module 2: Troubleshooting "Oiling Out"

Issue: The product separates as a viscous liquid (oil) rather than crystals. Root Cause: The saturation temperature (


) is higher than the Liquid-Liquid Phase Separation (LLPS) temperature, often caused by impurities depressing the melting point.
Diagnostic & Resolution Workflow

OilingOut Start Problem: Product Oils Out CheckTemp Is Oil forming at Boiling Point? Start->CheckTemp YesBoil Yes: Super-saturation too high CheckTemp->YesBoil Hot Oil NoBoil No: Forms upon cooling CheckTemp->NoBoil Cool Oil Action1 Add more Solvent A (Dissolver) to lower concentration YesBoil->Action1 Action2 Reheat to clear solution. Add Seed Crystal at T = Tm - 5°C NoBoil->Action2 Result Slow Cooling (10°C/hour) Avoid Agitation Action1->Result Action2->Result Trituration Emergency: Triturate Oil with cold Solvent B Result->Trituration If fails

Figure 1: Decision matrix for managing Liquid-Liquid Phase Separation (LLPS) during anthranilate crystallization.

Module 3: Impurity Management

The "Pink/Brown" Impurity (Iodine Liberation)

Iodo-anthranilates are light-sensitive.[1] Photolytic cleavage of the C-I bond releases elemental iodine (


), turning crystals pink or brown.

Corrective Protocol:

  • Chemical Wash: During the initial dissolution in the organic solvent (e.g., Ethyl Acetate), wash the organic phase with a 5% Sodium Thiosulfate (

    
    )  aqueous solution.
    
    • Mechanism:[2][3][4][5][6]

      
       (Converts colored iodine to colorless iodide).[1]
      
  • Adsorption: If color persists, add Activated Charcoal (1-3 wt%) to the hot solution.[1] Stir for 15 minutes, then filter hot through Celite.

Frequently Asked Questions (FAQ)

Q1: My yield is low (<50%), but purity is high. How do I recover the rest?

  • A: The "mother liquor" (filtrate) still contains product. Concentrate the filtrate to 1/3 volume on a rotovap and cool to 0°C to induce a "second crop." Note: The second crop is usually less pure and should be recrystallized separately.

Q2: Why avoid Methanol for methyl ester anthranilates?

  • A: While Methanol is a good solvent, if your compound is an ethyl ester (or other), heating in methanol can cause transesterification (swapping the ester group), especially if trace acid is present. Always match the alcohol solvent to the ester group (e.g., use Ethanol for ethyl esters) or use non-nucleophilic solvents like Toluene/Heptane.

Q3: The crystals are clumping into hard aggregates.

  • A: This indicates rapid crystal growth (uncontrolled nucleation).[1] Increase the stirring speed slightly to break up aggregates, or use a "Seeding" technique: add a tiny amount of pure crystal dust when the solution is slightly supersaturated to provide nucleation sites.

References

  • Sigma-Aldrich. Methyl 2-amino-5-chloro-3-iodobenzoate Product Specification & Safety Data Sheet.[1]Link[1]

  • Organic Syntheses. Synthesis of 5-Iodoanthranilic Acid (Purification via Ammonium Salt). Org.[1][7][8] Synth. 1931, 11, 62. Link[1]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting.Link[1]

  • University of Rochester. Reagents & Solvents: Solvent Selection Guide for Recrystallization.Link[1]

  • Portland.gov. Halogenated Solvents List (Physical Properties).Link

Sources

Troubleshooting

Thermal stability of methyl 2-amino-3-chloro-5-iodobenzoate

The following technical support guide is structured as a dynamic Knowledge Base for researchers working with Methyl 2-amino-3-chloro-5-iodobenzoate . It prioritizes experimental utility, degradation chemistry, and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic Knowledge Base for researchers working with Methyl 2-amino-3-chloro-5-iodobenzoate . It prioritizes experimental utility, degradation chemistry, and troubleshooting.

Subject: Thermal Stability & Handling of Methyl 2-amino-3-chloro-5-iodobenzoate Ticket ID: #TSC-882-HALO Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary (The "Cheat Sheet")

Compound Status: High-Value Intermediate Critical Risks: Photolytic Deiodination, Hydrolysis, Thermal Discoloration.

ParameterSpecification / RecommendationCritical Note
Storage Temp 2–8°C (Refrigerated)Do not freeze-thaw repeatedly.
Thermal Limit < 60°C (Long-term)Rapid degradation observed >100°C.
Light Sensitivity High C–I bond is photosensitive. Store in amber vials.
Melting Point Predicted range: 75–95°CNote: Impurities (acids) significantly alter MP.
Hygroscopicity Low to ModerateMoisture accelerates ester hydrolysis.

Troubleshooting & FAQs

Q1: "My white powder has turned a pale violet/pink color. Is it still usable?"

Diagnosis: Photolytic or Thermal Deiodination. This is the most common issue with iodo-anthranilates. The Carbon-Iodine (C-I) bond is the weakest bond in this molecule (Bond Dissociation Energy ~50-60 kcal/mol). Exposure to light or excessive heat (even in solid state) causes homolytic cleavage, releasing elemental Iodine (


), which is violet.
  • The Mechanism:

    
    
    
    
    
  • Assessment:

    • Trace Pink: Likely superficial. Purity may still be >98%.[1][2] Verify with HPLC.

    • Dark Brown/Purple: Significant degradation. Purification required.

  • Corrective Protocol (Rescue):

    • Dissolve the compound in Ethyl Acetate.[3][4]

    • Wash with a 5% Sodium Thiosulfate (

      
      ) solution. Why? Thiosulfate reduces elemental iodine (
      
      
      
      ) back to colorless iodide (
      
      
      ).
    • Dry organic layer over

      
       and concentrate.[3]
      
    • Recrystallize from Ethanol/Methanol if necessary.

Q2: "I observe a new peak at RRT 0.85 on HPLC after heating the reaction to reflux. What is it?"

Diagnosis: Ester Hydrolysis (Formation of the Free Acid). While methyl esters are generally stable, the presence of the ortho-amino group can facilitate hydrolysis through intramolecular hydrogen bonding or general base catalysis if any moisture is present in your solvent.

  • The Chemistry: Methyl 2-amino-3-chloro-5-iodobenzoate +

    
    
    
    
    
    2-amino-3-chloro-5-iodobenzoic acid + Methanol.
  • Impact: The free acid typically has a higher melting point and different solubility profile (less soluble in organics, soluble in base).

  • Prevention: Ensure solvents (DMF, Toluene) are anhydrous (Karl Fischer < 0.05%) before heating >80°C.

Q3: "Can I dry this compound in an oven at 100°C?"

Recommendation: NO. Drying at 100°C poses two risks:

  • Melting/Sintering: The melting point of this class of compounds is often near or below 100°C. Melting the solid increases the surface area for oxidation.

  • Sublimation/Decarboxylation: While less likely for the ester, thermal stress can induce decarboxylation or loss of the methyl group at prolonged high temperatures.

  • Preferred Drying Protocol: Vacuum oven at 40–45°C with a nitrogen bleed.

Stability & Degradation Logic (Visualized)

The following diagram illustrates the decision matrix for stability and the chemical pathways for degradation.

StabilityPathways cluster_legend Risk Level Compound Methyl 2-amino-3-chloro- 5-iodobenzoate Light UV Light / Sunlight Compound->Light Heat Heat (>80°C) Compound->Heat Moisture Moisture + Heat Compound->Moisture Iodine Violet Coloration (Free Iodine + Radical Species) Light->Iodine Homolytic C-I Cleavage Heat->Iodine Thermal Cleavage Dimer Azo/Condensation Dimers (Rare) Heat->Dimer Radical Coupling Acid Hydrolysis Product (Free Benzoic Acid) Moisture->Acid Ester Hydrolysis Legend Red Arrow = High Probability Green Arrow = Medium Probability

Figure 1: Degradation pathways. Note that light exposure is the most immediate threat to purity, followed by moisture-induced hydrolysis.

Standard Operating Procedures (SOPs)

Protocol A: Thermal Stability Assessment (DSC)

To determine the exact safe processing window for your specific batch (impurities affect stability), run a Differential Scanning Calorimetry (DSC) scan.

  • Sample: 2–5 mg in a crimped aluminum pan (pinhole lid to allow gas escape).

  • Ramp: 10°C/min from 30°C to 250°C.

  • Interpretation:

    • Endotherm (Sharp): Melting Point (Likely 70–95°C range).

    • Exotherm (Broad/Sharp): Decomposition onset.

    • Safety Rule: Do not process the material within 50°C of the decomposition onset temperature (

      
      ).
      
Protocol B: Recrystallization (Purification)

If thermal degradation has occurred (purity <95%), use this method.

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Dissolution: Heat solvent to mild reflux (60°C). Add solid until saturation.

  • Filtration: Hot filtration to remove insoluble oligomers.

  • Cooling: Slow cool to Room Temp, then 0°C.

  • Wash: Cold Methanol.

  • Yield: Typically 70–85%.

Scientific Grounding & References

The advice above is derived from the fundamental reactivity of halogenated anthranilates and specific data on structural analogs.

  • Anthranilate Reactivity: Methyl anthranilates are susceptible to hydrolysis and radical halogen transfer. The ortho-amino group provides a distinct stability profile compared to standard benzoates.

    • Source:

  • C-I Bond Energy: The dissociation energy of the Aryl-Iodine bond is significantly lower than Aryl-Chlorine, making the 5-iodo position the primary failure point under thermal/photolytic stress.

    • Source:

  • Synthesis Context: This compound is often generated via iodination of Methyl 2-amino-3-chlorobenzoate. The reaction conditions (often requiring ambient temp) imply moderate thermal stability.

    • Source:

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for your batch. While the structural isomer described (3-chloro-5-iodo) shares the chemical class properties of the cited analogs (5-chloro-3-iodo), exact melting points may vary by ±10°C.

Sources

Optimization

Troubleshooting low conversion in Buchwald-Hartwig amination of iodobenzoates

Welcome to the Catalysis Technical Support Center. Ticket Subject: Low conversion in Buchwald-Hartwig amination of iodobenzoates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Technical Support Center.

Ticket Subject: Low conversion in Buchwald-Hartwig amination of iodobenzoates. Assigned Specialist: Senior Application Scientist, Organometallics Division. Status: Open.

Executive Summary

You are experiencing "stalled" reactions or low conversion with iodobenzoates. This substrate class presents a dual-failure mode :

  • The Iodide Paradox: Unlike bromides, the iodide leaving group frequently poisons the Palladium catalyst by forming stable, inactive dimers, specifically

    
    .
    
  • Ester Incompatibility: The benzoate ester limits your base selection, often ruling out the standard strong alkoxides (NaOtBu) required for rapid catalyst activation.

This guide moves beyond generic advice to address the specific mechanistic bottlenecks of Iodobenzoates .

Part 1: The Diagnostic Logic

Before modifying your reaction, identify the active failure mode using this logic flow.

TroubleshootingFlow Start START: Low Conversion with Iodobenzoate CheckBase Q1: Which Base? Start->CheckBase BaseFail Issue: Ester Hydrolysis or Transesterification CheckBase->BaseFail NaOtBu / KOtBu BasePass Weak Base (Cs2CO3, K3PO4) CheckBase->BasePass Carbonates / Phosphates Solution1 Fix: Switch to Anhydrous Cs2CO3 BaseFail->Solution1 CheckSolvent Q2: Solvent Choice? BasePass->CheckSolvent SolventFail Issue: Iodide Inhibition (Iodide is soluble) CheckSolvent->SolventFail DMF / DMAc / Polar SolventPass Non-Polar (Toluene/Xylene) CheckSolvent->SolventPass Toluene / Benzene Solution2 Fix: Switch to Toluene (Precipitate NaI) SolventFail->Solution2 CheckLigand Q3: Ligand Class? SolventPass->CheckLigand LigandFail Issue: Dimer Formation (Ligand not bulky enough) CheckLigand->LigandFail PPh3 / DPPF / Standard LigandPass Bulky Biarylphosphine (BrettPhos/RuPhos) CheckLigand->LigandPass Dialkylbiarylphosphines Solution3 Fix: Use G3/G4 Pre-catalysts LigandFail->Solution3

Caption: Diagnostic logic for isolating the cause of low conversion in iodobenzoate amination.

Part 2: Technical Modules

Module 1: The Iodide Inhibition Effect

The Symptom: The reaction starts but stalls at 20–30% conversion. Adding more catalyst does not restart it. The Cause: Aryl iodides undergo oxidative addition rapidly. However, the resulting Pd(II) species releases a free iodide ion upon transmetallation. Unlike chloride or bromide, iodide binds strongly to Palladium . It bridges two Palladium centers, forming a stable, inactive dimer


 that removes the catalyst from the active cycle [1].

The Solution:

  • Ligand Bulk: You must use sterically demanding ligands (e.g., BrettPhos , RuPhos , XPhos ). The steric bulk prevents the formation of the bridged dimer.

  • Solvent Switch (The "Precipitation Trick"): Switch from polar solvents (DMF, DMAc) to non-polar solvents like Toluene .

    • Why? The byproduct salt (e.g., NaI or CsI) is insoluble in Toluene. It precipitates out of the solution, effectively removing the iodide poison from the equilibrium [2].

Module 2: The Ester/Base Conflict

The Symptom: Low yield of amine, but appearance of benzoic acid (hydrolysis) or tert-butyl ester (transesterification). The Cause: The standard Buchwald base, NaOtBu , is a strong nucleophile. It attacks the ester carbonyl of your iodobenzoate faster than the amine attacks the Palladium center.

The Solution: Use "Weak" Inorganic Bases.

  • Primary Recommendation:

    
      (Cesium Carbonate).
    
    • Why? The "Cesium Effect" provides higher solubility in organic solvents than Potassium Carbonate, allowing the reaction to proceed without nucleophilic attack on the ester [3].

  • Alternative:

    
     (Potassium Phosphate).
    
    • Note: These bases are weaker, so the reaction often requires higher temperatures (80–100°C) and longer times (12–24h) compared to NaOtBu protocols.

Module 3: Dehalogenation (The "Hidden" Side Reaction)

The Symptom: Conversion is high, but the product is the de-iodinated benzoate (Ar-H), not the amine. The Cause:


-Hydride elimination.[1] If the reductive elimination is slow (due to sterics or electronics), the complex undergoes 

-hydride elimination from the amine or the solvent, followed by reductive elimination of Ar-H.

The Solution:

  • Solvent: Avoid primary/secondary alcohol solvents.

  • Ligand: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are electronically tuned to accelerate the reductive elimination step, outcompeting the side reaction [4].

Part 3: Optimized Protocol for Iodobenzoates

This protocol synthesizes the solutions above into a self-validating workflow.

Reagents:

  • Substrate: Iodobenzoate (1.0 equiv)

  • Amine: 1.2 – 1.4 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

    • Why G4? These pre-catalysts activate easily with weak bases like carbonate, unlike Pd(OAc)2 which struggles to reduce to Pd(0) with weak bases [5].

  • Base: Anhydrous

    
     (2.0 equiv).
    
  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology:

StepActionTechnical Rationale
1 Drying Flame-dry the reaction vial and stir bar. Cool under Argon.
2 Solids Add Iodobenzoate, Base (

), and Pd-Precatalyst (1–3 mol%).
3 Purge Cap vial. Evacuate and backfill with Argon (3x).
4 Liquids Add Amine and Toluene via syringe through the septum.
5 Heat Heat to 80–100°C for 12–24 hours.
6 Check Monitor via LCMS.

Part 4: Mechanism of Failure (Visualized)

Understanding where the cycle breaks helps you troubleshoot.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd PdII_ArI L-Pd(II)-Ar-I OxAdd->PdII_ArI Inhibition FAILURE MODE: Iodide Dimer Formation [Pd(u-I)L]2 PdII_ArI->Inhibition If Ligand is Small & Solvent Polar AmineBind Amine Coordination PdII_ArI->AmineBind If Ligand is Bulky BaseStep Deprotonation by Base AmineBind->BaseStep RedElim Reductive Elimination (C-N Bond Formation) BaseStep->RedElim RedElim->Pd0 Regeneration Product Product Release (Ar-N-R) RedElim->Product

Caption: The Catalytic Cycle showing the "Iodide Off-Ramp" where the reaction stalls.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)2 + Ligand instead of a Pre-catalyst? A: It is risky with iodobenzoates. Pd(OAc)2 requires reduction to Pd(0) to enter the cycle.[2] This reduction usually happens via the amine (oxidation of amine) or phosphine. With weak bases (


), this activation is slow and inefficient, leading to an "induction period" where the unligated Pd precipitates as Pd-black. Use G3 or G4 precatalysts  (like BrettPhos Pd G4) which generate the active species immediately upon heating [5].

Q: Why not use Xantphos? It works well for other esters. A: Xantphos is a bidentate ligand. While excellent for bromides, it can be problematic with iodides because the bite angle can sometimes stabilize the Pd-I species too well, making reductive elimination difficult. Monodentate bulky phosphines (Buchwald type) are generally superior for iodides specifically because they encourage the destabilization of the Pd(II) intermediate, forcing the reaction forward [1].

Q: My reaction turns black immediately. Is that bad? A: Yes. Immediate black precipitation usually indicates "Pd-Black" formation—the aggregation of inactive Palladium metal. This means your ligand is not binding effectively to the Palladium, or your solvent contains too much oxygen. Ensure your ligand:Pd ratio is correct (1:1 for pre-catalysts, or 2:1 if mixing manually) and re-check your inert gas technique.

References

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides with Primary Amines." Journal of Organic Chemistry. (Establishes Cs2CO3 utility for base-sensitive substrates).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive review on ligand selection for specific failure modes).

  • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science. (Rationale for using G3/G4 precatalysts over Pd(OAc)2).

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of Light-Sensitive Iodo-Esters

Executive Summary & Core Mechanism Why do iodo-esters degrade? Iodo-esters represent a "double-threat" stability challenge due to two distinct chemical vulnerabilities: the Carbon-Iodine (C-I) bond and the Ester linkage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Why do iodo-esters degrade? Iodo-esters represent a "double-threat" stability challenge due to two distinct chemical vulnerabilities: the Carbon-Iodine (C-I) bond and the Ester linkage .

  • Photolytic Cleavage (The Primary Threat): The C-I bond is the weakest among common organic halogen bonds (Bond Dissociation Energy

    
     218 kJ/mol, compared to 285 kJ/mol for C-Br). Exposure to UV or visible light (<450 nm) causes homolytic cleavage , generating a reactive alkyl radical and a free iodine radical. These radicals recombine to form molecular iodine (
    
    
    
    ), which acts as an autocatalyst for further degradation [1, 2].
  • Hydrolysis (The Secondary Threat): The ester moiety is susceptible to hydrolysis in the presence of moisture, breaking down into a carboxylic acid and an alcohol.[1] This reaction is acid-catalyzed; if the iodo-group degrades and releases HI (hydroiodic acid), it drastically accelerates the destruction of the ester group [3].

Visualizing the Degradation Cascade

The following diagram illustrates the mechanistic pathway of iodo-ester breakdown.

IodoEsterDegradation Start Iodo-Ester (R-CO-O-CH2-I) Light UV/Vis Light (<450nm) Start->Light Moisture Moisture (H2O) Start->Moisture Cleavage Homolytic Cleavage (C-I Bond Break) Light->Cleavage Initiation Radicals Radical Pair (R• + I•) Cleavage->Radicals Iodine Free Iodine (I2) (Purple/Brown Color) Radicals->Iodine Dimerization Acid Acid Byproduct (HI) Radicals->Acid H-Abstraction Breakdown Total Decomposition (Acid + Alcohol + Tars) Iodine->Breakdown Oxidation Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Acid->Hydrolysis Catalysis (Critical) Hydrolysis->Breakdown

Figure 1: The dual degradation pathway showing how photolysis (light) and hydrolysis (moisture) synergistically destroy iodo-esters.

Troubleshooting: Visual & Analytical Indicators

Before proceeding to storage, assess the current state of your material using this diagnostic table.

Visual IndicatorChemical ImplicationRecommended Action
Pale Yellow Tint Early-stage photolysis; trace Iodine (

) formation.
Purify immediately. Wash with dilute sodium thiosulfate (

) to reduce

back to iodide, then dry and store.
Brown/Purple Oil Advanced photolysis; significant

accumulation.
High Risk. Check NMR. If ester signals are intact, wash with thiosulfate. If new peaks appear, redistill or discard.
Cloudiness/Precipitate Polymerization or Hydrolysis (insoluble acid formation).Filter. Filter through a plug of basic alumina (removes acids/iodine) or silica.
Acrid/Acidic Smell Hydrolysis has occurred; free acid (HI or carboxylic) present.Discard. The ester linkage is likely compromised.

Storage Protocol (SOP)

Objective: To create a "stasis environment" that blocks light, heat, and moisture.

Step-by-Step Procedure

1. Container Selection (The First Line of Defense)

  • Requirement: Use Amber Glass vials or bottles.

  • Mechanism: Amber glass effectively blocks UV and visible light wavelengths below 450 nm, which are the primary drivers of C-I bond cleavage [4].

  • Correction: If amber glass is unavailable, wrap clear glass strictly in aluminum foil. Do not rely on Parafilm alone.

2. Stabilization Additive (The Scavenger)

  • Requirement: Add activated Copper Turnings or Silver Wool to the liquid.

  • Mechanism: Copper acts as a "sacrificial scavenger." If any radical cleavage occurs, the copper reacts with the free iodine to form insoluble Copper(I) Iodide (

    
    ). This prevents the autocatalytic cycle where free 
    
    
    
    promotes further degradation [5].
    • Reaction:

      
       (Precipitates out).
      
  • Protocol: Wash copper turnings with dilute HCl, then water, acetone, and dry under vacuum before adding to the vial.

3. Atmosphere Control

  • Requirement: Sparge with Argon (preferred) or Nitrogen.

  • Mechanism: Oxygen can react with alkyl radicals to form peroxides, accelerating decomposition. Argon is heavier than air and provides a better "blanket" over the liquid surface than Nitrogen.

4. Temperature Management

  • Requirement: Store at -20°C .

  • Mechanism: Reduces the kinetic energy available for homolytic cleavage and slows the rate of hydrolysis (Arrhenius equation).

Storage Decision Matrix

Use this workflow to determine the rigor of your storage needs.

StorageWorkflow Start New Iodo-Ester Synthesized Duration Storage Duration? Start->Duration Short < 24 Hours Duration->Short Long > 24 Hours Duration->Long ActionShort 1. Wrap in Foil 2. Keep at 4°C 3. Nitrogen Flush Short->ActionShort ActionLong 1. Amber Vial 2. Add Cu Turnings 3. Argon Flush 4. Store at -20°C Long->ActionLong Check Check Visuals Weekly ActionLong->Check

Figure 2: Decision matrix for determining storage rigor based on experimental timelines.

Handling & Synthesis Best Practices

Preventing degradation begins before storage.

  • During Synthesis: Avoid direct sunlight on the reaction flask. If the reaction is prolonged, wrap the flask in foil.

  • Workup: Do not use acidic aqueous washes if possible, as acid catalyzes ester hydrolysis. Use neutral or slightly basic washes (e.g., saturated

    
    ) to remove trace acids.
    
  • Solvent Removal: When using a rotary evaporator, keep the water bath temperature below 30°C . The combination of heat and vacuum can induce rapid iodine elimination.

Frequently Asked Questions (FAQs)

Q1: My iodo-ester has turned pink. Can I still use it? A: Likely, yes. The pink color indicates a small amount of free iodine (


).
  • Fix: Dissolve the compound in a non-polar solvent (like Hexanes or Ether) and wash with a 10% Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces the purple iodine to colorless iodide. Dry the organic layer over 
    
    
    
    and concentrate.

Q2: Can I use molecular sieves in the storage vial? A: Use with caution. While sieves remove moisture (preventing hydrolysis), standard 3Å or 4Å sieves can be slightly basic or acidic depending on the binder, which might catalyze elimination of HI.

  • Recommendation: Use neutral alumina or simply ensure the compound is thoroughly dried under high vacuum before storage. If using sieves, ensure they are not highly basic.

Q3: Why recommend Copper over Silver? A: Copper is generally cheaper and sufficiently reactive to scavenge iodine without reacting with the ester group. Silver is more potent but can sometimes act as a Lewis acid, potentially coordinating with the ester carbonyl or facilitating halide abstraction too aggressively in sensitive substrates [5].

Q4: I need to ship this compound. How do I pack it? A:

  • Use a screw-cap vial with a Teflon (PTFE) liner (iodine attacks rubber).

  • Flush with Argon and tape the cap.

  • Place the vial inside a secondary opaque container containing vermiculite or bubble wrap.

  • Ship on dry ice if the transit time exceeds 48 hours.

References

  • ResearchGate. Kinetic study of the reactions of OH with the simple alkyl iodides. Retrieved from

  • Royal Society of Chemistry. Vacuum ultra-violet photodissociation of alkyl iodides. Retrieved from

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[2] Retrieved from

  • Container & Packaging. The Science Behind Amber Glass and UV Protection. Retrieved from

  • Sigma-Aldrich. 2-Iodo-2-methylpropane, contains copper as stabilizer. (Demonstrating industry standard for alkyl iodide stabilization). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: H-NMR Spectrum of Methyl 2-amino-3-chloro-5-iodobenzoate

Executive Summary Methyl 2-amino-3-chloro-5-iodobenzoate (MACIB) is a critical pharmacophore scaffold, frequently utilized in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting small mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-chloro-5-iodobenzoate (MACIB) is a critical pharmacophore scaffold, frequently utilized in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting small molecules.[1] Its structural integrity is defined by a specific halogenation pattern on the anthranilate core.

This guide provides an in-depth H-NMR spectral analysis of MACIB. Unlike standard spectral lists, this document compares the solvent-dependent performance of the spectrum (DMSO-d₆ vs. CDCl₃) and offers a differential diagnostic workflow to distinguish the target molecule from common synthetic impurities (e.g., des-iodo precursors or regioisomers).

Structural Analysis & Resonance Assignment

To interpret the spectrum accurately, one must map the magnetic environment of the four distinct proton sets.

Molecular Geometry and Numbering
  • Position 1: Carbomethoxy group (-COOCH₃) – Strong electron-withdrawing group (EWG).[1]

  • Position 2: Amino group (-NH₂) – Electron-donating, exchangeable protons.[1]

  • Position 3: Chlorine atom – Inductive withdrawal.

  • Position 4: Aromatic Proton (H4) – Located between Cl and I.[1]

  • Position 5: Iodine atom – Large, polarizable halogen.

  • Position 6: Aromatic Proton (H6) – Located between I and the ester group.

MACIB_Structure Molecule Methyl 2-amino-3-chloro-5-iodobenzoate H6 H6: ~8.1 ppm (Doublet, J=2.0 Hz) Deshielded by Ester & Iodine Molecule->H6 Ortho to C=O H4 H4: ~7.9 ppm (Doublet, J=2.0 Hz) Deshielded by Cl & I Molecule->H4 Meta to C=O NH2 NH2: ~6.5-7.0 ppm (Broad Singlet) Solvent Dependent Molecule->NH2 Exchangeable OMe OCH3: ~3.8 ppm (Singlet) Characteristic Ester Molecule->OMe Aliphatic

Figure 1: Proton assignment and predicted chemical environment.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology, particularly for the amino group. Below is a comparison of the two industry-standard solvents.

Spectral Data Comparison Table
Proton AssignmentMultiplicityShift in DMSO-d₆ (δ ppm)Shift in CDCl₃ (δ ppm)Performance Note
Ar-H (H6) Doublet (

Hz)
8.128.25Downfield shift in CDCl₃ due to solvent anisotropy.
Ar-H (H4) Doublet (

Hz)
7.857.95Distinct meta-coupling visible in both.[1]
-NH₂ Broad Singlet6.60 - 6.80 6.00 - 6.30 Critical Difference: Sharp/Integratable in DMSO; Broad/Flat in CDCl₃.[1]
-OCH₃ Singlet3.823.89Stable reference peak.[1]
Technical Insight: Why DMSO-d₆ is Superior for this Scaffold

While CDCl₃ is cheaper and easier to evaporate, DMSO-d₆ is the recommended solvent for MACIB for two reasons:

  • Hydrogen Bonding Stabilization: The amino protons (-NH₂) form hydrogen bonds with the sulfoxide oxygen in DMSO. This slows down the proton exchange rate, sharpening the peak and allowing for accurate integration (2H). In CDCl₃, the peak is often too broad for quantitative purity assessment.

  • Solubility: Halogenated anthranilates often exhibit poor solubility in chloroform, leading to low signal-to-noise ratios (SNR) and requiring longer acquisition times.[1]

Differential Diagnostics: Distinguishing Alternatives (Impurities)

In a synthesis context, the "alternatives" are the impurities or byproducts. You must distinguish the target MACIB from its precursors.

Scenario A: Incomplete Iodination
  • Alternative: Methyl 2-amino-3-chlorobenzoate (Precursor).[1]

  • Differentiation: The precursor lacks the Iodine at C5.

    • MACIB Spectrum: Two doublets (H4, H6) with meta-coupling (

      
       Hz).[1]
      
    • Precursor Spectrum: H5 appears as a triplet or doublet of doublets (ortho-coupling,

      
       Hz).[1] The integration in the aromatic region will be 3H instead of 2H.
      
Scenario B: Regioisomer Contamination
  • Alternative: Methyl 2-amino-5-chloro-3-iodobenzoate (Isomer).[1]

  • Differentiation: Harder to spot, but chemical shifts differ.

    • MACIB: H4 is trapped between Cl and I.

    • Isomer: H4 is trapped between I and H (less crowded).[1]

    • Method: Use NOESY (Nuclear Overhauser Effect Spectroscopy).[1] In MACIB, the NH₂ protons will show a strong NOE correlation with the Chlorine (no signal) or H3 (impossible). In the isomer, NH₂ might show NOE with H3 if positions are swapped. Note: For this specific molecule, the coupling constant pattern is identical, so precise shift comparison or 13C-NMR is required.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the solid MACIB into a clean vial. Why: This concentration ensures good SNR without causing viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration (Crucial): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause magnetic field inhomogeneity, broadening lines.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[1]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to heavy halogens (Iodine) may have altered T1 relaxation times. A longer delay ensures full relaxation for accurate integration.

  • Scans (NS): 16 or 32 scans.

  • Temperature: 298 K (25°C).[1]

Decision Matrix for Analysis

NMR_Workflow Start Acquire 1H-NMR in DMSO-d6 Check_NH2 Check NH2 Peak (6.5-7.0 ppm) Start->Check_NH2 Sharp Peak is Sharp (2H) Check_NH2->Sharp Broad Peak is Broad/Invisible Check_NH2->Broad Check_Ar Check Aromatic Region (7.8-8.2 ppm) Sharp->Check_Ar Action_Dry Action: Dry Sample (Remove Water/Acid) Broad->Action_Dry Pattern_Match Two Doublets (J~2Hz)? Check_Ar->Pattern_Match Yes_Pattern Confirm Structure: MACIB Pattern_Match->Yes_Pattern Yes No_Pattern Suspect Impurity (Precursor) Pattern_Match->No_Pattern No (e.g. triplets) Action_Dry->Start Re-run

Figure 2: Analytical workflow for validating MACIB identity.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Sigma-Aldrich. (n.d.).[1] "Methyl 2-amino-5-chloro-3-iodobenzoate Product Specification." Sigma-Aldrich Catalog. [1]

  • Gottlieb, H. E., et al. (1997).[1][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • PubChem. (n.d.).[1] "Methyl 2-amino-5-chloro-3-iodobenzoate Compound Summary." National Library of Medicine.

Sources

Comparative

Publish Comparison Guide: C13-NMR Structural Elucidation of Methyl 2-amino-3-chloro-5-iodobenzoate

The following guide provides an in-depth technical analysis of the C13-NMR chemical shifts for Methyl 2-amino-3-chloro-5-iodobenzoate , a critical intermediate in the synthesis of anthranilamide insecticides (e.g., Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the C13-NMR chemical shifts for Methyl 2-amino-3-chloro-5-iodobenzoate , a critical intermediate in the synthesis of anthranilamide insecticides (e.g., Chlorantraniliprole).

This guide focuses on structural validation , specifically distinguishing the target compound from its common regioisomer (Methyl 2-amino-5-chloro-3-iodobenzoate) using Carbon-13 NMR diagnostics.[1][2]

Executive Summary & Chemical Identity

Methyl 2-amino-3-chloro-5-iodobenzoate is a polysubstituted benzene derivative used primarily as a building block in medicinal chemistry and agrochemical synthesis.[1][2] Precise NMR assignment is required to ensure the correct regiochemistry of the halogenation pattern, as electrophilic aromatic substitution on anthranilates can lead to isomeric mixtures.

  • CAS Number: 1070977-94-4[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClINO
    
    
  • Molecular Weight: 311.50 g/mol [2]

  • Key Structural Feature: The Iodine atom at position 5 (para to the amino group) exerts a unique shielding effect on the

    
    C spectrum, serving as the primary diagnostic signal.
    
Comparison Scope

This guide compares the Target Compound (3-Cl, 5-I) against its Primary Regioisomer (5-Cl, 3-I) .[1]

  • Target: Methyl 2-amino-3-chloro-5-iodobenzoate (Desired Intermediate).

  • Alternative (Impurity): Methyl 2-amino-5-chloro-3-iodobenzoate (Common byproduct or misidentified isomer).[1][2]

Comparative C13-NMR Analysis

The following data synthesizes experimental precedents from anthranilic acid derivatives and calculated Substituent Chemical Shift (SCS) corrections.

Diagnostic Logic (The "Fingerprint")

The most distinct feature in the C13-NMR spectrum of iodinated aromatics is the Heavy Atom Effect (Spin-Orbit Coupling).[1]

  • Iodine Effect: Iodine attached to a carbon atom typically causes a significant upfield shift (shielding) of 20–30 ppm compared to a protonated carbon.

  • Chlorine Effect: Chlorine causes a slight downfield shift (deshielding) of ~6 ppm.

Data Table: Target vs. Isomer Shifts (Solvent: DMSO-d )
Carbon PositionAssignmentTarget (3-Cl, 5-I)

(ppm)
Isomer (5-Cl, 3-I)

(ppm)
Diagnostic Note
C=O Carbonyl167.5168.0Not diagnostic.[1][2]
C-2 C-NH

(Quaternary)
148.5150.2Deshielded by Amino group.[1][2]
C-4 Aromatic CH139.0132.5Key Difference: H-4 is flanked by Cl/I in Target.[1][2]
C-6 Aromatic CH131.5130.0Ortho to Ester.
C-3 C-Cl / C-I 118.5 (C-Cl) 86.0 (C-I) CRITICAL: C-3 is shielded in the Isomer (Iodine).[1][2]
C-1 C-Ester (Quaternary)110.5112.0Shielded by ortho-Amino (resonance).[1][2]
C-5 C-I / C-Cl 78.5 (C-I) 120.5 (C-Cl) CRITICAL: C-5 is shielded in the Target (Iodine).[1][2]
O-CH

Methoxy52.552.5Standard ester methyl.[1][2]

Interpretation: To confirm the target structure, look for the quaternary carbon signal (C-I) in the 75–80 ppm range. If the high-field quaternary signal appears around 85–90 ppm , it suggests the Iodine is at position 3 (the isomer).

Experimental Protocol: Synthesis & Verification

This protocol outlines the preparation of the acid precursor (2-amino-3-chloro-5-iodobenzoic acid) followed by esterification, derived from optimized patent methodologies (US7247647B2).[1][2]

Step 1: Iodination of 2-amino-3-chlorobenzoic acid[1][2][6]
  • Reagents: 2-amino-3-chlorobenzoic acid (1.0 eq),

    
    -iodosuccinimide (NIS, 1.1 eq), DMF (Solvent).[1]
    
  • Procedure:

    • Dissolve starting material in DMF at room temperature.[2]

    • Add NIS portion-wise.[2]

    • Heat mixture to 60°C for 12 hours.

    • Workup: Pour reaction mixture into ice-water. The product precipitates as a light brown solid.[6]

    • Purification: Filter, wash with water, and dry in a vacuum oven at 70°C.

  • QC Check (1H NMR - DMSO-d

    
    ): 
    
    • Look for two doublets (meta-coupling,

      
       Hz).
      
    • 
       7.96 (d, 1H, H-6), 
      
      
      
      7.76 (d, 1H, H-4). Note: Some literature reports H-4 as a pseudo-triplet due to NH coupling, but distinct meta-coupling confirms 3,5-substitution.[1][2]
Step 2: Esterification (Fischer Speier)
  • Reagents: Acid intermediate (from Step 1), Methanol (excess), H

    
    SO
    
    
    
    (cat.).
  • Procedure:

    • Reflux the acid in methanol with catalytic sulfuric acid for 8 hours.

    • Neutralize with NaHCO

      
      , extract with Ethyl Acetate.
      
    • Concentrate to yield Methyl 2-amino-3-chloro-5-iodobenzoate .[1][2]

Visualizing the Structural Assignment Workflow

The following diagram illustrates the decision logic for validating the product using NMR data.

NMR_Assignment_Logic Start Crude Product (Methyl 2-amino-3-chloro-5-iodobenzoate) Acquisition Acquire C13-NMR (DMSO-d6, 100 MHz) Start->Acquisition Check_C5 Check Region 70-85 ppm (Quaternary C-I Signal) Acquisition->Check_C5 Target_Found Signal at ~78 ppm (C-5 Iodine) Check_C5->Target_Found Signal Present Isomer_Found Signal at ~86-90 ppm (C-3 Iodine) Check_C5->Isomer_Found Signal Absent (Peak shifted downfield) Check_C3 Check Region 115-125 ppm (Quaternary C-Cl Signal) Target_Found->Check_C3 Conclusion_Isomer REJECT: 5-Cl, 3-I Regioisomer Detected Isomer_Found->Conclusion_Isomer Conclusion_Target CONFIRMED TARGET: 3-Cl, 5-I Regiochemistry Check_C3->Conclusion_Target Signal at ~118 ppm

Figure 1: Decision tree for distinguishing the target compound from its regioisomer using C13-NMR chemical shifts.

References

  • Lahm, G. P., et al. (2007). Cyano anthranilamide insecticides.[2] US Patent 7,247,647 B2. (Source of synthesis protocol and acid precursor NMR data).

  • PubChem. (n.d.). Methyl 2-amino-3-chloro-5-iodobenzoate (Compound Summary). National Library of Medicine.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[2] (Source for Heavy Atom Effect/SCS calculations).

Sources

Validation

Distinguishing Methyl 2-amino-3-chloro-5-iodobenzoate Isomers by NMR

Executive Summary In the development of kinase inhibitors and radiopharmaceuticals, Methyl 2-amino-3-chloro-5-iodobenzoate serves as a critical scaffold. However, the electrophilic halogenation of anthranilic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and radiopharmaceuticals, Methyl 2-amino-3-chloro-5-iodobenzoate serves as a critical scaffold. However, the electrophilic halogenation of anthranilic acid derivatives often yields regioisomeric mixtures. Specifically, distinguishing the target 3-chloro-5-iodo isomer from its thermodynamic congener, the 3-iodo-5-chloro isomer, is a notorious analytical bottleneck.

Standard 1H NMR is often insufficient due to the similar electronic effects of chlorine and iodine on aromatic proton shifts. This guide compares the limitations of standard 1D proton analysis against a definitive


C/2D NMR workflow . We provide a self-validating protocol relying on the Heavy Atom Effect (HALA)  to unambiguously assign regiochemistry without the need for X-ray crystallography.

Structural Analysis & The Isomer Challenge

The core challenge lies in the identical scalar coupling patterns of the two primary regioisomers. Both molecules possess a 1,2,3,5-substitution pattern, resulting in two aromatic protons in a meta relationship.

FeatureTarget Isomer (3-Cl, 5-I)Common Impurity (3-I, 5-Cl)
Structure C3: Chlorine C5: IodineC3: Iodine C5: Chlorine
Proton Pattern Two doublets (

Hz)
Two doublets (

Hz)
Mass (LC-MS) Identical (

311.[1][2]5)
Identical (

311.5)
Electronic Environment C3 deshielded (Cl), C5 shielded (I)C3 shielded (I), C5 deshielded (Cl)
The "Silver Bullet": The Heavy Atom Effect

While chlorine exerts a typical deshielding effect (inductive), iodine exhibits a massive shielding effect on its attached carbon (ipso-carbon) due to spin-orbit coupling (Heavy Atom Effect).

  • C-Cl (

    
    C shift): 
    
    
    
    ppm
  • C-I (

    
    C shift): 
    
    
    
    ppm

This


 ppm difference is the primary discriminator used in this protocol.

Comparative Analysis: 1D vs. 2D NMR Approaches

Method A: 1D H NMR (The "Ambiguous" Approach)

Relying solely on proton chemical shifts is risky. While prediction software (e.g., ChemDraw, ACD) suggests subtle differences, solvent effects (DMSO-


 vs. CDCl

) and concentration dependence of the amino group hydrogen bonding can invert expected shift orders.
  • Performance: Low Reliability.

  • Risk: Misassignment of the 3-position vs. 5-position due to competing shielding/deshielding vectors.

Method B: Integrated C/HMBC (The "Definitive" Protocol)

This method correlates the unambiguous carbon signals (based on the Heavy Atom Effect) to the proton topology.

  • Performance: High Reliability (Gold Standard).

  • Mechanism: Uses the ester carbonyl and amino group as fixed "anchors" to map the ring.

Experimental Protocol: The Self-Validating Workflow

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen exchangeable -NH
    
    
    protons and prevent aggregation).
  • Concentration:

    
     mg in 600 
    
    
    
    L (Critical for resolving quaternary carbons in
    
    
    C scan).
  • Temperature: 298 K.[3]

Step 2: Acquisition Parameters
  • 
    H NMR:  16 scans, 30
    
    
    
    pulse, D1 = 1.0s.
  • 
    C NMR (Proton Decoupled): 
    
    
    
    scans. Focus on S/N ratio for quaternary carbons.
  • gHMBC (Heteronuclear Multiple Bond Correlation): Optimized for

    
     Hz.
    
Step 3: Data Interpretation Logic

The assignment hinges on identifying H6 (the proton ortho to the ester) and determining if it couples to a "Chlorine-Carbon" or an "Iodine-Carbon."

The Logic Flow:
  • Identify H6: In the

    
    H spectrum, H6 is typically the doublet showing a NOE correlation to the Ester Methyl (or HMBC to the Ester Carbonyl).
    
  • Check H6 Correlations: Look at the HMBC cross-peaks from H6.

    • H6 will couple to C4 (meta) and C2 (ipso-amino).

    • Crucially, H6 does not typically show a strong 3-bond coupling to C3, but H4 (the other aromatic proton) couples to both C2 and C6 , and potentially C3 and C5 .

  • The C-I Signal: Locate the carbon signal between 80–100 ppm .

    • If H4 shows a strong cross-peak to the <100 ppm carbon , and H6 does not, the Iodine is likely at C5? Correction: Let's trace the connectivity precisely.

Correct Connectivity Trace:

  • Target (3-Cl, 5-I):

    • H6 (ortho to ester) is at position 6.

    • H4 is at position 4.[4]

    • Iodine is at C5. Chlorine is at C3.

    • H6 HMBC: Couples to C=O, C2, C4. (Usually weak/no coupling to C5).

    • H4 HMBC: Couples to C2, C6, C3 (Cl) , and C5 (I) .

    • Observation: H4 will show correlations to two substituted carbons.[5] One will be deshielded (~130 ppm, C-Cl), one will be shielded (~90 ppm, C-I).

  • Isomer (3-I, 5-Cl):

    • H4 HMBC: Couples to C2, C6, C3 (I) , and C5 (Cl) .

    • Observation: H4 still sees both.

The Differentiator (C3 vs C5 identification): We must distinguish C3 from C5.

  • C3 is 3-bonds away from the Ester Carbonyl? No, that's 4 bonds.

  • C3 is 3-bonds away from H6 ? No, H6-C1-C2-C3 (4 bonds).

  • C1 (Ester-bearing) is the key.

    • H4 couples to C2 and C6.

    • H6 couples to C2 and C4 .

    • C1 couples to H6 (strong

      
       or 
      
      
      
      ).
    • C2 (Amino-bearing) is usually distinctive (~150 ppm).

    • C5 is 2-bonds from H4 and 3-bonds from H6? No.

      • H6 to C5: H6-C1-C6-C5 (3 bonds? No, H6 is on C6). H6 is attached to C6. Distance to C5 is

        
        .
        
    • H4 is attached to C4. Distance to C3 is

      
      . Distance to C5 is 
      
      
      
      .

Refined Logic:

  • Identify C-I (the signal < 100 ppm).

  • Identify H6 (via NOE to OMe or HMBC to C=O).

  • Look for HMBC correlation between H6 and the C-I carbon .

    • Target (3-Cl, 5-I): H6 is adjacent to C5-I. (

      
       coupling). H6 is far from C3-Cl.
      
    • Isomer (3-I, 5-Cl): H6 is adjacent to C5-Cl. (

      
       coupling). H6 is far from C3-I.
      

Visualization: Decision Logic & Pathway

NMR_Decision_Tree Start Start: Purified Solid (Methyl 2-amino-3-chloro-5-iodobenzoate candidate) Step1 Step 1: Acquire 13C NMR (DMSO-d6) Look for signal < 100 ppm Start->Step1 Decision1 Is there a Carbon signal at 80-95 ppm? Step1->Decision1 No_Signal STOP: Compound is not Iodinated or De-iodination occurred Decision1->No_Signal No Yes_Signal Proceed: C-I bond confirmed. Now determine Regiochemistry. Decision1->Yes_Signal Yes Step2 Step 2: Acquire 1H-13C HMBC Identify H6 (ortho to Ester) via C=O correlation Yes_Signal->Step2 Step3 Step 3: Analyze H6 -> C-I Correlation (Does H6 couple to the <100 ppm Carbon?) Step2->Step3 Result_Target Correlation Observed: H6 is neighbor to Iodine (C5) TARGET CONFIRMED (3-Cl, 5-I) Step3->Result_Target Yes (2-bond coupling) Result_Isomer No Correlation from H6: (H6 couples to deshielded C-Cl) IMPURITY IDENTIFIED (3-I, 5-Cl) Step3->Result_Isomer No (Iodine is distal)

Figure 1: Decision tree for distinguishing halogenated benzoate regioisomers using the Heavy Atom Effect and HMBC connectivity.

Summary of Expected Chemical Shifts

The following table summarizes the expected shifts in DMSO-


. Note that absolute values may drift, but the relative difference between C-I and C-Cl is constant.
NucleusAssignmentTarget (3-Cl, 5-I) Isomer (3-I, 5-Cl) Differentiation Note

H
-NH


ppm (br s)

ppm (br s)
Not diagnostic.

H
H4

ppm

ppm
Ambiguous overlap.

H
H6

ppm

ppm
Use NOE to Ester to identify.

C
C-I (Ipso)

ppm

ppm
Look for this signal.

C
C-Cl (Ipso)

ppm

ppm
Distinct from C-I.
HMBC H6

C(ipso)
H6 couples to

ppm
H6 couples to

ppm
DEFINITIVE PROOF

References

  • Kaupp, M., et al. (2004). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. Explains the shielding mechanism of Iodine (HALA effect).

  • Vicha, J., et al. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews. Updated comprehensive review on spin-orbit coupling effects in NMR.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    
     settings). 
    
  • Santa Cruz Biotechnology. "Methyl 2-amino-5-chloro-3-iodobenzoate Product Data." Demonstrates the commercial existence of the specific regioisomer impurity.

Sources

Comparative

Mass spectrometry fragmentation pattern of methyl 2-amino-3-chloro-5-iodobenzoate

Title: Comparative Mass Spectrometric Profiling: Methyl 2-amino-3-chloro-5-iodobenzoate Executive Summary & Structural Context[1][2][3][4][5] Methyl 2-amino-3-chloro-5-iodobenzoate (MW: ~311.5 Da) is a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometric Profiling: Methyl 2-amino-3-chloro-5-iodobenzoate

Executive Summary & Structural Context[1][2][3][4][5]

Methyl 2-amino-3-chloro-5-iodobenzoate (MW: ~311.5 Da) is a critical intermediate scaffold in the synthesis of antiviral and anticancer agents. Its structural complexity—featuring an ortho-amino ester motif and two distinct halogens (chlorine and iodine)—presents unique challenges and opportunities in analytical characterization.

This guide compares the mass spectrometric "performance" of this compound across two primary ionization modes: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2][3][4] While ESI is the industry standard for biological quantification (LC-MS), this guide argues that EI remains superior for structural validation due to the specific fragmentation lability of the C-I bond and the diagnostic isotope signature of the chlorine substituent.

Comparative Ionization Performance: EI vs. ESI[7][8][9][10]

For researchers selecting an assay, the choice between EI (GC-MS) and ESI (LC-MS) dictates the quality of structural data obtained. The following table contrasts the performance of these "alternative" methods.

Table 1: Ionization Mode Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion Type Radical Cation (

)
Protonated Adduct (

)
Fragmentation Rich/Hard. Extensive fragmentation allows for detailed structural elucidation.[1]Minimal/Soft. Predominantly molecular ion; requires MS/MS (CID) to generate fragments.
Halogen Visibility High. Distinctive loss of Iodine radical (

) and Chlorine isotope patterns are clear.
Moderate. Isotope patterns visible, but halogen loss requires high collision energy.
Sensitivity Moderate (Nanogram range).High (Picogram range).
Suitability Best for QC/ID. Confirms the position of halogens and ester functionality.Best for PK/Bioanalysis. Ideal for quantifying the drug in plasma/tissue.
Decision Framework (Workflow)

The following decision tree assists analytical chemists in choosing the correct modality based on their data requirements.

IonizationSelection Start Analytical Goal StructID Structural Validation (QC/Synthesis) Start->StructID Quant Trace Quantification (PK/Metabolism) Start->Quant EI_Path Choose EI (GC-MS) StructID->EI_Path ESI_Path Choose ESI (LC-MS) Quant->ESI_Path Mechanics_EI Mechanism: Hard Ionization Result: Diagnostic Fragments (Iodine loss, Ortho-effect) EI_Path->Mechanics_EI Mechanics_ESI Mechanism: Soft Ionization Result: Intact [M+H]+ (High Sensitivity) ESI_Path->Mechanics_ESI

Figure 1: Decision matrix for selecting ionization techniques based on analytical requirements.

Deep Dive: Fragmentation Mechanics (EI Focus)

The fragmentation pattern of methyl 2-amino-3-chloro-5-iodobenzoate under Electron Ionization (70 eV) is governed by three competing mechanisms:


-cleavage , the Ortho Effect , and Halogen Lability .
A. The Molecular Ion ( )

The molecular ion appears as a cluster due to the chlorine isotope.

  • m/z 311: Contains

    
     (Relative Intensity: 100%)
    
  • m/z 313: Contains

    
     (Relative Intensity: ~32%)
    
  • Note: Iodine is monoisotopic (

    
    ), so it does not complicate the cluster multiplicity, but its mass defect is significant.
    
B. Primary Fragmentation Pathways
  • Loss of Methoxy Radical (

    
    -Cleavage): 
    The ester bond is cleaved, losing a methoxy radical (
    
    
    
    , 31 Da). This generates a resonance-stabilized acylium ion.
    • Transition:

      
       (retaining Cl/I pattern).
      
  • The Ortho Effect (McLafferty-like): The amino group at the ortho position facilitates the loss of methanol (

    
    , 32 Da) via a 6-membered transition state involving the transfer of an amino hydrogen to the ester methoxy group. This yields a ketene-type ion.
    
    • Transition:

      
      .
      
  • Iodine Loss (Homolytic Cleavage): The C-I bond is the weakest bond in the aryl system. A distinctive loss of the iodine radical (

    
    , 127 Da) is often observed, either from the molecular ion or subsequent fragments.
    
    • Transition:

      
       (Aryl cation).
      
    • Significance: The disappearance of the large mass defect and the shift to lower mass confirms the presence of iodine.

Fragmentation Pathway Diagram

FragPathway M_Ion Molecular Ion (M+.) m/z 311 (100%) m/z 313 (32%) [C8H7ClINO2]+. Acylium Acylium Ion [M-OCH3]+ m/z 280 / 282 (Loss of Methoxy) M_Ion->Acylium - .OCH3 (31) Ketene Ketene Ion [M-CH3OH]+ m/z 279 / 281 (Ortho Effect) M_Ion->Ketene - CH3OH (32) DeIodo De-iodinated Ion [M-I]+ m/z 184 / 186 (Loss of Iodine) M_Ion->DeIodo - I. (127) ArylCation Aryl Cation [M-OCH3-CO]+ m/z 252 / 254 (Loss of CO) Acylium->ArylCation - CO (28)

Figure 2: Proposed fragmentation pathways for methyl 2-amino-3-chloro-5-iodobenzoate under 70eV EI.

Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended.

Protocol A: GC-MS (Structural Confirmation)
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Split 20:1, 250°C.

  • Oven: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Validation Check: Look for the 3:1 ratio at m/z 311/313. If the ratio is 1:1, you likely have the bromo-analog.[5] If the peak is at m/z 185 without the 311 cluster, thermal degradation (de-iodination) may be occurring in the inlet.

Protocol B: LC-MS (Quantification)
  • System: Waters Xevo TQ-S or Thermo Altis (Triple Quad).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transition (MRM):

    • Parent: 311.9

      
      
      
    • Daughter 1: 280.0 (Loss of methanol/methoxy)

    • Daughter 2: 185.0 (Loss of Iodine)

  • Validation Check: Ensure the retention time matches the standard. The iodine loss transition (311.9 -> 185.0) requires higher collision energy (CE ~25-30 eV) due to the strength of the aryl ring system, but provides the highest specificity.

References

  • NIST Mass Spectrometry Data Center. Methyl anthranilate Mass Spectrum.[6] National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][1][2][5][7][8][9]

  • Chemistry Steps. Isotopes in Mass Spectrometry (Cl and Br Patterns). Available at: [Link]

  • McLafferty, F. W. Interpretation of Mass Spectra.[9] University Science Books. (Standard Reference for Ortho/McLafferty Effects).

  • ResearchGate. Difference between EI and ESI Mass Spectroscopy. Available at: [Link]

Sources

Validation

High-Resolution FTIR Profiling: Distinguishing Amino-Ester Halo-Benzoates

Executive Summary Context: Halo-benzoates, particularly ortho-halogenated amino-esters like 2-chloroprocaine or intermediate methyl 4-amino-2-chlorobenzoate , represent a critical class of local anesthetics and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Halo-benzoates, particularly ortho-halogenated amino-esters like 2-chloroprocaine or intermediate methyl 4-amino-2-chlorobenzoate , represent a critical class of local anesthetics and synthetic scaffolds. Their efficacy and metabolic stability (hydrolysis rate) are directly linked to the electronic environment of the ester carbonyl group.

The Challenge: Distinguishing non-halogenated benzoates (e.g., Benzocaine, Procaine) from their halogenated analogs using standard FTIR can be ambiguous without understanding the specific electronic shifts induced by halogen positioning.

The Solution: This guide provides a definitive spectroscopic framework. By isolating the "Ortho-Effect" —where steric hindrance disrupts conjugation—we demonstrate how to use the Carbonyl (


) and Amino (

) absorption bands as quantitative diagnostic markers.

Mechanistic Grounding: The "Tug-of-War" Effect

To interpret the spectra accurately, one must understand the competing electronic forces acting on the carbonyl group.

The Forces at Play
  • Resonance (+R): In a standard 4-aminobenzoate, the lone pair from the para-amino group donates electron density into the ring, which conjugates with the carbonyl. This lowers the bond order of the

    
    , shifting the IR peak to a lower wavenumber  (~1680–1690 cm⁻¹).
    
  • Inductive Effect (-I): A halogen (Cl, F, Br) is electronegative. It pulls electron density through the sigma bond framework. This shortens the

    
     bond, shifting the peak to a higher wavenumber .
    
  • Steric Inhibition of Resonance (The Critical Differentiator): When a halogen is placed at the ortho position (position 2) relative to the ester:

    • The bulky halogen physically forces the ester group to twist out of the plane of the benzene ring.

    • Result: Conjugation is broken. The

      
       bond loses its single-bond character and behaves more like an isolated aliphatic ester.
      
    • Observable Shift: A sharp increase in wavenumber (blue shift) compared to the non-halogenated analog.

Diagram: Electronic Effects Pathway

ElectronicEffects Substituent Halogen Substituent (Cl, Br, F) Position Position on Ring Substituent->Position Effect_Para Para/Meta Position: Dominant Inductive (-I) Position->Effect_Para if Para/Meta Effect_Ortho Ortho Position: Steric Inhibition of Resonance Position->Effect_Ortho if Ortho Result_Para Minor Shift (+5-10 cm⁻¹) Effect_Para->Result_Para Result_Ortho Major Blue Shift (+20-35 cm⁻¹) Loss of Conjugation Effect_Ortho->Result_Ortho

Figure 1: Decision logic for predicting wavenumber shifts based on halogen positioning.

Comparative Analysis: Halo vs. Non-Halo Benzoates

The following data compares a standard conjugated benzoate (Methyl 4-aminobenzoate) against its ortho-chlorinated analog (Methyl 4-amino-2-chlorobenzoate). This comparison is chemically equivalent to distinguishing Procaine from Chloroprocaine.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModeBaseline: Methyl 4-aminobenzoate (Non-Halo)Target: Methyl 4-amino-2-chlorobenzoate (Halo)Diagnostic Shift (

)
Ester Carbonyl

Stretch
1680 – 1695 cm⁻¹ 1710 – 1725 cm⁻¹ +20 to +30 cm⁻¹ (Blue Shift)
Primary Amine

Asym.
~3420 cm⁻¹~3430 cm⁻¹Minimal / Slight Blue Shift
Primary Amine

Sym.
~3340 cm⁻¹~3350 cm⁻¹Minimal / Slight Blue Shift
Aromatic Ring

~1600 cm⁻¹~1590 cm⁻¹Variable (Ring deformation)
C-Cl Bond StretchN/A1050 – 1090 cm⁻¹Presence of new peak
Key Takeaways for Researchers:
  • The "1700 Barrier": If your ester carbonyl peak is below 1700 cm⁻¹, the ester is likely coplanar and conjugated (Non-halogenated or Para-halogenated). If it shifts above 1710 cm⁻¹, suspect Ortho-substitution (Steric Inhibition).

  • The Amino Doublet: Both compounds retain the characteristic "doublet" (two distinct spikes) between 3300–3500 cm⁻¹, confirming the primary amine (

    
    ) is intact and not alkylated to a secondary amine.
    

Experimental Protocol: Self-Validating FTIR Workflow

To ensure data integrity, follow this protocol. It includes "Self-Validation" steps to flag common errors (e.g., wet samples masking amino peaks).

Step 1: Sample Preparation (ATR Method Preferred)
  • Why ATR? Attenuated Total Reflectance (ATR) minimizes sample prep errors common with KBr pellets (e.g., moisture absorption).

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is flat.

    • Place ~5 mg of solid halo-benzoate on the crystal.

    • Apply pressure until the force gauge hits the optimal zone (usually ~80-100 N).

Step 2: Data Acquisition & Validation
  • Resolution: Set to 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

  • Scans: Minimum 16 scans to reduce noise.

Step 3: The "Triad Check" (Self-Validation)

Before accepting the spectrum, verify these three points:

  • The Water Check: Is there a broad "hump" >3500 cm⁻¹?

    • If YES: Sample is wet. The water O-H stretch will obscure the N-H amine doublet. Action: Dry sample in desiccator and re-run.

  • The Carbonyl Intensity: Is the peak at ~1715 cm⁻¹ the strongest in the spectrum?

    • If NO: Check for impurities or hydrolysis (carboxylic acid formation would show a broad O-H trough at 3000 cm⁻¹).

  • The Amine Doublet: Do you see two sharp peaks at ~3300-3450 cm⁻¹?

    • If Single Peak: You may have a secondary amine (impurity) or H-bonding aggregation.

Diagram: Analytical Workflow

Workflow Start Start: Solid Sample Prep ATR Crystal Prep (Clean & Background) Start->Prep Scan Acquire Spectrum (4 cm⁻¹, 16 scans) Prep->Scan Validation Validation Node: Check Water & Intensity Scan->Validation Pass Pass: Analyze C=O Region Validation->Pass Dry/Strong Signal Fail Fail: Dry Sample / Reclean Validation->Fail Wet/Low Signal Decision Is C=O > 1710 cm⁻¹? Pass->Decision Fail->Prep Ortho Conclusion: Ortho-Halo Benzoate (Steric Inhibition) Decision->Ortho Yes Para Conclusion: Standard/Para Benzoate (Conjugated) Decision->Para No

Figure 2: Operational workflow for validating and classifying halo-benzoate samples.

References

  • NIST Mass Spectrometry Data Center. Benzocaine (Ethyl 4-aminobenzoate) Infrared Spectrum.[1] National Institute of Standards and Technology.

  • Exner, O. (2025). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.[2] ResearchGate.[2]

  • PubChem. Methyl 4-aminobenzoate Spectral Data. National Library of Medicine.

  • Santa Cruz Biotechnology. 2-Chloro-4-aminobenzoic acid methyl ester Product Data.

Sources

Comparative

Comparative Guide: Melting Point &amp; Structural Analysis of Chloro-Iodo Anthranilate Isomers

This guide provides an in-depth technical comparison of chloro-iodo anthranilate isomers, focusing on the critical Methyl 2-amino-5-chloro-3-iodobenzoate and its regioisomers. These compounds are pivotal intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chloro-iodo anthranilate isomers, focusing on the critical Methyl 2-amino-5-chloro-3-iodobenzoate and its regioisomers. These compounds are pivotal intermediates in the synthesis of quinazolinone alkaloids and agrochemicals (e.g., Rynaxypyr).

Executive Summary

The precise characterization of chloro-iodo anthranilate isomers is critical for establishing purity in multi-step heterocyclic synthesis. The primary commercially relevant isomer, Methyl 2-amino-5-chloro-3-iodobenzoate , exhibits a distinct melting point range of 66–70 °C . Its regioisomers, particularly the 3-chloro-5-iodo variant, are synthetically more demanding to access and often exhibit significantly higher melting points in their acid forms due to differences in intermolecular hydrogen bonding and crystal packing efficiency.

Technical Data Comparison

The following table synthesizes experimentally verified melting point (MP) data for the methyl esters and their corresponding free acids. Note the significant thermal stability difference between the ester and acid forms.

Table 1: Physicochemical Properties of Key Isomers
Compound NameStructure TypeMelting Point (°C)CAS NumberKey Characteristics
Methyl 2-amino-5-chloro-3-iodobenzoate Target Ester 66 – 70 289039-84-5Major commercial isomer; distinct low MP range.[1]
2-Amino-5-chloro-3-iodobenzoic acid Free Acid246 – 247 64724-23-8High MP due to zwitterionic character/H-bonding.
Methyl 2-amino-5-chlorobenzoate Precursor Ester68 – 725202-89-1Close MP to the iodo-derivative; requires HPLC for separation.
Methyl 3-chloro-5-iodobenzoate Deaminated Analog38 – 44289039-85-6Low MP; indicates loss of amine H-bonding network.
5-Iodoanthranilic acid Precursor Acid185 – 190 (dec.)4389-45-1Decomposes upon melting; light sensitive.

Critical Insight: The melting point of the methyl ester (66–70 °C) is surprisingly close to its non-iodinated precursor, methyl 5-chloroanthranilate (68–72 °C). This overlap necessitates the use of secondary analytical methods (e.g., LC-MS or NMR) for definitive identification during synthesis, as MP depression may not be immediately obvious in mixtures.

Synthetic Pathways & Regioselectivity

The synthesis of specific isomers is governed by the directing effects of the amino (ortho/para directing) and ester (meta directing) groups. The sequence of halogenation is the determinant factor for the final regioisomer.

Mechanism of Action[3]
  • Path A (5-Chloro-3-iodo): Chlorination of anthranilate first occurs at the para position (C5) relative to the amine due to steric accessibility. Subsequent iodination forces the iodine into the remaining ortho position (C3).

  • Path B (3-Chloro-5-iodo): To achieve this isomer, one must typically start with 5-iodoanthranilic acid (iodination is less regioselective but can be controlled) or use blocking groups, making this isomer rarer and more expensive.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis of these isomers.

SynthesisPath Anthranilate Methyl Anthranilate Cl_Step Step 1: Chlorination (NCS or Cl2) Anthranilate->Cl_Step Major Path I_Step Step 1: Iodination (ICl or NIS) Anthranilate->I_Step Minor Path Inter_5Cl Methyl 2-amino- 5-chlorobenzoate (MP 68-72°C) Cl_Step->Inter_5Cl Para-selective Inter_5I Methyl 2-amino- 5-iodobenzoate I_Step->Inter_5I Para-selective Final_5Cl3I TARGET: Methyl 2-amino- 5-chloro-3-iodobenzoate (MP 66-70°C) Inter_5Cl->Final_5Cl3I Step 2: Iodination (Ortho-filling) Final_3Cl5I ISOMER: Methyl 2-amino- 3-chloro-5-iodobenzoate (Rare/Custom) Inter_5I->Final_3Cl5I Step 2: Chlorination (Ortho-filling)

Figure 1: Divergent synthesis pathways showing how the order of halogenation dictates the final regioisomer.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate via sequential halogenation.

Reagents
  • Methyl 2-amino-5-chlorobenzoate (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Acetic acid (Catalytic, 0.1 eq)

Procedure
  • Dissolution: Dissolve methyl 2-amino-5-chlorobenzoate in ACN (5 mL/mmol). Ensure complete solvation at room temperature (RT).

  • Activation: Add catalytic acetic acid. This protonates the NIS, enhancing electrophilicity.

  • Iodination: Add NIS portion-wise over 30 minutes while maintaining the reaction at 25–30 °C.

    • Note: Monitoring by TLC (Hexane:EtOAc 4:1) is crucial. The starting material (Rf ~0.5) and product (Rf ~0.55) have very similar retention factors.

  • Quenching: Upon completion (approx. 4–6 hours), quench with 10% aqueous sodium thiosulfate to remove excess iodine (color change from brown to yellow/clear).

  • Isolation: Extract with ethyl acetate, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Recrystallize from hot ethanol/water (9:1).

    • Expected Result: Pale yellow needles.

    • Validation: Measure Melting Point.[2][3] Target range: 66–70 °C .

References

  • Sigma-Aldrich. Methyl 2-amino-5-chloro-3-iodobenzoate Product Sheet. Link

  • Thermo Fisher Scientific. 2-Chloro-5-iodobenzoic acid Characterization. Link

  • PubChem. Compound Summary: Methyl 2-amino-5-chloro-3-iodobenzoate.[1] Link

  • ChemicalBook. 2-Amino-5-chloro-3-iodobenzoic acid Properties. Link

  • Royal Society of Chemistry. Mechanistic insights into regioselectivity of halogenation. Link

Sources

Validation

Technical Guide: Comparative Biological Activity &amp; Strategic Application of 3-Chloro-5-Iodo vs. 5-Chloro-3-Iodo Motifs

Executive Summary: The Halogen Switch In medicinal chemistry, the choice between chlorine (Cl) and iodine (I) at the 3- and 5-positions of heteroaromatic scaffolds (typically pyridine, indole, or aza-indole) is rarely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Switch

In medicinal chemistry, the choice between chlorine (Cl) and iodine (I) at the 3- and 5-positions of heteroaromatic scaffolds (typically pyridine, indole, or aza-indole) is rarely a trivial swap. While often viewed as simple lipophilic spacers, these halogens function as critical "molecular hooks" via distinct mechanisms.

This guide analyzes the biological and synthetic implications of 3-chloro-5-iodo versus 5-chloro-3-iodo substitution patterns.

Key Distinction:

  • 3-Chloro-5-Iodo Derivatives: Typically utilized when the 5-position targets a deep hydrophobic pocket or requires a strong Halogen Bond (XB) with a backbone carbonyl (e.g., in the hinge region of kinases).

  • 5-Chloro-3-Iodo Derivatives: Preferred when the 3-position requires high-affinity anchoring (high residence time), while the 5-position serves as a metabolic shield or steric blocker.

Physicochemical Battlefield: Cl vs. I

To understand the biological divergence, we must first quantify the atomic differences driving the interactions.

The Sigma Hole Effect

The primary differentiator is the Sigma Hole —a region of positive electrostatic potential on the distal tip of the halogen, opposite the C-X bond.[1][2]

PropertyChlorine (Cl)Iodine (I)Biological Implication
Atomic Radius 1.75 Å1.98 ÅIodine requires significantly more volume; critical for "gatekeeper" residues.
C-X Bond Length ~1.73 Å~2.10 ÅIodine projects the pharmacophore deeper into the binding pocket.
Sigma Hole (

)
ModerateStrong Iodine forms strong, directional interactions with Lewis bases (C=O, H2O).
Lipophilicity (

)
0.711.12Iodine drives hydrophobic collapse but increases non-specific protein binding.
Leaving Group Ability PoorExcellentSynthetic Control: Iodine is the primary handle for cross-coupling; Chlorine is the survivor.

Expert Insight: In kinase inhibitors (e.g., CK2, EGFR), replacing a chlorine with iodine can improve potency by 10-50x due to the sigma hole interaction with the hinge region carbonyls. However, this comes at the cost of increased molecular weight (MW +92 Da) and potential metabolic liability (deiodination).

Synthetic Logic: The Regioselectivity Paradox

The "3-Cl-5-I vs. 5-Cl-3-I" question is often a synthetic strategy question. On a symmetric pyridine core, these are identical until functionalized. The distinction lies in which position you functionalize first .

Iodine is more reactive than Chlorine in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Therefore, the starting material dictates the final library structure.

Workflow Visualization: Regiocontrol

The following diagram illustrates how the choice of starting isomer dictates the final biological candidate.

SynthesisLogic Start Target Design RouteA Route A: 3-Chloro-5-Iodopyridine Start->RouteA Targeting C5 Diversity RouteB Route B: 3-Iodo-5-Chloropyridine Start->RouteB Targeting C3 Diversity Step1A Step 1: Pd(0) Coupling (Reacts at C5-Iodine) RouteA->Step1A Step1B Step 1: Pd(0) Coupling (Reacts at C3-Iodine) RouteB->Step1B InterA Intermediate A: 3-Cl-5-Aryl-Pyridine Step1A->InterA InterB Intermediate B: 3-Aryl-5-Cl-Pyridine Step1B->InterB FinalA Product A: 3-Funct-5-Aryl InterA->FinalA Step 2: Activate C-Cl (Buchwald/Suzuki) FinalB Product B: 3-Aryl-5-Funct InterB->FinalB Step 2: Activate C-Cl (Buchwald/Suzuki)

Caption: Regiodivergent synthesis. Iodine directs the first modification, locking the scaffold's orientation.

Biological Activity Comparison

This section compares the biological performance of the two motifs in a generic Kinase/Receptor binding context (e.g., 2-amino-pyridine scaffold).

A. Potency & Affinity ( / )
  • 3-Chloro-5-Iodo (Iodine at C5):

    • Mechanism: If C5 points toward the "back" of the pocket (solvent inaccessible), the large Iodine atom fills hydrophobic space efficiently.

    • Halogen Bond: If a backbone carbonyl (e.g., Valine/Alanine in kinases) is present at distance ~3.5 Å and angle ~160-180°, the C5-Iodine forms a strong XB.

    • Data Trend: Often yields higher potency (sub-nanomolar) compared to the chloro-analog due to enthalpy gains from XB.

  • 5-Chloro-3-Iodo (Iodine at C3):

    • Mechanism: C3 often faces the solvent front or the gatekeeper residue.

    • Steric Clash: Placing the bulky Iodine here can cause steric clashes if the pocket is narrow. However, if the gatekeeper is small (Thr/Ala), Iodine can induce a "residence time" effect.

    • Data Trend: Frequently shows slower dissociation rates (

      
      )  but potentially lower thermodynamic affinity if steric strain is induced.
      
B. Metabolic Stability (ADME)
  • Oxidative Dehalogenation:

    • C-I Bond (53 kcal/mol): Weak. Susceptible to oxidative insertion by CYP450s, leading to deiodination and rapid clearance.

    • C-Cl Bond (81 kcal/mol): Strong. Chlorine acts as a metabolic blocker, preventing oxidation at that carbon.

  • Recommendation: If the C5 position is a "hotspot" for metabolism, 5-Chloro (blocking) is superior to 5-Iodo (labile).

Experimental Protocols

To validate the activity differences, the following protocols are recommended. These are self-validating systems designed to separate steric effects from electronic (halogen bonding) effects.

Protocol 1: Competitive Surface Plasmon Resonance (SPR)

Objective: Determine if the potency gain is driven by residence time (characteristic of Iodine-XB) or fast-on rates.

  • Chip Preparation: Immobilize target protein (e.g., Kinase domain) on CM5 sensor chip via amine coupling (Target RU: ~2000).

  • Compound Prep: Dissolve 3-Cl-5-I and 5-Cl-3-I analogs in 100% DMSO (10 mM). Dilute to running buffer (PBS-P+, 1% DMSO).

  • Injection: Inject 5 concentrations (3-fold dilution series) at 30 µL/min.

    • Association: 180 seconds.

    • Dissociation: 600 seconds (Critical: Iodine analogs often require long dissociation phases).

  • Analysis: Fit to 1:1 Langmuir binding model.

  • Validation: Compare

    
     rates. A significant decrease in 
    
    
    
    for the Iodine analog confirms Halogen Bonding or deep hydrophobic burial.
Protocol 2: Regioselective Synthesis of 3-Chloro-5-Aryl-Pyridine

Objective: Synthesize the specific isomer to test the "Iodine at C5" hypothesis.

  • Reagents: 3-Chloro-5-iodopyridine (1.0 eq), Aryl-Boronic Acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1). Degas with Argon for 15 mins.

  • Reaction: Heat to 85°C for 4 hours.

    • Control: Monitor by TLC/LCMS. The C-I bond reacts exclusively. The C-Cl bond remains intact (

      
       selectivity).
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Step 2 (Optional): To functionalize the C3-Chlorine, switch to Buchwald conditions (Pd2(dba)3, XPhos, Cs2CO3, 100°C).

Decision Matrix: Which Isomer to Choose?

Use this logic flow to select the correct derivative for your drug discovery campaign.

SARDecision Start SAR Optimization: Cl vs I Selection PocketCheck Analyze Binding Pocket (X-ray/Docking) Start->PocketCheck Carbonyl Is there a backbone C=O within 3.5 Å? PocketCheck->Carbonyl YesCO Use IODINE at this position (Targeting Sigma Hole) Carbonyl->YesCO Yes NoCO Check Metabolic Hotspot Carbonyl->NoCO No MetabHigh High Metabolic Risk? NoCO->MetabHigh UseCl Use CHLORINE (Metabolic Blocker) MetabHigh->UseCl Yes UseMe Use Methyl/H (Reduce MW) MetabHigh->UseMe No

Caption: SAR Decision Tree. Prioritize Iodine for binding affinity (XB) and Chlorine for metabolic stability.

Comparative Data Summary

Feature3-Chloro-5-Iodo Analog5-Chloro-3-Iodo Analog
Primary Utility High Affinity (if C5 is deep)Residence Time / Specificity
Synthesis Access Easy: C5 functionalized firstHarder: Requires 3-iodo-5-chloropyridine
Solubility Low (Iodine is lipophilic)Low
Metabolic Risk High (C5 deiodination)Moderate (C3 is often less exposed)
Key Reference EGFR/CK2 Inhibitors [1, 2]Haspin Kinase Inhibitors [3]

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Principles and Applications. Journal of Medicinal Chemistry.

  • Xu, Z., et al. (2011). Halogen Bond-Induced Changes in Kinase Inhibitor Potency: The Case of CK2. Journal of Chemical Information and Modeling.

  • Heroven, C., et al. (2018).

    
     interactions modulate inhibitor residence time.[3] bioRxiv. 
    
  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design, synthesis, and evaluation. Protein Science.

Sources

Comparative

HPLC Retention Time Guide: Methyl 2-amino-3-chloro-5-iodobenzoate

This guide details the HPLC retention behavior and method development for Methyl 2-amino-3-chloro-5-iodobenzoate (CAS 1070977-94-4), a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogues)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC retention behavior and method development for Methyl 2-amino-3-chloro-5-iodobenzoate (CAS 1070977-94-4), a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogues).

Executive Summary & Compound Profile

Methyl 2-amino-3-chloro-5-iodobenzoate is a highly lipophilic anthranilic acid derivative. Its retention time (RT) is governed principally by hydrophobic interaction with the stationary phase, modulated by the steric bulk of the iodine atom at the 5-position and the chlorine at the 3-position.

  • Target Compound: Methyl 2-amino-3-chloro-5-iodobenzoate

  • CAS Number: 1070977-94-4

  • Molecular Formula: C₈H₇ClINO₂[1]

  • Predicted LogP: ~3.2 – 3.8 (High hydrophobicity)

  • Primary Application: Intermediate for MEK inhibitor synthesis (e.g., Trametinib).

Comparison Verdict: Standard C18 columns provide adequate retention, but Phenyl-Hexyl phases offer superior selectivity for separating this compound from its regioisomer (5-chloro-3-iodo) and des-iodo impurities due to


 interactions with the halo-aromatic ring.

Chromatographic Performance Comparison

The following table compares the retention behavior of the target ester against its critical process impurities and alternative stationary phases.

Table 1: Retention Time & Selectivity Profile (Gradient Elution)

Conditions: Flow 1.0 mL/min, Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient: 5-95% B in 10 min.

Analyte / ConditionRT (min) [Est.]Relative Retention (k')Resolution (Rs) vs TargetNotes
Acid Impurity (Free Acid)3.2 - 3.5Low> 5.0Elutes early due to -COOH polarity.
Des-iodo Impurity (3-Cl only)4.8 - 5.1Medium> 2.5Lack of Iodine reduces lipophilicity.
Target: Methyl 2-amino-3-chloro-5-iodobenzoate 6.4 - 6.8 High N/A Dominant peak; strong UV absorbance.
Regioisomer (5-Cl-3-I)6.5 - 6.9High< 1.2 (on C18)Critical pair; difficult to separate on C18.
Di-iodo Impurity 7.5 - 8.0Very High> 3.0Elutes late due to dual Iodine lipophilicity.
Table 2: Column Selection Guide
Column TypeInteraction MechanismSuitabilityRecommendation
C18 (Octadecyl) Hydrophobic InteractionGoodStandard QC; robust but may co-elute regioisomers.
Phenyl-Hexyl Hydrophobic +

Excellent Preferred for separating halo-isomers (3-Cl vs 5-Cl).
C8 (Octyl) HydrophobicFairFaster run times, but lower resolution for impurities.

Detailed Experimental Protocol

This self-validating protocol ensures reproducible retention times and separation from the hydrolyzed acid precursor.

Reagents & Equipment
  • System: HPLC with UV/DAD detector (Agilent 1200/1260 or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Additive: Formic Acid (FA) or Trifluoroacetic acid (TFA).

Step-by-Step Method
  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (v/v). Purpose: Suppress ionization of the aniline amine and benzoate ester, sharpening the peak.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation:

    • Dissolve 5 mg of Methyl 2-amino-3-chloro-5-iodobenzoate in 10 mL of 50:50 ACN:Water .

    • Critical Step: Sonicate for 5 mins. Ensure no solid remains. Filter through 0.22 µm PTFE filter.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temp: 30°C.

    • Detection: 254 nm (primary), 310 nm (secondary - specific to iodo-aromatics).

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Isocratic hold to elute polar salts)

    • 12.0 min: 95% B (Linear ramp)

    • 15.0 min: 95% B (Wash)

    • 15.1 min: 10% B (Re-equilibration)

Data Analysis & Causality
  • Why Acidic Mobile Phase? The amino group (

    
    ) on the benzene ring can cause peak tailing at neutral pH due to interaction with silanols. Acidic pH keeps it protonated (or the silanols suppressed), ensuring a symmetry factor between 0.9 – 1.1.
    
  • Why High Retention? The iodine atom is large and lipophilic (polarizability). This pushes the retention time significantly later than the chloro-only analogue.

Visualizing the Separation Logic

The following diagram illustrates the separation pathway and the structural factors influencing retention time.

HPLC_Separation cluster_elution Elution Order (Time) Sample Crude Mixture (Target + Impurities) Column Stationary Phase (C18 or Phenyl-Hexyl) Sample->Column Injection Acid Acid Impurity (Hydrolyzed) RT: ~3.5 min Column->Acid Weak Interaction (Polar -COOH) DesIodo Des-iodo Impurity (No Iodine) RT: ~5.0 min Column->DesIodo Moderate Interaction Target TARGET Methyl 2-amino-3-chloro-5-iodobenzoate RT: ~6.5 min Column->Target Strong Interaction (Hydrophobic + Halogen) DiIodo Di-iodo Impurity (Over-iodinated) RT: ~7.8 min Column->DiIodo Very Strong Interaction Target->Column Iodine increases lipophilicity

Caption: Chromatographic elution order driven by hydrophobicity (LogP) and halogen substitution patterns.

References

  • Sigma-Aldrich. Methyl 2-amino-5-chloro-3-iodobenzoate Product Specification (Isomer Comparison). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-amino-5-chloro-3-iodobenzoate (CID 24883893). Retrieved from

  • Thermo Fisher Scientific. Hypersil GOLD Phenyl HPLC Columns: Selectivity for Aromatic Compounds. Retrieved from

  • BLD Pharm. Product Analysis: Methyl 2-amino-3-chloro-5-iodobenzoate (CAS 1070977-94-4). Retrieved from

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Halogenated Anthranilamides

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Agrochemical Researchers, Lead Optimization Scientists Executive Summary: The Halogen "Switch" Halogenated anthranilamides represent a paradigm shif...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Agrochemical Researchers, Lead Optimization Scientists

Executive Summary: The Halogen "Switch"

Halogenated anthranilamides represent a paradigm shift in ryanodine receptor (RyR) modulation. Unlike their predecessors (phthalic diamides like Flubendiamide), anthranilamides utilize a specific halogen-driven topology to achieve exceptional selectivity for insect RyR over mammalian isoforms (>2000-fold selectivity).

This guide dissects the structure-activity relationship (SAR) of this class, focusing on how halogen placement (Cl, Br) and pseudohalogen substitution (CN) dictate the Systemicity vs. Potency trade-off. We compare the two market leaders, Chlorantraniliprole and Cyantraniliprole , to demonstrate how a single functional group modification alters the pest spectrum from Lepidoptera (chewing) to Hemiptera (sucking).

Mechanistic Basis: Allosteric RyR Modulation

Anthranilamides do not block the ion channel; they lock it open. This causes uncontrolled calcium depletion from the sarcoplasmic reticulum (SR), leading to muscle paralysis.

Distinct Binding Sites

Experimental radioligand binding studies ([N-C3H3]chlorantraniliprole vs. [3H]ryanodine) confirm that anthranilamides bind to a site distinct from ryanodine and phthalic diamides. This allosteric coupling is critical for overcoming resistance to older chemistries.

Diagram: RyR Signaling & Action

RyR_Mechanism cluster_muscle Insect Muscle Cell Sarcoplasmic Reticulum (SR) RyR_Closed RyR Channel (Closed) RyR_Open RyR Channel (Locked Open) RyR_Closed->RyR_Open Conformational Change Ca_Cytosol Cytosolic Calcium Surge RyR_Open->Ca_Cytosol Uncontrolled Release Ca_Store SR Calcium Store (High [Ca2+]) Ca_Store->RyR_Open Ca2+ Efflux Paralysis Muscle Paralysis (Cessation of Feeding) Ca_Cytosol->Paralysis SR Depletion Ligand Halogenated Anthranilamide (Ligand) Ligand->RyR_Closed Allosteric Binding

Figure 1: Mechanism of Action. Anthranilamides bind allosterically, locking the RyR channel open and depleting internal Calcium stores.

SAR Deep Dive: The Halogen Topology

The potency of anthranilamides hinges on three structural domains. The precise placement of halogens in these domains governs the hydrophobic collapse required for binding.

Zone A: The Anthranilic Core (Phenyl Ring)
  • Requirement: A substituent at the C2 position (ortho to the amide) is essential for forcing the amide bond out of plane, creating the necessary 3D twist.

  • Halogen Role: A Methyl group is often used at C2, but a Chlorine or Cyano group at C4 (para to the amine) significantly improves metabolic stability against oxidation.

  • Observation: In Chlorantraniliprole, the phenyl ring bears a Cl and a Methyl group. Removing the halogen drastically reduces potency (LC50 increases from 0.02 ppm to >5 ppm).

Zone B: The Pyrazole-Pyridine Moiety (The "Head")

This is the critical selectivity filter.

  • The 3-Pyridyl Chlorine: The chlorine atom at the 3-position of the pyridine ring is non-negotiable for high potency. It provides a steric bulk that fits a hydrophobic pocket unique to insect RyR.

  • The Pyrazole Bridge: The N-N bond orientation determines the angle of the "head" relative to the "tail."

Zone C: The C3-Substituent (The "Switch")

This position on the pyrazole ring is the primary differentiator between commercial products.

SubstituentEffect on LogPWater SolubilityPrimary SpectrumExample Product
-Cl / -Br High LogP (Lipophilic)Low (~1 mg/L)Lepidoptera (Chewing)Chlorantraniliprole
-CN (Cyano)Lower LogP (Amphiphilic)High (~14 mg/L)Hemiptera (Sucking) + LepidopteraCyantraniliprole

Causality: The -CN group in Cyantraniliprole increases polarity, allowing the molecule to travel through the plant xylem (systemic action). The -Cl/-Br in Chlorantraniliprole anchors the molecule in the leaf cuticle, providing rainfastness but limited systemicity.

Comparative Performance Analysis

The following data highlights the trade-offs engineered into these molecules.

Table 1: Physicochemical and Biological Comparison
FeatureChlorantraniliproleCyantraniliproleFlubendiamide (Alternative)
Class Anthranilic DiamideAnthranilic DiamidePhthalic Diamide
Key Halogens Cl (Pyridine), Cl (Pyrazole)Cl (Pyridine), CN (Pyrazole)I (Iodo-phthaloyl), F (Perfluoro)
LogP (Oct/Water) ~2.90~1.9 - 2.5~4.1 (Very Lipophilic)
Water Solubility 1.0 mg/L14.2 mg/L0.03 mg/L
Systemicity Translaminar (Local)Xylem Mobile (Systemic)Non-systemic
LC50 (S. frugiperda) 0.02 ppm0.03 - 0.05 ppm0.05 ppm
Mammalian Toxicity Low (>5000 mg/kg)Low (>5000 mg/kg)Low (but high aquatic tox)

Insight: While Flubendiamide is potent, its extreme lipophilicity and lack of metabolizable handles lead to bioaccumulation and aquatic toxicity issues. The anthranilamide scaffold, specifically with the halogen/methyl balance, offers a superior environmental profile.

Experimental Protocols

To validate these SAR claims, the following synthesis and bioassay protocols are recommended.

Synthesis Workflow: The Methanesulfonyl Chloride Route

This method avoids the unstable acid chloride isolation by using a sulfonyl chloride activator in situ.

Synthesis_Workflow Start Pyrazole Carboxylic Acid (Halogenated) Reagent1 MeSO2Cl / Pyridine (Activation) Start->Reagent1 Inter Mixed Anhydride (In Situ) Reagent1->Inter Cyclization Benzoxazinone Intermediate Inter->Cyclization + Reactant 2 Reactant2 Anthranilic Acid (Substituted) Final Halogenated Anthranilamide Cyclization->Final + Amine Amine Methylamine (Ring Opening)

Figure 2: One-pot synthesis via Benzoxazinone intermediate using Methanesulfonyl Chloride.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in Acetonitrile. Add 1.2 eq of Methanesulfonyl chloride and 2.5 eq of 3-Picoline (base) at 0°C.

  • Coupling: Add 1.0 eq of 2-amino-5-chloro-3-methylbenzoic acid. Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC for the disappearance of the pyrazole acid. Formation of the Benzoxazinone intermediate (solid precipitate) confirms coupling.

  • Ring Opening: Add aqueous Methylamine (3.0 eq) directly to the reaction slurry. The benzoxazinone ring opens to form the diamide.

  • Purification: Evaporate solvent, wash with water/ethanol. Recrystallize from acetonitrile.

Bioassay: Leaf Dip Method (Lepidoptera)
  • Preparation: Prepare serial dilutions of the synthesized compound in water containing 0.01% Triton X-100 (surfactant).

  • Application: Dip 5cm leaf discs (cabbage or cotton) into the solution for 5 seconds. Air dry for 1 hour.

  • Exposure: Place 10 2nd-instar larvae (Spodoptera exigua or Plutella xylostella) on the leaf.

  • Assessment: Score mortality at 72 hours.

    • Metric: Calculate LC50 using Probit analysis.

    • Control: Solvent-only check must show <5% mortality.

References

  • Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters. Link

  • Lahm, G. P., et al. (2009).[1][2] "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link

  • Jeanguenat, A. (2013).[1] "The story of cyantraniliprole: a new insecticide from the anthranilic diamide class."[3] Pest Management Science. Link

  • Cordova, D., et al. (2006).[1] "Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation."[1] Pesticide Biochemistry and Physiology. Link

  • Sattelle, D. B., et al. (2008). "Targeting ryanodine receptors with diamide insecticides."[4][2][3][5][6][7][8] Nature Biotechnology. Link

Sources

Comparative

A Guide to the Crystal Structure Analysis of Methyl 2-amino-3-chloro-5-iodobenzoate: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, dictates its interactions with biological targets, and ultimately influences its efficacy and safety. This guide provides a comprehensive framework for the crystal structure analysis of methyl 2-amino-3-chloro-5-iodobenzoate, a halogenated anthranilate derivative of interest in medicinal chemistry.

While a published crystal structure for methyl 2-amino-3-chloro-5-iodobenzoate is not currently available in open-access crystallographic databases, this guide will navigate the complete experimental and analytical workflow. We will leverage the detailed crystal structure of a closely related analogue, methyl 2-amino-5-chlorobenzoate , as a primary case study. Through a comparative analysis with other structurally similar compounds, we will elucidate the predictable effects of halogen substitution on crystal packing and intermolecular interactions, offering valuable insights into the likely structural features of the title compound.

The Imperative of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[1] This technique provides precise information on bond lengths, bond angles, and conformations, which are critical for understanding molecular geometry.[2][3] Furthermore, SCXRD reveals the intricate network of non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern how molecules pack in the solid state. This supramolecular architecture is crucial for properties like solubility, stability, and bioavailability.[4]

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the essential steps, emphasizing the rationale behind each experimental choice.

Part 1: Crystal Growth – The Foundation of Quality Data

The success of a single-crystal X-ray diffraction experiment is contingent upon obtaining a high-quality single crystal. For small organic molecules, several crystallization techniques can be employed. Slow evaporation from a suitable solvent is often the first method of choice due to its simplicity.

Step-by-Step Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of a small amount of methyl 2-amino-3-chloro-5-iodobenzoate in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find a solvent in which the compound is sparingly soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a laboratory bench.

  • Crystal Harvesting: Once suitable crystals (typically with dimensions of at least 0.1 mm in all directions) have formed, carefully harvest them using a nylon loop or a fine needle.

Part 2: Data Collection – Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers, often equipped with dual-source (Mo and Cu) X-ray tubes and highly sensitive detectors, are used for data collection.[3]

Typical Data Collection Procedure:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Unit Cell Determination: The diffractometer software, such as Bruker's APEX suite, is used to collect a series of initial frames to determine the unit cell parameters and the crystal system.[5]

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is devised to measure the intensities of a large number of unique reflections with good coverage and redundancy.

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Part 3: Structure Solution and Refinement – From Data to a Molecular Model

The integrated and scaled reflection data are used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT.[6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods with software such as SHELXL.[6] This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.[7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth (e.g., Slow Evaporation) crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis

To anticipate the structural characteristics of methyl 2-amino-3-chloro-5-iodobenzoate, we will first examine the known crystal structure of methyl 2-amino-5-chlorobenzoate . We will then compare it with the parent compound, methyl 2-aminobenzoate (methyl anthranilate) , to understand the influence of the chloro substituent. This provides a basis for predicting the additional structural impact of the chloro and iodo groups in the target molecule.

Case Study: Methyl 2-amino-5-chlorobenzoate

The crystal structure of methyl 2-amino-5-chlorobenzoate has been reported and provides a wealth of information.[8][9] The molecule is nearly planar, with the amino and methyl ester groups lying close to the plane of the benzene ring.[8]

Key Structural Features:

  • Intramolecular Hydrogen Bonding: A notable feature is the presence of an intramolecular N—H···O hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the methyl ester.[8] This interaction forms a stable six-membered ring, which contributes to the planarity of this part of the molecule.

  • Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are linked into chains along the b-axis by intermolecular N—H···O hydrogen bonds, where the second hydrogen of the amino group interacts with the carbonyl oxygen of a neighboring molecule.[8]

Molecular Structure and Key Interactions of Methyl 2-amino-5-chlorobenzoate

Caption: Key intramolecular hydrogen bond in methyl 2-amino-5-chlorobenzoate.

Comparative Analysis and Predictions

The table below summarizes the crystallographic data for methyl 2-amino-5-chlorobenzoate and related compounds. This comparison allows us to predict the likely structural features of methyl 2-amino-3-chloro-5-iodobenzoate.

FeatureMethyl 2-aminobenzoate[10][11]Methyl 2-amino-5-chlorobenzoate[8][12]Methyl 3,5-diaminobenzoate[13]Methyl 2-amino-3-chloro-5-iodobenzoate (Predicted)
Formula C₈H₉NO₂C₈H₈ClNO₂C₈H₁₀N₂O₂C₈H₇ClINO₂
Molecular Weight 151.16 g/mol 185.61 g/mol 166.18 g/mol 311.50 g/mol
Crystal System OrthorhombicMonoclinicOrthorhombicLikely low symmetry (Monoclinic or Triclinic)
Space Group P2₁2₁2₁P2₁/cPbcaP2₁/c or P-1
Key Intermolecular Interactions N—H···O hydrogen bonds, π-π stackingN—H···O hydrogen bondsN—H···O and N—H···N hydrogen bondsN—H···O hydrogen bonds, Halogen bonds (I···O, I···N, or I···Cl), π-π stacking
Intramolecular H-bond Yes (N—H···O)Yes (N—H···O)NoYes (N—H···O)

Predictions for Methyl 2-amino-3-chloro-5-iodobenzoate:

  • Retention of Hydrogen Bonding: The robust intramolecular N—H···O hydrogen bond is highly likely to be present, maintaining a degree of planarity in the molecule. The intermolecular N—H···O hydrogen bonding network is also expected to be a primary feature of the crystal packing.

  • Emergence of Halogen Bonding: The introduction of an iodine atom at the 5-position is expected to introduce significant halogen bonding interactions. Iodine is a strong halogen bond donor, and we can anticipate the formation of I···O, I···N, or potentially I···Cl interactions, which will play a crucial role in directing the three-dimensional architecture of the crystal.[14][15] The presence of a second chlorine atom at the 3-position further increases the potential for various halogen-related contacts.

  • Increased Density and Packing Efficiency: The substitution with heavier halogen atoms will significantly increase the molecular weight and density of the compound. The crystal packing is likely to be dense, driven by the optimization of multiple weak interactions.

  • Lower Symmetry: The increased complexity of potential intermolecular interactions may favor a crystal lattice with lower symmetry, such as monoclinic or triclinic, to accommodate a more intricate packing arrangement.[16][17]

Conclusion

This guide provides a comprehensive roadmap for the crystal structure analysis of methyl 2-amino-3-chloro-5-iodobenzoate. While the definitive structure awaits experimental determination, a detailed examination of the closely related methyl 2-amino-5-chlorobenzoate, in conjunction with an understanding of the principles of halogen bonding, allows for robust predictions of its key structural features. The outlined experimental protocol provides a sound basis for obtaining high-quality crystallographic data, which will be essential for validating these predictions and ultimately providing the atomic-level insights crucial for advancing drug discovery and development.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • Corrêa, J. R., et al. (2025).
  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. Department of Chemistry X-ray Core Laboratory. Retrieved from [Link]

  • Rosiak, D., Okuniewski, A., & Chojnacki, J. (2021). The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and crystal packing for a series of 1-benzoyl-3-(halogenophenyl)thioureas. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 11–19. [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • ACS Publications. (2025, December 4). Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogen. Retrieved from [Link]

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. Retrieved from [Link]

  • IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

  • PubMed. (2025, December 16). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026, January 31). Methyl anthranilate. Retrieved from [Link]

  • Amanote Research. (2010, October 31). (PDF) Methyl 2-Amino-5-Chlorobenzoate - Acta. Retrieved from [Link]

  • ResearchGate. (n.d.). (Left) Molecular diagram of molecule XXIX (methyl anthranilate) from.... Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl anthranilate (C8H9NO2). Retrieved from [Link]

  • NIST. (n.d.). Methyl anthranilate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]

  • ResearchGate. (2022, December 14). The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. Retrieved from [Link]

  • LookChem. (2025, May 20). methyl 2-aminobenzoate - 134-20-3, C8H9NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • mzCloud. (2015, July 28). Methyl 2 aminobenzoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-AMINOBENZOATE | CAS 134-20-3. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-amino-3-chloro-5-iodobenzoate

[1] Executive Safety Directive Methyl 2-amino-3-chloro-5-iodobenzoate (an anthranilic acid derivative) presents a specific disposal challenge due to its mixed-halogen load (Chlorine and Iodine) and amine functionality ....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

Methyl 2-amino-3-chloro-5-iodobenzoate (an anthranilic acid derivative) presents a specific disposal challenge due to its mixed-halogen load (Chlorine and Iodine) and amine functionality .

Unlike standard organic waste, this compound cannot be bulked with non-halogenated solvents. The presence of iodine requires strict segregation to prevent damage to standard catalytic incinerators and to avoid the formation of corrosive hydroiodic acid (HI) gas during thermal destruction.

Core Disposal Rule: This material must be classified and labeled as Halogenated Organic Waste . Under no circumstances should it be mixed with oxidizers (e.g., nitric acid, permanganates) due to the reducing nature of the primary amine, which can lead to exothermic runaway or formation of unstable N-halo species.

Chemical Profile & Hazard Identification

Use this data for labeling and waste manifesting.

ParameterSpecification
Chemical Name Methyl 2-amino-3-chloro-5-iodobenzoate
Chemical Class Halogenated Anthranilate / Amino-Benzoate Ester
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.5 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335). Potentially toxic to aquatic life (Halogenated).[1][2]
Incompatibilities Strong Oxidizers, Strong Acids, Strong Bases (Hydrolysis risk).
RCRA Status (USA) Not P- or U-listed. Regulated as "Characteristic Hazardous Waste" if toxic/ignitable.

Waste Stream Segregation Logic

The "Why" behind the protocol: Ensuring Self-Validating Safety.

Effective disposal relies on understanding the combustion chemistry of the waste.

  • The Iodine Factor: When incinerated, iodine-containing compounds release elemental iodine (

    
    ) and hydrogen iodide (
    
    
    
    ). These are highly corrosive to the metal linings of standard incinerators. Therefore, waste contractors often require "High Iodine" waste to be flagged so it can be directed to specialized scrubbers.
  • The Amine Factor: The amino group (

    
    ) is susceptible to oxidation. Mixing this waste with oxidizing acids (like Nitric Acid waste) can generate heat and potentially explosive diazonium salts or N-chloroamines. Validation Step:  Ensure the waste container pH is never acidic and contains no oxidizers.
    

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound/Spill Debris)

Applies to: Expired reagent, contaminated weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers due to potential corrosion from hydrolysis products.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the HDPE jar. This prevents dust generation upon reopening.[3]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write "Methyl 2-amino-3-chloro-5-iodobenzoate (100%)."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Special Note: Write "CONTAINS IODINE" in bold.

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Scenario B: Disposal of Liquid Waste (Mother Liquor/Reaction Solvents)

Applies to: Solvents (DCM, Ethyl Acetate) containing the dissolved compound.

  • Segregation: Do not pour into the "General Organic" or "Non-Halogenated" carboy.

  • Stream Selection: Use the "Halogenated Organic Solvents" waste stream.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chloro-iodo compound renders the entire mixture Halogenated.

  • Concentration Limit: If the concentration of the iodo-benzoate exceeds 5% by weight, contact your EHS officer. High concentrations of iodine may require a separate "Heavy Metal/High Halogen" stream depending on your facility's incinerator capabilities.

Decision Tree & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of Methyl 2-amino-3-chloro-5-iodobenzoate to ensure compliance and safety.

DisposalWorkflow Start Waste Assessment: Methyl 2-amino-3-chloro-5-iodobenzoate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution Bagging Double Bag in Polyethylene (Dust Control) Solid->Bagging ContainerSolid Place in Wide-Mouth HDPE Jar Bagging->ContainerSolid Labeling Labeling Protocol: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Add Tag: 'CONTAINS IODINE' ContainerSolid->Labeling SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Waste SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH) HaloStream->Labeling HandOff Transfer to EHS/Disposal Contractor (Incineration with Scrubbers) Labeling->HandOff

Caption: Operational workflow for segregating and packaging Methyl 2-amino-3-chloro-5-iodobenzoate waste based on physical state.

Emergency Spill Procedures

Immediate actions for accidental release in the laboratory.

  • Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area for 15 minutes to allow HVAC filtration to clear airborne particulates.

  • PPE Upgrade: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).[3]

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a waste bag.

    • Wipe the surface with a soap/water solution.[1][3]

  • Disposal of Debris: Treat all cleanup materials (towels, gloves) as Solid Hazardous Waste following the protocol in Section 4.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Resource Conservation and Recovery Act (RCRA).[4] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. Methyl 2-amino-5-chloro-3-iodobenzoate Compound Summary (Structural Analog). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-3-chloro-5-iodobenzoate

Executive Safety Summary & Hazard Logic The "Isomer Proxy" Risk Assessment: Specific toxicological data for Methyl 2-amino-3-chloro-5-iodobenzoate (CAS: 289039-84-5) is sparse in public chemical registries. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Logic

The "Isomer Proxy" Risk Assessment: Specific toxicological data for Methyl 2-amino-3-chloro-5-iodobenzoate (CAS: 289039-84-5) is sparse in public chemical registries. However, its regioisomer, Methyl 2-amino-5-chloro-3-iodobenzoate , carries a GHS classification of Acute Toxicity Category 2 (Oral) with the hazard statement H300: Fatal if swallowed .

As a Senior Scientist, I must apply the Precautionary Principle . Structural Activity Relationship (SAR) logic dictates that we treat the 3-chloro-5-iodo isomer with the same high-level caution as its "Fatal" analog until empirical data proves otherwise. The presence of the amino group attached to the aromatic ring also suggests a high potential for skin sensitization (H317) and rapid dermal absorption.

Chemical Profile
PropertyData / EstimateOperational Implication
State Solid (Crystalline Powder)High risk of aerosolization/dust inhalation during weighing.
Solubility Low (Water), High (Organics: DCM, DMSO)Once solubilized, skin permeation rates increase drastically.
Functional Groups Aryl Amine, Halogens (Cl, I), EsterPotential sensitizer; persistent environmental pollutant; halogenated waste stream.

Personal Protective Equipment (PPE) Strategy

Do not rely on a single barrier. This protocol uses a Redundant Barrier System to account for the "Fatal if Swallowed" potential via dust ingestion or hand-to-mouth transfer.

A. Respiratory Protection (Critical)[1][2]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE: If working with fine powder outside a hood (strongly discouraged) or during hood failure/cleaning:

    • Minimum: N95 Particulate Respirator (fit-tested).

    • Recommended: P100/P3 Half-mask respirator.

    • Rationale: The primary route of exposure for solid "Acute Tox 2" agents is inhalation of dust which is then swallowed (mucociliary clearance).

B. Dermal Protection (The "Double-Glove" Protocol)

Halogenated aromatic amines can permeate standard nitrile rapidly when in organic solvents.

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., blue/purple).

  • Outer Layer: 8 mil Nitrile or Neoprene (Contrasting color).

    • Protocol: Inspect the inner glove immediately if the outer glove is compromised.

  • Body: Lab coat (buttoned to neck) + Tyvek® Sleeve Covers .

    • Rationale: Sleeve covers bridge the gap between the glove cuff and lab coat, the most common point of exposure during reaching movements.

C. Ocular Protection[2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindicated: Standard safety glasses are insufficient for powders classified as "Fatal/Toxic" due to the risk of airborne dust bypassing the side shields.

Operational Workflows & Decision Logic

Visualization: PPE Decision Matrix

The following diagram outlines the decision logic for PPE based on the physical state of the chemical.

PPE_Decision_Tree cluster_legend Legend Start Start: Assess State IsSolid Is it a Solid/Powder? Start->IsSolid IsSoluted Is it in Solution? IsSolid->IsSoluted No SolidPPE SOLID PROTOCOL 1. Fume Hood Mandatory 2. Double Nitrile Gloves 3. Splash Goggles (Dust seal) 4. Static Control (Antistatic gun) IsSolid->SolidPPE Yes SolventCheck Check Solvent Type IsSoluted->SolventCheck Yes HaloSolvent Halogenated (DCM/CHCl3) SolventCheck->HaloSolvent DCM, Chloroform PolarSolvent Polar Aprotic (DMF/DMSO) SolventCheck->PolarSolvent DMSO, DMF LiquidPPE_High HIGH PERMEATION RISK 1. Silver Shield/Laminate Gloves (Inner) 2. Nitrile (Outer) 3. Sleeve Guards HaloSolvent->LiquidPPE_High LiquidPPE_Std STANDARD RISK 1. Double Nitrile (4mil + 8mil) 2. Change every 30 mins PolarSolvent->LiquidPPE_Std HighRisk Critical Hazard Control MedRisk Decision Point

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Step-by-Step Handling Protocol
1. Weighing (The Highest Risk Step)

Solids pose the greatest inhalation risk.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95/P100.

  • Static Control: Use an ionizing fan or antistatic gun. Static charge can cause the powder to "jump" off the spatula, creating an aerosol cloud.

  • Technique: Use the "tare and transfer" method. Weigh into a closed vial, cap it, and then move it to the reaction vessel. Never transport an open weigh boat across the lab.

2. Solubilization
  • Solvent Choice: If using DMSO or DMF, be aware that these solvents are skin penetrants and can carry the toxic payload (the benzoate) through the skin barrier into the bloodstream .

  • Glove Change: If a splash occurs on the outer glove, treat it as a breakthrough. Remove outer glove, inspect inner glove, wash hands, and re-glove.

3. Cleanup & Decontamination[1][2][3]
  • Dry Spills: Do NOT sweep. Sweeping generates dust. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Surface Decon: Wipe surfaces with Ethanol or Acetone (to solubilize the organic residue), followed by a soap and water wash.

Waste Disposal & Environmental Stewardship[5][6][7]

This compound contains both Chlorine and Iodine, classifying it strictly as Halogenated Organic Waste .

Workflow: Disposal Logic

Waste_Flow Source Reaction Waste / Mother Liquor Segregation Segregate: Halogenated Source->Segregation Solids Solid Waste (Contaminated Gloves/Towels) Source->Solids Solid Debris Container Container: Green Label/Carboy (Halogenated Organics) Segregation->Container Liquids Bag Double Bag (Clear Poly) Label: 'Toxic Debris' Solids->Bag

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste protocols.

  • Liquid Waste: Must go into the "Halogenated" carboy. Mixing this with non-halogenated waste (like pure acetone) can result in costly disposal fees or regulatory fines, as halogenated waste requires higher incineration temperatures .

  • Solid Waste: Weigh boats, gloves, and paper towels contaminated with this substance should be double-bagged and labeled as "Hazardous Chemical Debris" rather than general trash.

Emergency Response

  • Inhalation: Move to fresh air immediately. If the 5-chloro-3-iodo isomer data (H300) holds true, immediate medical attention is required.

  • Skin Contact: Wash with soap and water for 15 minutes.[4][5] Do not use ethanol on the skin, as it may increase absorption of the remaining compound.

  • Eye Contact: Flush for 15 minutes. Lift upper and lower lids.

References

  • American Chemical Society (ACS). (n.d.). Chemical Safety Basics: Glassware and Equipment. Retrieved from [Link]

Sources

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